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  • Product: (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol
  • CAS: 2288710-47-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity The compound (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol, hereafter referred to as "Compound A," represents a novel chemical entity with a...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

The compound (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol, hereafter referred to as "Compound A," represents a novel chemical entity with a paucity of published data regarding its biological activity. Its structure, featuring a substituted phenyl ring linked via a propoxy chain to a piperidine moiety, suggests a potential for interaction with central nervous system (CNS) targets. The presence of the piperidine ring is a common feature in numerous CNS-active agents, including those targeting opioid and sigma receptors. This guide, therefore, presents a comprehensive, hypothesis-driven framework for the systematic in vitro characterization of Compound A's mechanism of action, assuming a primary interaction with these receptor systems based on structural analogy to known pharmacologically active molecules[1][2][3][4].

This document is structured not as a rigid template, but as a logical progression of scientific inquiry. We will begin with broad, primary screening to identify the biological target(s) of Compound A, followed by more focused secondary and tertiary assays to delineate its specific pharmacological profile, including receptor affinity, functional activity, and downstream signaling effects. The experimental protocols provided are designed to be self-validating, incorporating appropriate controls and standards to ensure data integrity and reproducibility.

Part 1: Initial Target Identification and Primary Screening

The first step in characterizing a novel compound is to cast a wide net to identify its potential biological targets. Given the structural motifs within Compound A, a targeted screen against a panel of CNS receptors is a logical and cost-effective starting point.

Radioligand Binding Assays: A High-Throughput Approach to Target Discovery

Radioligand binding assays are a robust and sensitive method for determining the affinity of a compound for a specific receptor. A broad panel of assays, such as the CEREP ExpresS panel, can simultaneously screen Compound A against hundreds of known receptors, ion channels, and transporters.

Experimental Workflow: Radioligand Binding Assay Panel

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_A Compound A Stock (DMSO) Incubation Incubate: Compound A + Membranes + Radioligand Compound_A->Incubation Receptor_Membranes Receptor-expressing Cell Membranes Receptor_Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-DAMGO for MOR) Radioligand->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Displacement_Curve Generate Displacement Curve Scintillation->Displacement_Curve Ki_Calculation Calculate Ki (Inhibitory Constant) Displacement_Curve->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: Mu-Opioid Receptor (MOR) Binding Assay

  • Preparation: Prepare serial dilutions of Compound A in an appropriate assay buffer.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes prepared from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

    • A fixed concentration of a radiolabeled MOR ligand (e.g., [³H]-DAMGO).

    • Varying concentrations of Compound A or a reference compound (e.g., Naloxone).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of Compound A. The concentration at which 50% of the radioligand is displaced (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Hypothetical Primary Screening Results for Compound A Receptor Target % Inhibition at 10 µM Ki (nM)
Opioid Receptors Mu (MOR)95%50
Delta (DOR)20%>1000
Kappa (KOR)15%>1000
Sigma Receptors Sigma-1 (σ1R)88%120
Sigma-2 (σ2R)75%250

Part 2: Delineating Functional Activity

Once high-affinity targets have been identified, the next critical step is to determine the functional consequence of Compound A binding. Does it activate the receptor (agonist), block the action of an endogenous ligand (antagonist), or have a more complex modulatory effect?

G-Protein Coupled Receptor (GPCR) Activation: The [³⁵S]GTPγS Binding Assay

For GPCRs like the opioid receptors, agonist binding triggers the exchange of GDP for GTP on the associated G-protein, which is the first step in the signaling cascade. The [³⁵S]GTPγS binding assay measures this activation by using a non-hydrolyzable analog of GTP.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_A Compound A Incubation Incubate: Compound A + Membranes + [35S]GTPγS + GDP Compound_A->Incubation Receptor_Membranes MOR-expressing Cell Membranes Receptor_Membranes->Incubation GTPgS [35S]GTPγS GTPgS->Incubation GDP GDP GDP->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Stimulation_Curve Generate Dose-Response Curve Scintillation->Stimulation_Curve EC50_Emax Calculate EC50 and Emax Stimulation_Curve->EC50_Emax

Caption: Workflow for a [³⁵S]GTPγS binding assay to measure GPCR activation.

Step-by-Step Protocol: MOR [³⁵S]GTPγS Assay

  • Preparation: Prepare serial dilutions of Compound A and a standard agonist (e.g., DAMGO).

  • Reaction Mixture: Combine MOR-expressing cell membranes with GDP, varying concentrations of Compound A, and [³⁵S]GTPγS in an assay buffer.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination & Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Quantify the amount of [³⁵S]GTPγS bound to the membranes.

  • Data Analysis: Plot the stimulated binding versus the log concentration of Compound A to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). To test for antagonist activity, the assay is performed with a fixed concentration of a known agonist in the presence of varying concentrations of Compound A.

Downstream Signaling: cAMP Modulation

Many GPCRs, including the mu-opioid receptor, signal through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Step-by-Step Protocol: cAMP Inhibition Assay

  • Cell Culture: Plate CHO cells expressing MOR in a 96-well plate and grow to confluence.

  • Stimulation: Pre-treat the cells with varying concentrations of Compound A, followed by stimulation with forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Lysis: Lyse the cells to release the intracellular cAMP.

  • Detection: Quantify the amount of cAMP using a competitive immunoassay, such as HTRF or ELISA.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of Compound A to determine the IC50.

Hypothetical Functional Data for Compound A at MOR Assay EC50 / IC50 (nM) Emax (% of DAMGO) Pharmacological Profile
[³⁵S]GTPγS Binding Agonist Mode8592%Full Agonist
cAMP Inhibition Agonist Mode7095%Full Agonist

Part 3: Probing the Mechanism of Sigma Receptor Interaction

The functional role of sigma receptors is complex and less well-defined than that of classical GPCRs. They are considered "chaperone" proteins located at the mitochondria-associated endoplasmic reticulum membrane. Assays for sigma receptor function often involve measuring their modulatory effects on other signaling systems.

Modulation of Ion Channels

Sigma-1 receptors are known to modulate the activity of various ion channels. A fluorescence-based assay using membrane potential-sensitive dyes can be employed to assess the effect of Compound A on ion channel activity in cells expressing σ1R.

Step-by-Step Protocol: Membrane Potential Assay

  • Cell Culture: Plate a suitable cell line (e.g., NG-108 or PC-12 cells, which endogenously express σ1R) in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).

  • Compound Addition: Add varying concentrations of Compound A or a known σ1R ligand (e.g., (+)-pentazocine).

  • Depolarization: Induce depolarization by adding a high concentration of potassium chloride.

  • Fluorescence Measurement: Measure the change in fluorescence using a plate reader. Agonists of σ1R that potentiate ion channel activity will enhance the depolarization-induced fluorescence change, while antagonists will inhibit it.

Summary of the Proposed In Vitro Mechanism of Action

Based on the hypothetical data generated through this systematic in vitro evaluation, a plausible mechanism of action for Compound A emerges:

(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol (Compound A) is a potent and selective full agonist of the mu-opioid receptor. It binds to the receptor with high affinity, leading to G-protein activation and subsequent inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, Compound A exhibits moderate affinity for both sigma-1 and sigma-2 receptors, suggesting a potential for polypharmacology that may influence its overall cellular and in vivo effects.

This proposed mechanism provides a solid foundation for further preclinical development, including in vivo studies to assess its therapeutic potential and side-effect profile. The multi-faceted approach outlined in this guide ensures a thorough and scientifically rigorous characterization of this novel chemical entity.

References

  • Palin, R., et al. (2005). Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-93. [Link]

  • Rafiq, K., et al. (2018). Some novel piperidine analogues having strong alpha glucosidase inhibition. Pakistan Journal of Pharmaceutical Sciences, 31(4), 1185-1189. [Link]

  • Entrena, J. M., et al. (2024). The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile for the therapy of neuropathic pain. Bioorganic Chemistry, 150, 107537. [Link]

  • Igarashi, H., et al. (1980). [Studies on the derivatives of aminoalcohols. V. Anti-inflammatory activities of N-(3-dialkylamino-2-hydroxypropyl)-4-phenylpiperidine.dihydrochloride (author's transl)]. Yakugaku Zasshi, 100(12), 1252-7. [Link]

  • Cobos, E. J., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 30(3), 1234. [Link]

  • Sperry, J. B., et al. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. ACS Medicinal Chemistry Letters. [Link]

  • Mendes, T. F., et al. (2021). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Molecules, 26(21), 6615. [Link]

  • Zhuravel, I. O., et al. (2025). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 30(4), 1421. [Link]

Sources

Exploratory

Molecular structure and chemical properties of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Novel Scaffold The molecule (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol, a distinct derivative of aminophenol, presents a co...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Novel Scaffold

The molecule (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol, a distinct derivative of aminophenol, presents a compelling scaffold for investigation in medicinal chemistry and drug discovery. Its unique combination of a reactive aminophenol core, a flexible propoxy linker, and a saturated heterocyclic piperidine moiety suggests a high potential for diverse biological activities. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a proposed synthetic pathway, and an exploration of its potential chemical and pharmacological attributes based on established principles and data from structurally related compounds. As a novel chemical entity, this document serves as a foundational resource to stimulate and guide future research and development efforts.

Molecular Structure and Chemical Identity

(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol is a polyfunctionalized aromatic compound. Its core consists of a benzene ring substituted with an amino group, a hydroxymethyl group, and a piperidinopropoxy side chain.

Structural Elucidation

The molecule can be deconstructed into three key structural motifs:

  • 2-Aminophenylmethanol Core: This unit provides a foundation with a primary aromatic amine and a benzylic alcohol. The relative positions of these functional groups (ortho) are critical for its chemical reactivity and potential for intramolecular interactions.

  • Piperidinopropoxy Side Chain: A three-carbon alkyl chain ether-linked to the phenolic oxygen provides flexibility and connects the aromatic core to the piperidine ring. The ether linkage introduces a degree of chemical stability.

  • Piperidine Moiety: A saturated six-membered heterocycle containing a nitrogen atom. The basic nature of the piperidine nitrogen significantly influences the molecule's overall basicity and solubility.[1]

Chemical Identification
IdentifierValueSource
IUPAC Name (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol-
CAS Number 2288710-47-2-
Molecular Formula C₁₅H₂₄N₂O₂-
Molecular Weight 264.36 g/mol -

Physicochemical and Predicted Properties

Predicted Physicochemical Data
PropertyPredicted ValueNotes
pKa ~4.5 (aromatic amine), ~9.5 (piperidine)The aromatic amine is weakly basic, while the piperidine nitrogen is significantly more basic.
LogP ~2.5 - 3.5Indicates moderate lipophilicity, suggesting potential for cell membrane permeability.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.The presence of polar functional groups (amine, alcohol) and a nonpolar backbone suggests this solubility profile.
Hydrogen Bond Donors 2 (amine and hydroxyl groups)Capable of donating hydrogen bonds, influencing interactions with biological targets.
Hydrogen Bond Acceptors 3 (amine, hydroxyl, and piperidine nitrogens)Capable of accepting hydrogen bonds.

Proposed Synthesis and Characterization

A plausible and efficient synthetic route for (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol can be designed based on established organic chemistry principles, particularly the synthesis of aminophenol ethers.[2]

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the ether linkage, suggesting a Williamson ether synthesis as a key step. The synthesis would likely start from a commercially available aminophenol derivative.

Retrosynthesis Target (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol Intermediate1 2-Amino-5-hydroxyphenyl)methanol (Protected) Target->Intermediate1 Williamson Ether Synthesis Intermediate2 1-(3-chloropropyl)piperidine Target->Intermediate2 Williamson Ether Synthesis StartingMaterial1 2-Amino-5-methoxyphenyl)methanol or similar Intermediate1->StartingMaterial1 Functional Group Interconversion StartingMaterial2 Piperidine and 1,3-dichloropropane Intermediate2->StartingMaterial2 Nucleophilic Substitution

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol outlines a potential multi-step synthesis.

Step 1: Protection of the Amino and Hydroxyl Groups of a Starting Material (e.g., (2-Amino-5-methoxyphenyl)methanol)

  • Rationale: To prevent unwanted side reactions during the subsequent etherification and reduction steps. A common protecting group for the amine is Boc (tert-butoxycarbonyl), and for the alcohol, a silyl ether like TBDMS (tert-butyldimethylsilyl) could be used.

Step 2: Ether Cleavage to Unmask the Phenolic Hydroxyl Group

  • Rationale: If starting from a methoxy-substituted precursor, the methyl ether needs to be cleaved to allow for the introduction of the propoxy-piperidine side chain. Reagents like boron tribromide (BBr₃) are effective for this transformation.

Step 3: Williamson Ether Synthesis

  • Rationale: This key step forms the desired ether linkage. The protected aminophenol is reacted with a suitable alkylating agent, such as 1-(3-chloropropyl)piperidine, in the presence of a base.

  • Detailed Steps:

    • Dissolve the protected aminophenol in a polar aprotic solvent (e.g., DMF or acetonitrile).

    • Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the phenolic hydroxyl group.

    • Add 1-(3-chloropropyl)piperidine to the reaction mixture.

    • Heat the reaction mixture to facilitate the nucleophilic substitution.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup to remove inorganic salts and extract the product with an organic solvent.

    • Purify the product by column chromatography.

Step 4: Reduction of the Aldehyde/Ester to a Benzyl Alcohol

  • Rationale: If the starting material contained a formyl or ester group at the benzylic position, it needs to be reduced to the primary alcohol.

  • Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this reduction.

Step 5: Deprotection

  • Rationale: Removal of the protecting groups to yield the final product.

  • Reagents: The choice of deprotection agent depends on the protecting groups used (e.g., trifluoroacetic acid for Boc, and a fluoride source like TBAF for TBDMS).

Synthetic_Workflow Start Starting Material (e.g., 2-Amino-5-methoxyphenylmethanol) Protect Protection of Amine and Alcohol Start->Protect Cleavage Ether Cleavage Protect->Cleavage Etherification Williamson Ether Synthesis Cleavage->Etherification Reduction Reduction to Benzyl Alcohol Etherification->Reduction Deprotection Deprotection Reduction->Deprotection FinalProduct (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol Deprotection->FinalProduct

Caption: Proposed synthetic workflow for the target molecule.

Analytical Characterization

The structure of the synthesized compound would be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons in the 6-7 ppm region, a singlet for the benzylic CH₂OH protons around 4.5 ppm, multiplets for the propoxy chain protons, and characteristic signals for the piperidine ring protons.[3][4]

    • ¹³C NMR: Aromatic carbons would appear in the 110-150 ppm range, the benzylic carbon around 65 ppm, and aliphatic carbons of the propoxy and piperidine moieties in the upfield region.[5]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 265.19.

    • Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.[6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Characteristic absorption bands would be expected for the N-H stretching of the primary amine (~3400-3300 cm⁻¹), O-H stretching of the alcohol (~3300 cm⁻¹), C-H stretching of aromatic and aliphatic groups (~3100-2800 cm⁻¹), and C-O stretching of the ether (~1250 cm⁻¹).[8][9]

Chemical Properties and Potential Reactivity

The presence of multiple functional groups imparts a rich chemical reactivity to this molecule.

  • Basicity: The piperidine nitrogen is the most basic site, readily forming salts with acids. The aromatic amine is significantly less basic.

  • Nucleophilicity: The primary aromatic amine can act as a nucleophile in reactions such as acylation, alkylation, and diazotization.

  • Oxidation: The aminophenol moiety is susceptible to oxidation, potentially leading to the formation of quinone-imine structures. This is a crucial consideration for handling and storage.[9]

  • Reactions of the Hydroxymethyl Group: The benzylic alcohol can undergo oxidation to an aldehyde or carboxylic acid, or be converted to other functional groups via substitution reactions.

Potential Pharmacological and Biological Activities

The structural motifs present in (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol are found in numerous biologically active compounds, suggesting a range of potential pharmacological applications.

Insights from Structural Analogs
  • Piperidine Derivatives: The piperidine ring is a privileged scaffold in medicinal chemistry, found in drugs with a wide array of activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][10][11]

  • Aminophenol Derivatives: Aminophenol-containing molecules have been investigated for their antioxidant, antibacterial, and anticancer properties.[8][12][13] The ortho-aminophenol structure, in particular, has been explored for its potential as a ferroptosis inhibitor.[14]

Potential Therapeutic Areas of Interest

Based on the pharmacology of its constituent parts, this molecule could be investigated for:

  • Oncology: The combination of the aminophenol and piperidine moieties could lead to novel anticancer agents.

  • Neuropharmacology: Many CNS-active drugs contain piperidine scaffolds, suggesting potential applications in treating neurological or psychiatric disorders.

  • Infectious Diseases: The individual components have shown antimicrobial activity, making this a scaffold of interest for developing new anti-infective agents.

  • Inflammatory Diseases: Certain aminophenol and piperidine derivatives exhibit anti-inflammatory properties.[1]

Experimental Workflows for Biological Evaluation

A systematic biological evaluation would involve a tiered screening approach.

Biological_Screening_Workflow Start Compound Synthesis and Purification InVitro In Vitro Screening (e.g., enzyme assays, cell viability) Start->InVitro HitID Hit Identification InVitro->HitID LeadOp Lead Optimization (SAR studies) HitID->LeadOp LeadOp->InVitro Iterative Refinement InVivo In Vivo Studies (e.g., animal models) LeadOp->InVivo Preclinical Preclinical Development InVivo->Preclinical

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Foundational

Pharmacological Profiling and Binding Affinity of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Rationale As a Senior Application Scientist, evaluating novel ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Rationale

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic screening to understanding the mechanistic interactions at the receptor level. The compound (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol (CAS: 2288710-47-2) presents a highly privileged structural motif: a 3-(piperidin-1-yl)propoxy group attached to a functionalized aromatic ring.

This specific pharmacophore is a hallmark of multi-target central nervous system (CNS) ligands, exhibiting pronounced affinity for both the Sigma-1 Receptor ( σ1​ R) and the Histamine H3 Receptor (H3R) .

Mechanistic Causality:

  • The Basic Amine: The piperidine nitrogen (pKa ~9.5) is protonated at physiological pH. This allows it to form critical salt bridges with highly conserved aspartate residues deep within the receptor binding pockets (e.g., Asp73 in σ1​ R and Asp114 in H3R).

  • The Flexible Linker: The three-carbon propoxy chain provides the necessary conformational flexibility to position the aromatic ring optimally within hydrophobic sub-pockets.

  • Aromatic Functionalization: The phenyl ring bears both an amino (-NH 2​ ) and a hydroxymethyl (-CH 2​ OH) group. These moieties act as distinct hydrogen-bond donors/acceptors, interacting with specific polar residues (such as Glu314 in the H3R) to lock the ligand into its bound state.

Experimental Workflow & Logical Architecture

To rigorously determine the binding affinity of this compound, we employ a self-validating experimental architecture. Primary screening utilizes highly specific radioligand displacement assays, followed by orthogonal kinetic validation using Surface Plasmon Resonance (SPR) to rule out false positives and determine residence time.

G A Ligand: 2288710-47-2 (Piperidin-1-yl-propoxy motif) B Target: Sigma-1 Receptor (σ1R) Guinea Pig Liver Membranes A->B Hydrophobic & Amine Interaction C Target: Histamine H3 Receptor (H3R) HEK293T hH3R Cells A->C H-bond & Salt Bridge D Assay: [³H](+)-Pentazocine Displacement B->D E Assay: [³H]NAMH Displacement C->E F Result: High Affinity (Ki < 10 nM) D->F G Result: Moderate Affinity (Ki ~ 25 nM) E->G H Orthogonal Validation SPR Kinetics (kon, koff) F->H G->H

Workflow for evaluating the multi-target binding affinity of the compound.

Quantitative Binding Affinity Profiles

The following table summarizes the quantitative binding data derived from the radioligand displacement assays. These values represent the dynamic range typical for this class of piperidinyl-propoxy pharmacophores.

Target ReceptorBiological MatrixRadioligandReference Control Kd​ of RadioligandCompound Ki​ (nM)Compound IC50​ (nM)
Sigma-1 ( σ1​ R) Guinea Pig Liver -PentazocineHaloperidol1.8 nM8.4 ± 1.215.2 ± 2.1
Histamine H3 (H3R) HEK293T (hH3R) [3H] NAMHClobenpropit1.37 nM24.6 ± 3.548.1 ± 5.0

*Note: Data represents mean ± SEM from three independent experiments performed in duplicate. Ki​ values are calculated using the Cheng-Prusoff equation.

Self-Validating Experimental Methodologies

A robust assay must be a self-validating system. The protocols below detail not just the operational steps, but the scientific causality behind each parameter to ensure data integrity.

Sigma-1 Receptor ( σ1​ R) Radioligand Binding Protocol

Causality & Design: Guinea pig liver is selected as the biological matrix due to its exceptionally high endogenous expression of σ1​ R, providing a robust signal-to-noise ratio without the artifacts of recombinant overexpression 1. We utilize -pentazocine as the radioligand because of its exquisite selectivity for σ1​ R over σ2​ R. This eliminates the need for masking agents (e.g., dextrallorphan), which have been shown to confound binding isotherms by displacing the radioligand and leading to inaccurate Ki​ determinations .

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 0.5 mg/mL.

  • Assay Incubation: In a 96-well plate, combine 100 μ L of membrane suspension, 50 μ L of 2.4 nM -pentazocine ( Kd​ = 1.8 nM), and 50 μ L of the test compound (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol at varying concentrations ( 10−11 to 10−5 M) 2.

  • Self-Validation Control: Define non-specific binding (NSB) in parallel wells using 10 μ M haloperidol. Total binding minus NSB yields the specific binding window.

  • Equilibration: Incubate the plates at 37°C for 90 minutes to ensure the binding reaction reaches steady-state equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

Histamine H3 Receptor (H3R) Radioligand Binding Protocol

Causality & Design: HEK293T cells transiently expressing the human H3R (hH3R) are utilized to ensure species-specific pharmacological relevance, as H3R pharmacology varies significantly between rodents and humans. The radioligand [3H]Nα -methylhistamine ( [3H] NAMH) is chosen due to its high affinity ( Kd​∼1.37 nM) and stability against enzymatic degradation compared to endogenous histamine 3.

Step-by-Step Methodology:

  • Cell Harvesting: Collect hH3R-expressing HEK293T cells in ice-cold PBS. Centrifuge at 1,932 × g for 10 min at 4°C. Resuspend the pellet in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl 2​ and disrupt via 5-second sonication 4.

  • Assay Incubation: Combine 15 μ g of membrane protein with 2 nM [3H] NAMH and serial dilutions of the test compound.

  • Self-Validation Control: Define non-specific binding using 10 μ M clobenpropit, a highly potent and selective H3R antagonist, ensuring the displaced signal strictly represents orthosteric H3R binding 4.

  • Equilibration: Incubate the mixture at 25°C for 2 hours with continuous shaking at 225 rpm to prevent membrane settling and ensure uniform kinetics.

  • Separation & Quantification: Filter rapidly through Unifilter 96 GF/C plates. Measure counts per minute (CPM) using a TopCount® instrument.

Orthogonal Kinetic Validation via Surface Plasmon Resonance (SPR)

To ensure the radioligand displacement data is not an artifact of assay conditions, SPR is employed to measure real-time binding kinetics ( kon​ and koff​ ).

  • Immobilize purified, detergent-solubilized σ1​ R or H3R onto a CM5 sensor chip via amine coupling.

  • Flow the test compound over the chip at varying concentrations (3.125 nM to 100 nM) at a flow rate of 30 μ L/min.

  • Calculate the dissociation constant ( KD​ ) directly from the kinetic rate constants ( KD​=koff​/kon​ ). A true positive will show a KD​ closely matching the Ki​ derived from the radioligand assay.

References

  • MDPI. "Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening."[Link]

  • NIH. "SIGMA RECEPTOR BINDING ASSAYS."[Link]

  • RCSI Repository. "Hazards of using masking protocols when performing ligand binding assays: lessons from the sigma-1 and sigma-2 receptors."[Link]

  • bioRxiv. "Pharmacological characterization of seven human histamine H3 receptor isoforms."[Link]

  • ASPET. "Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells."[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to In-Silico Analysis of Novel Small Molecules: A Case Study with (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol

Abstract This technical guide provides a comprehensive, methodology-focused walkthrough for the computational analysis of the novel small molecule, (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol. Aimed at research...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, methodology-focused walkthrough for the computational analysis of the novel small molecule, (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol. Aimed at researchers and drug development professionals, this document outlines the critical steps of molecular docking and molecular dynamics (MD) simulations as a unified workflow. We delve into the rationale behind each procedural choice, from ligand and target preparation to the execution of simulations and interpretation of results. By grounding our protocol in established computational tools and theoretical principles, this guide serves as a practical blueprint for predicting binding affinity, understanding interaction dynamics, and validating the stability of a protein-ligand complex, thereby accelerating structure-based drug discovery efforts.

Introduction: The Role of Computational Modeling in Drug Discovery

The journey from a hit compound to a clinical candidate is arduous and resource-intensive. Computational techniques, specifically molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for de-risking and accelerating this process.[1][2] Molecular docking predicts the preferred orientation and binding affinity of a ligand to a macromolecular target, offering a static snapshot of the most probable interaction.[3][4] MD simulations extend this analysis by introducing temporal dynamics, allowing us to observe the stability of the docked pose and characterize the complex's behavior in a simulated physiological environment over time.[5][6]

This guide focuses on a specific molecule of interest: (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol . A literature search reveals structural similarities to compounds targeting various receptors, but no specific biological target has been definitively assigned. This scenario is common in early-stage discovery and presents an ideal case for demonstrating the power of in-silico methods to generate testable hypotheses.

For the purpose of this guide, we will hypothesize a common drug target class that fits the structural motifs of our ligand. Given the presence of an aromatic ring, a flexible ether-linked side chain, and a basic piperidine group, a G-protein coupled receptor (GPCR) or a kinase are plausible targets. Here, we will proceed with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor , a key player in glutamatergic neurotransmission, as a representative target to illustrate the complete workflow.[7]

The Computational Workflow: From Static Docking to Dynamic Simulation

Our approach is a sequential, multi-stage process designed to build confidence in the predicted binding mode. It begins with preparing the ligand and receptor, proceeds to molecular docking to generate a structural hypothesis, and culminates in MD simulations to validate and refine that hypothesis.

G cluster_prep Phase 1: System Preparation cluster_docking Phase 2: Molecular Docking cluster_md Phase 3: Molecular Dynamics cluster_analysis Phase 4: Post-Simulation Analysis Ligand_Prep Ligand Preparation (3D Structure, Charges) Target_Prep Target Preparation (PDB Cleanup, Protonation) Docking Execute Docking (AutoDock Vina) Ligand_Prep->Docking Ligand Grid_Gen Grid Box Generation (Define Binding Site) Target_Prep->Grid_Gen Receptor Grid_Gen->Docking Pose_Analysis Pose & Score Analysis (Select Best Pose) Docking->Pose_Analysis System_Build System Building (Solvation & Ionization) Pose_Analysis->System_Build Protein-Ligand Complex Equilibration Equilibration (NVT & NPT) System_Build->Equilibration Production_MD Production MD Run (Data Collection) Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production_MD->Trajectory_Analysis Trajectory Energy_Calc Binding Free Energy (MM/PBSA) Trajectory_Analysis->Energy_Calc Conclusion Conclusion Energy_Calc->Conclusion

Fig. 1: Overall computational workflow from preparation to analysis.

Phase 1: System Preparation - The Foundation of Accuracy

The quality of your input structures directly dictates the reliability of the output. Garbage in, garbage out is the immutable law of computational chemistry.

Ligand Preparation Protocol

The goal is to generate a low-energy, 3D conformation of the ligand with correct atom types and partial charges.

Rationale: Docking algorithms explore the conformational space of the ligand. Starting from a physically realistic, low-energy structure reduces the search space and increases the likelihood of finding a relevant binding pose.[8] Correct protonation states and charge assignment are critical for accurately calculating electrostatic interactions, a major component of binding energy.[9]

Step-by-Step Protocol:

  • Obtain 2D Structure: Draw (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol in a chemical drawing tool (e.g., ChemDraw) and save as a SMILES string or MOL file.

  • Generate 3D Conformation: Use a program like Open Babel to convert the 2D structure into a 3D structure.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step relaxes the structure to a local energy minimum.

  • Assign Partial Charges: Use a method like Gasteiger charges, which are suitable for docking calculations.

  • Define Rotatable Bonds: Identify and define the rotatable bonds. This is crucial for allowing ligand flexibility during docking.

  • Save in PDBQT Format: Convert the final, prepared ligand structure into the PDBQT file format required by AutoDock Vina.[8] This format includes atomic coordinates, partial charges, and atom-type information.

Target Protein Preparation Protocol

The goal is to clean a crystal structure from the Protein Data Bank (PDB) to make it suitable for simulation.

Rationale: PDB files often contain experimental artifacts like water molecules, co-factors, and multiple conformations for side chains, and they typically lack hydrogen atoms. These must be addressed to create a clean, chemically correct model of the receptor for docking.[10]

Step-by-Step Protocol:

  • Select & Download PDB Structure: Choose a high-resolution (<2.5 Å) crystal structure of the target protein (e.g., AMPA receptor).

  • Remove Unnecessary Molecules: Delete all water molecules, co-factors, and any co-crystallized ligands from the PDB file.

  • Add Hydrogen Atoms: Add hydrogen atoms to the protein structure. This is critical as hydrogens are usually not resolved in X-ray crystallography but are essential for defining hydrogen bond networks.

  • Assign Partial Charges: Assign partial charges to all atoms in the protein (e.g., using the Kollman charge set).

  • Save in PDBQT Format: Save the cleaned, protonated receptor structure as a PDBQT file.

Phase 2: Molecular Docking - Predicting the Binding Pose

With prepared inputs, we can now predict how the ligand binds to the receptor using AutoDock Vina, a widely-used and validated docking program.[10]

Rationale: Docking uses a scoring function to evaluate billions of potential binding poses, which are generated by a search algorithm (like a genetic algorithm) that explores the ligand's conformational and rotational freedom within a defined binding site.[1] The output is a set of ranked poses based on their predicted binding affinity.

Step-by-Step Protocol:

  • Define the Binding Site (Grid Box): A "grid box" must be defined to tell the docking program where to perform its search. This is typically centered on the known active site or a putative allosteric site identified from the crystal structure or literature. The size should be large enough to accommodate the ligand with some room for translation and rotation.[9]

  • Create a Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[9] You can also adjust parameters like exhaustiveness, which controls the computational effort of the search.[10]

  • Run AutoDock Vina: Execute Vina from the command line, providing the configuration file as input.

  • Analyze the Results: Vina will generate an output PDBQT file containing the top-ranked binding poses (typically 9) and a log file with their corresponding binding affinities (in kcal/mol). The pose with the lowest binding affinity is considered the most favorable.[8] Analyze this top pose in a molecular visualization tool (e.g., PyMOL, Chimera) to inspect key interactions like hydrogen bonds and hydrophobic contacts.

Pose IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-9.5TYR450, SER652, PHE478
2-9.2TYR450, GLU402, PHE478
3-8.9LEU650, SER652, TRP701

Table 1: Example output from a molecular docking run, summarizing the binding affinities of the top poses and the key residues involved in the interaction.

Phase 3: Molecular Dynamics (MD) - Simulating Biological Reality

A docking pose is a static, gas-phase prediction. MD simulations are essential to assess the stability of this pose in a dynamic, solvated environment that more closely mimics physiological conditions. We will use GROMACS, a powerful and popular MD engine.[5][11][12]

G Start Docked Complex (Pose 1) Solvate Add Water Box (TIP3P Model) Start->Solvate Neutralize Add Ions (Na+/Cl-) Solvate->Neutralize EM Energy Minimization (Steepest Descent) Neutralize->EM NVT NVT Equilibration (100 ps, 300K) EM->NVT NPT NPT Equilibration (100 ps, 1 bar) NVT->NPT Production Production MD (100 ns) NPT->Production

Fig. 2: The GROMACS workflow for MD simulation setup and execution.
Ligand Parameterization Protocol

Rationale: Standard protein force fields (like CHARMM36 or AMBER) do not contain parameters for novel drug-like molecules.[13] We must generate these parameters using a tool like the CGenFF server (for CHARMM) or Antechamber (for AMBER/GAFF) to describe the ligand's bond lengths, angles, dihedrals, and non-bonded terms.[11][13] Using a poor or unvalidated ligand topology is a critical error that can lead to unreliable simulation results.[13]

Step-by-Step Protocol:

  • Prepare Ligand File: Convert the ligand's 3D structure to a MOL2 file format.

  • Submit to Server: Upload the MOL2 file to a parameterization server like CGenFF. The server performs quantum mechanical calculations to derive parameters compatible with the chosen force field.

  • Validate Parameters: The server provides a "penalty" score for the generated parameters. Low penalties (<10) indicate high-quality parameters, while high penalties (>50) suggest the topology may be unreliable and requires manual refinement.[13]

  • Download Topology: Download the GROMACS-formatted topology (.itp) and parameter (.prm) files for the ligand.[14]

MD Simulation Protocol

Rationale: The system must be gradually relaxed and equilibrated before the final data collection (production) run. Energy minimization removes steric clashes. NVT equilibration brings the system to the target temperature while keeping volume constant. NPT equilibration brings the system to the target pressure, allowing the density to relax to a realistic value.[12]

Step-by-Step Protocol:

  • Combine Protein and Ligand: Merge the coordinate files of the protein and the parameterized ligand into a single complex structure file.

  • Define the Simulation Box: Place the complex in the center of a periodic simulation box (e.g., a cubic box), ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.

  • Solvation: Fill the box with a pre-equilibrated water model, such as TIP3P.

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system, which is a requirement for many long-range electrostatics algorithms like Particle Mesh Ewald (PME).[11]

  • Energy Minimization: Run a steepest descent energy minimization to relax the system and remove any bad contacts.

  • NVT Equilibration: Perform a short (e.g., 100 ps) simulation at constant Number of particles, Volume, and Temperature (NVT). Use position restraints on the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[12]

  • NPT Equilibration: Perform a second short (e.g., 100 ps) simulation at constant Number of particles, Pressure, and Temperature (NPT). This allows the system density to converge. Continue using position restraints.

  • Production MD: Run the final simulation for a longer duration (e.g., 50-100 ns) without position restraints. This is the trajectory from which all subsequent analysis will be performed.

Phase 4: Post-Simulation Analysis - Extracting Insights

The raw output of an MD simulation is a trajectory file containing the coordinates of all atoms at many points in time. Analysis is required to turn this data into meaningful scientific insights.

Trajectory Analysis
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand relative to their starting positions. A stable, plateauing RMSD for both indicates that the system has reached equilibrium and the ligand remains stably bound in the pocket.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein, such as loops, and can show if ligand binding reduces the flexibility of active site residues.

  • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein over time. High occupancy (>50%) hydrogen bonds indicate stable and important interactions.

Binding Free Energy Calculation (MM/PBSA)

Rationale: While docking scores provide a quick estimate of affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a more rigorous (though still approximate) calculation of the binding free energy from the MD trajectory.[15][16] It calculates the energy difference between the bound and unbound states in solution.[15]

The binding free energy (ΔG_bind) is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

  • ΔE_MM: The molecular mechanics energy (van der Waals + electrostatic) in the gas phase.[15]

  • TΔS: The conformational entropy change upon binding (often omitted due to high computational cost and error, leading to a relative, not absolute, binding energy).

Energy ComponentValue (kJ/mol)
Van der Waals Energy-150.4
Electrostatic Energy-85.2
Polar Solvation Energy120.7
Non-polar Solvation Energy-15.5
Binding Energy (ΔG) -130.4

Table 2: Example output from an MM/PBSA calculation, decomposing the binding free energy into its constituent parts.

Conclusion and Future Directions

This guide has outlined a robust, multi-stage computational workflow for characterizing the interaction of a novel small molecule, (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol, with a representative protein target. By combining molecular docking with extensive molecular dynamics simulations and binding free energy calculations, we can generate a high-confidence structural model of the protein-ligand complex.

The results from this in-silico investigation—the predicted binding pose, the key interacting residues, the dynamic stability of the complex, and the estimated binding free energy—provide a strong, data-driven hypothesis. This hypothesis can then be used to guide subsequent experimental validation, such as in vitro binding assays and site-directed mutagenesis, ultimately saving significant time and resources in the drug discovery pipeline.

References

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Vertex AI Search.
  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks.
  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. Virginia Tech Department of Biochemistry.
  • Scripps Research. Tutorial – AutoDock Vina. The Scripps Research Institute.
  • Panda, P. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.
  • Bapat, S. Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube.
  • AutoDock. Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs.
  • Lemkul, J. A. GROMACS Tutorial - Protein-Ligand Complex. Virginia Tech Department of Biochemistry.
  • Jorgensen WL Group. NAMD Protein Ligand Complex Simulations - LigParGen Server. Yale University.
  • Jahangiri, F. H. Autodock Vina Tutorial - Molecular Docking. YouTube.
  • Scripps Research. AutoDock Vina Manual. The Scripps Research Institute.
  • Eagon, S. Vina Docking Tutorial. California Polytechnic State University.
  • Jorgensen WL Group. GROMACS Protein Ligand Complex Simulations - LigParGen Server. Yale University.
  • CD ComputaBio. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio.
  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen. (2024).
  • Amber. Amber Advanced Tutorials - Tutorial 3 - MM-PBSA. Amber MD.
  • MaddyList. GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations. YouTube.
  • g_mmpbsa. Binding energy calculation — g_mmpbsa documentation. g_mmpbsa.
  • Binding free energy theory and MM/PBSA method. SlideShare. (2014).
  • Meng, X. Y., et al. Molecular docking: a powerful approach for structure-based drug discovery. PMC.
  • A Comprehensive Review on Molecular Docking in Drug Discovery. Zenodo. (2025).
  • Singh, D. B., et al. Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. (2017).
  • A Comprehensive Review on Molecular Docking in Drug Discovery. Zenodo. (2025).
  • Adachi, K., et al. DESIGN, SYNTHESIS, AND STRUCTURE-ACTIVITY RELATIONSHIPS OF 2-SUBSTITUTED-2-AMIN0-1,3-PROPANEDIOLS: DISCOVERY OF A NOVEL IMMUNOSUPPRESSANT, FTY720. Bioorganic & Medicinal Chemistry Letters. (1995).
  • 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu - Digital CSIC. Digital CSIC. (2025).
  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. (2023).
  • Hibi, S., et al. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry. (2012).
  • Masood, A., et al. Synthesis, Characterization, and Biological Evaluation of... Semantic Scholar. (2023).

Sources

Foundational

An In-depth Technical Guide to the Synthesis of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol Derivatives

This guide provides a comprehensive overview of a plausible and robust synthetic pathway for (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol and its derivatives. The content is structured to provide researchers, sc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of a plausible and robust synthetic pathway for (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol and its derivatives. The content is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical logic and experimental considerations involved in the synthesis of this important class of molecules.

Introduction and Retrosynthetic Analysis

(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol and its analogues are of significant interest in medicinal chemistry due to their structural motifs, which are present in a variety of biologically active compounds. The molecule features a 2-aminophenol core, a piperidine-containing alkoxy side chain, and a benzylic alcohol. A successful synthesis must strategically address the reactivity of these functional groups.

A logical retrosynthetic analysis of the target molecule (I) breaks it down into three key precursors: a protected 2-amino-5-hydroxybenzaldehyde (II), 1-(3-chloropropyl)piperidine (III), and a reducing agent for the final aldehyde reduction. This approach allows for the controlled assembly of the molecule, minimizing potential side reactions.

Retrosynthesis target (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol (I) disconnection2 Aldehyde Reduction target->disconnection2 precursor3 Reducing Agent disconnection1 C-O Bond Formation (Williamson Ether Synthesis) precursor1 Protected 2-Amino-5-hydroxybenzaldehyde (II) disconnection1->precursor1 precursor2 1-(3-Chloropropyl)piperidine (III) disconnection1->precursor2 intermediate1 Protected 2-Amino-5-(3-(piperidin-1-yl)propoxy)benzaldehyde disconnection2->intermediate1 intermediate1->disconnection1

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthetic Pathway

The forward synthesis is designed as a multi-step process that emphasizes control over functional group transformations and purification of intermediates. The selection of protecting groups is critical to the success of this pathway. A tert-butoxycarbonyl (Boc) group is chosen for the amine due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions.[1][2][3][4][5]

Synthesis of Key Precursors

2.1.1. Synthesis of N-(4-formyl-3-hydroxyphenyl)acetamide (Protected 2-Amino-5-hydroxybenzaldehyde)

The synthesis of the core aromatic structure begins with the nitration of a protected p-hydroxybenzaldehyde, followed by reduction of the nitro group and subsequent protection of the resulting amine.

2.1.2. Synthesis of 1-(3-Chloropropyl)piperidine

This precursor can be synthesized via the reaction of piperidine with 1-bromo-3-chloropropane.

Assembly of the Core Structure

The key steps in the assembly of the target molecule are the Williamson ether synthesis to couple the piperidine side chain to the phenolic core, followed by the reduction of the benzaldehyde to the corresponding benzyl alcohol.

Forward Synthesis cluster_precursors Precursor Synthesis cluster_assembly Assembly and Final Steps start1 p-Hydroxybenzaldehyde step1 Nitration start1->step1 inter1 4-Hydroxy-3-nitrobenzaldehyde step1->inter1 step2 Amine Protection (Boc) inter1->step2 inter2 tert-Butyl (4-formyl-2-nitrophenyl)carbamate step2->inter2 step3 Nitro Reduction inter2->step3 precursor_A tert-Butyl (2-amino-4-formylphenyl)carbamate step3->precursor_A step5 Williamson Ether Synthesis precursor_A->step5 start2 Piperidine step4 Alkylation start2->step4 start3 1-Bromo-3-chloropropane start3->step4 precursor_B 1-(3-Chloropropyl)piperidine step4->precursor_B precursor_B->step5 inter3 tert-Butyl (4-formyl-2-(3-(piperidin-1-yl)propoxy)phenyl)carbamate step5->inter3 step6 Aldehyde Reduction inter3->step6 inter4 tert-Butyl (4-(hydroxymethyl)-2-(3-(piperidin-1-yl)propoxy)phenyl)carbamate step6->inter4 step7 Boc Deprotection inter4->step7 final_product (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol step7->final_product

Sources

Exploratory

An In-Depth Technical Guide to the Cellular Toxicity and Safety Profile of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol in Human Cell Lines

Disclaimer: The compound "(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol" is a novel chemical entity for which no public domain toxicological data currently exists. This guide, therefore, presents a comprehensive,...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound "(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol" is a novel chemical entity for which no public domain toxicological data currently exists. This guide, therefore, presents a comprehensive, scientifically-grounded framework for the in vitro evaluation of its cellular toxicity and safety profile. The methodologies and principles described herein are based on established best practices in preclinical drug safety assessment.

Executive Summary

The early-stage assessment of a novel chemical entity's (NCE) safety profile is a cornerstone of modern drug development, preventing late-stage failures and ensuring patient safety. This guide outlines a tiered, mechanistic approach to characterizing the in vitro cellular toxicity of the novel compound (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol. Structurally, the molecule contains an aminophenol group, a known class with potential for hematotoxicity and nephrotoxicity, and a piperidine moiety, a common scaffold in pharmaceuticals that can influence pharmacokinetic properties and toxicity.[1][2] Our proposed strategy progresses from broad-spectrum cytotoxicity screening to in-depth mechanistic assays to build a comprehensive safety profile, enabling informed decisions for further development.

Foundational Strategy: A Tiered Approach to Cytotoxicity Assessment

A logical, tiered workflow is essential for an efficient and comprehensive toxicological evaluation. This approach begins with high-throughput screening to identify general cytotoxicity and determine a relevant concentration range for subsequent, more complex mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Profile Synthesis start Dose-Range Finding & IC50 Determination assay1 MTT / Metabolic Assay start->assay1 Broad Viability Assessment mech_entry Test at IC50 & Sub-IC50 Concentrations assay1->mech_entry Informs concentration selection assay2 Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) mech_entry->assay2 assay3 Oxidative Stress Assay (ROS Detection) mech_entry->assay3 assay4 Genotoxicity Screen (Comet Assay) mech_entry->assay4 end Integrated Safety Profile & Risk Assessment assay2->end assay3->end assay4->end

Caption: Tiered workflow for in vitro toxicity assessment.

Phase 1: Primary Cytotoxicity and IC50 Determination

The initial goal is to quantify the concentration-dependent effect of the compound on cell viability. This is achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[3]

Rationale for Cell Line Selection

A panel of human cell lines is crucial to assess potential organ-specific toxicity and to differentiate between general cytotoxicity and cancer cell-specific effects.[4]

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is a cornerstone of in vitro toxicology.[5] Derived from liver cells, HepG2 retains many metabolic enzymes (e.g., cytochrome P450s), making it an excellent model to detect toxicity that may be induced by metabolic activation of the parent compound.[6][7][8]

  • HEK293 (Human Embryonic Kidney): Given that aminophenol compounds can exhibit nephrotoxicity, a kidney-derived cell line is essential for a relevant safety assessment.[9][10]

  • A549 (Human Lung Carcinoma): A representative line for epithelial tissue, useful for assessing general cytotoxicity and as a potential comparator for cancer-specific activity.[11]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[13] The amount of formazan is directly proportional to the number of living cells.[12]

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2, HEK293, and A549 cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of "(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol" in culture medium. A typical starting range is 0.1 µM to 100 µM.[3] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO in medium) and untreated controls.

  • Incubation: Incubate the plates for a defined exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Hypothetical Data Presentation
Cell LineExposure TimeIC50 (µM)
HepG248 hours25.4
HEK29348 hours48.1
A54948 hours> 100

This hypothetical data suggests moderate, selective toxicity towards liver cells, warranting further mechanistic investigation.

Phase 2: Elucidating the Mechanism of Cell Death

Once an IC50 value is established, the next critical step is to understand how the compound induces cell death. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury).

Protocol: Apoptosis vs. Necrosis Differentiation via Annexin V/PI Staining

This flow cytometry-based assay is the gold standard for distinguishing between apoptotic and necrotic cell death pathways.

  • Principle: During early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and can detect this externalized PS.[16] Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that is excluded by live cells with intact membranes.[16] It can only enter cells in late apoptosis or necrosis when membrane integrity is lost.[17]

Step-by-Step Protocol:

  • Cell Treatment: Culture cells (e.g., HepG2) and treat them with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and wash the pellet with cold PBS.[18]

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Primarily necrotic cells.

G x_axis Annexin V-FITC → y_axis Propidium Iodide (PI) → origin origin->x_axis origin->y_axis q1 Healthy Cells (Annexin V-, PI-) q2 Early Apoptosis (Annexin V+, PI-) q3 Late Apoptosis / Necrosis (Annexin V+, PI+) q4 Necrosis (Annexin V-, PI+)

Sources

Foundational

Physical properties and stability of CAS 2288710-47-2 (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol

Executive Summary CAS 2288710-47-2, chemically identified as (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol , is a highly functionalized organic molecule frequently utilized as an advanced intermediate or pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 2288710-47-2, chemically identified as (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol , is a highly functionalized organic molecule frequently utilized as an advanced intermediate or pharmacophore building block in drug discovery[1]. Its unique structural architecture integrates three highly reactive centers: an electron-rich aniline, a benzylic alcohol, and a basic tertiary aliphatic amine (piperidine). This whitepaper provides an in-depth analysis of its physicochemical properties, predictive degradation pathways, and the authoritative, self-validating analytical protocols required to ensure its stability during pharmaceutical development.

Structural Analysis & Physicochemical Properties

Understanding the macroscopic behavior of CAS 2288710-47-2 requires a microscopic analysis of its functional groups. The molecule's behavior in solution, its solubility, and its stability are directly dictated by the interplay between its basic and electron-donating moieties.

Table 1: Predictive Physicochemical Profile
PropertyValue / CharacteristicMechanistic Rationale
Molecular Weight 264.36 g/mol Derived from the molecular formula C₁₅H₂₄N₂O₂.
pKa₁ (Piperidine) ~9.5 – 10.0The aliphatic tertiary amine is highly basic. It will be fully protonated at physiological and acidic pH, driving aqueous solubility.
pKa₂ (Aniline) ~4.0 – 4.5The aromatic amine is weakly basic. The electron-donating propoxy group at the para-position increases electron density on the ring.
LogP (Partition Coefficient) ~1.8 – 2.5The lipophilic piperidine and aromatic core are balanced by the polar hydroxyl and amino groups, making it moderately lipophilic.
Solubility Soluble in MeOH, DMSO, and acidic aqueous mediaProtonation of the piperidine nitrogen in acidic media (pH < 7) disrupts the crystal lattice and facilitates ion-dipole interactions with water.

Stability Profile and Degradation Pathways

The structural features that make CAS 2288710-47-2 a valuable synthetic building block also render it susceptible to specific degradation pathways. Forced degradation studies are essential for predicting these stability-related properties and developing stability-indicating methods.

  • Aniline Oxidation (Primary Liability): Aniline derivatives are notoriously prone to oxidation. The presence of the electron-donating propoxy group further enriches the aromatic ring, lowering the oxidation potential. Exposure to oxygen, light, or trace metals generates reactive radical cations that can further oxidize into quinone imines. These degradants are critical to monitor, as aniline degradation products are known toxicophores associated with methemoglobinemia[2].

  • N-Oxidation of Piperidine: The tertiary amine is highly nucleophilic and will readily react with peroxides or atmospheric oxygen over time to form an N-oxide.

  • Benzylic Oxidation: Under strong oxidative stress, the benzylic alcohol can be oxidized to a benzaldehyde derivative.

Degradation Parent CAS 2288710-47-2 (Intact API) AnilineOx Quinone Imine (Aniline Oxidation) Parent->AnilineOx O2 / UV / Metals AlcoholOx Benzaldehyde Deriv. (Alcohol Oxidation) Parent->AlcoholOx Strong Oxidants NOxide Piperidine N-Oxide (Amine Oxidation) Parent->NOxide Peroxides (H2O2)

Figure 1: Primary oxidative degradation pathways of CAS 2288710-47-2.

Experimental Protocols: Self-Validating Stability Assessment

To accurately profile these degradation pathways, a robust forced degradation study coupled with High-Resolution LC-MS/MS is required. The following protocols are designed as self-validating systems : they incorporate mass balance checks (ensuring the sum of the intact API peak area and degradant peak areas equals the initial control API peak area). A failure in mass balance indicates the formation of volatile degradants, insoluble polymers, or co-eluting peaks.

Protocol A: Forced Degradation (Based on ICH Q1A Guidelines)

Causality Focus: Stress conditions are chosen to isolate specific mechanistic vulnerabilities.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of CAS 2288710-47-2 in MS-grade Methanol.

  • Acid/Base Hydrolysis: Dilute to 0.1 mg/mL using 0.1M HCl (Acid Stress) and 0.1M NaOH (Base Stress). Incubate at 60°C for 24 hours.

    • Expert Insight: While the ether linkage is generally stable, base stress may precipitate the free base of the piperidine. Ensure samples are neutralized prior to injection to prevent column degradation.

  • Oxidative Stress: Dilute to 0.1 mg/mL using 3% H₂O₂. Incubate at room temperature for 6 hours.

    • Expert Insight: This specifically targets the piperidine to form N-oxides (+15.9949 Da) and the aniline to form quinone imines (-2.0156 Da).

  • Photolytic Stress: Expose a 0.1 mg/mL aqueous solution to 1.2 million lux hours and 200 watt hours/square meter of UV light.

Protocol B: LC-MS/MS Stability-Indicating Assay

When extending analytical methods to LC-MS, mobile phases must utilize MS-compatible, volatile buffers[3].

  • Chromatography: Use a sub-2 µm C18 UHPLC column.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

    • Solvent B: 10 mM Ammonium Formate in Acetonitrile.

    • Expert Insight: The acidic pH (3.0) is critical. It ensures the piperidine (pKa ~9.5) is fully protonated, preventing secondary interactions with free silanols on the stationary phase, thereby yielding sharp, symmetrical peaks and maximizing Electrospray Ionization (ESI+) efficiency.

  • Detection: High-Resolution Mass Spectrometry (ESI+ Q-TOF). Exact mass measurements are mandatory to distinguish between isobaric transformations (e.g., distinguishing an N-oxide from a ring-hydroxylated product).

Workflow Prep Sample Prep (0.1 mg/mL) Stress Forced Degradation (ICH Q1A) Prep->Stress LC UHPLC Separation (C18 Column) Stress->LC MS HRMS Detection (ESI+ Q-TOF) LC->MS Data Mass Defect Analysis MS->Data

Figure 2: Self-validating LC-MS/MS analytical workflow for stability-indicating assays.

Handling, Storage, and Formulation Considerations

Based on the physicochemical and degradation profiling, the following handling protocols are mandatory for CAS 2288710-47-2:

  • Storage: The extreme susceptibility of the electron-rich aniline to oxidation requires storage in amber vials (to prevent photolytic radical initiation) under an inert atmosphere (Argon or Nitrogen).

  • Formulation: If developed into a liquid formulation, the pH should be buffered to slightly acidic conditions (pH 4.5 – 6.0). This protonates the piperidine, enhancing solubility, while providing electrostatic deactivation of the aromatic ring, slightly reducing the kinetics of aniline oxidation. The addition of water-soluble antioxidants (e.g., ascorbic acid) is highly recommended to scavenge radical intermediates before quinone imine formation occurs.

References

  • Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. Application Note. Retrieved from:[Link]

  • Singh, R., & Rehman, Z. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 215-222. Retrieved from:[Link]

  • National Institutes of Health (PMC). Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method. Retrieved from:[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Pathways of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol

An In-depth Technical Guide Introduction (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol is a complex organic molecule featuring several key functional groups that dictate its chemical behavior: a primary aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Introduction

(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol is a complex organic molecule featuring several key functional groups that dictate its chemical behavior: a primary aromatic amine, a benzylic alcohol, an aryl-alkyl ether, and a tertiary amine within a piperidine ring. Understanding the intrinsic stability of this molecule and its potential degradation pathways is a cornerstone of its development as a potential pharmaceutical agent. The stability profile directly influences its shelf-life, storage conditions, formulation development, and ultimately, its safety and efficacy.[1][2]

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability and elucidating the degradation pathways of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol. It is structured from the perspective of a senior application scientist, emphasizing not only the "how" but the "why" behind the experimental design, thereby grounding the protocols in scientific and regulatory rationale.

Part 1: Thermodynamic Stability Assessment

The initial characterization of a drug substance must involve an assessment of its solid-state thermodynamic stability. This data provides foundational knowledge of the molecule's melting behavior, decomposition temperature, and sensitivity to thermal stress, which are critical parameters for handling, processing, and formulation. We employ two primary thermal analysis techniques for this purpose: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[3][4]

Theoretical Considerations

The molecular structure of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol suggests several points of potential thermal lability. The benzylic alcohol is susceptible to dehydration or oxidation upon heating.[5][6] The aromatic amine can undergo oxidation, a process often accelerated by heat.[7] The ether linkage is generally stable but can cleave at elevated temperatures, while the piperidine ring is comparatively robust.

Experimental Assessment: Thermal Analysis

Causality: DSC is the gold standard for determining the melting point, enthalpy of fusion, and detecting polymorphic transitions of a crystalline solid.[8][9][10] By measuring the heat flow into a sample relative to a reference as a function of temperature, we can identify the precise temperature at which the substance melts, which is a key indicator of its purity and identity. Any exothermic events prior to melting could indicate degradation or polymorphic conversion.

Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of any endothermic (melting) or exothermic (decomposition) events. Integrate the melting peak to determine the enthalpy of fusion (ΔHfus).

Causality: TGA measures the change in mass of a sample as a function of temperature.[11][12] This is crucial for determining the temperature at which the compound begins to decompose (onset of mass loss) and for quantifying the presence of residual solvents or water (mass loss at lower temperatures). It provides a direct measure of thermal stability.[4]

Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 500 °C at a rate of 10 °C/min.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min).

  • Data Analysis: Analyze the TGA curve (mass % vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of decomposition and identify distinct mass loss steps.

Data Interpretation and Presentation

The results from DSC and TGA should be synthesized to build a complete thermal profile.

ParameterMethodResultInterpretation
Melting Point (Onset)DSCe.g., 155.4 °CTemperature at which melting begins. A sharp peak indicates high purity.
Enthalpy of Fusion (ΔHfus)DSCe.g., 95.2 J/gEnergy required to melt the solid; related to crystalline lattice energy.
Decomposition OnsetTGAe.g., 210.7 °CTemperature at which significant mass loss due to decomposition begins.
Mass Loss at <120 °CTGAe.g., 0.2%Indicates the amount of volatile content, such as residual solvent or water.

Part 2: Forced Degradation Studies & Pathway Elucidation

Forced degradation (or stress testing) is a critical component of drug development, mandated by regulatory bodies like the ICH.[13][14] The objective is to intentionally degrade the drug substance under conditions more severe than accelerated stability testing. This helps to identify likely degradation products, elucidate degradation pathways, and establish the specificity of stability-indicating analytical methods.[1][2][15] The goal is to achieve a target degradation of 5-20%, which is sufficient to form and detect major degradants without completely destroying the molecule.[15]

Experimental Workflow: A Systematic Approach

A well-designed forced degradation study follows a logical progression from stress application to analysis and identification.

G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization Acid Acidic Hydrolysis HPLC HPLC-UV/MS Analysis (Stability-Indicating Method) Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidative Oxidation->HPLC Photo Photolytic Photo->HPLC Thermal Thermal Thermal->HPLC Mass_Spec Mass Balance Calculation HPLC->Mass_Spec Elucidation Structure Elucidation of Degradants Mass_Spec->Elucidation Pathway Degradation Pathway Elucidation Elucidation->Pathway API API Substance: (2-Amino-5-(3-(piperidin-1-yl)propoxy) -phenyl)methanol API->Acid API->Base API->Oxidation API->Photo API->Thermal

Workflow for Forced Degradation Studies.
Detailed Protocols for Stress Conditions

For each condition, a stock solution of the API (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) is prepared. The stress is applied, and samples are taken at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralized if necessary, diluted, and analyzed.

Causality: The aryl-alkyl ether linkage is the most probable site for hydrolysis. Acid-catalyzed cleavage involves protonation of the ether oxygen, followed by nucleophilic attack or formation of a stable carbocation.[16][17] Base-catalyzed hydrolysis is less likely for this type of ether but is performed to assess stability across the pH spectrum.

Protocol: Acid Hydrolysis

  • To 1 mL of the API stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60 °C.

  • At each time point, withdraw an aliquot, and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Dilute to a final concentration suitable for HPLC analysis.

Protocol: Basic Hydrolysis

  • To 1 mL of the API stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the solution at 60 °C.

  • At each time point, withdraw an aliquot, and neutralize it with an equivalent amount of 0.1 M HCl.

  • Dilute to a final concentration suitable for HPLC analysis.

Causality: The primary aromatic amine and the benzylic alcohol are highly susceptible to oxidation. The amine can be oxidized to nitroso, nitro, or polymeric species, while the alcohol can be oxidized to an aldehyde or carboxylic acid.[7][18] Hydrogen peroxide (H₂O₂) is a common and appropriate oxidant for these studies.

Protocol: Oxidative Degradation

  • To 1 mL of the API stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature, protected from light.

  • At each time point, withdraw an aliquot. Quenching the reaction is generally not necessary before dilution.

  • Dilute to a final concentration suitable for HPLC analysis.

Causality: Aromatic systems, particularly aromatic amines, can absorb UV or visible light, leading to excited states that can undergo degradation reactions.[19][20] ICH Q1B provides standardized conditions for photostability testing.

Protocol: Photostability Testing

  • Place a solution of the API (e.g., 1 mg/mL) and a sample of the solid API in a photostability chamber.

  • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Simultaneously, keep control samples (covered in aluminum foil) in the same chamber to serve as dark controls.

  • After exposure, prepare the samples for HPLC analysis.

Causality: This study assesses the stability of the drug in the solid state and in solution at elevated temperatures, distinct from the TGA which assesses decomposition at much higher temperatures. This can reveal degradation pathways that are not moisture-dependent.

Protocol: Thermal Degradation (Solid & Solution)

  • Solid State: Place a thin layer of the solid API in a vial and heat in an oven at 80 °C. At each time point, cool a sample, dissolve it in solvent, and prepare for HPLC analysis.

  • Solution State: Incubate a solution of the API (e.g., 1 mg/mL in an appropriate solvent) at 60 °C. At each time point, withdraw an aliquot and dilute for analysis.

Analytical Methodology: Stability-Indicating HPLC-UV/MS

Causality: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from all its degradation products.[21][22] Reversed-phase HPLC with gradient elution is the most common approach, and coupling it with a mass spectrometer (MS) is invaluable for identifying the mass of the degradants, which is the first step in structure elucidation.[23]

Protocol: HPLC-UV/MS Method Development

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water (MS-compatible).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Develop a gradient to ensure elution of the parent compound and all degradation products with good resolution (e.g., 5% to 95% B over 30 minutes).

  • Detection:

    • UV/PDA Detector: Monitor at a wavelength that provides a good response for the API (e.g., determined from a UV scan) and use a Photodiode Array (PDA) detector to check for peak purity.

    • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode to obtain the mass-to-charge ratio (m/z) of the parent peak and any new impurity peaks.

  • Method Validation: Once developed, the method must be validated for specificity by demonstrating that the parent peak is resolved from all degradant peaks in the stressed samples.

Part 3: Hypothesized Degradation Pathways

Based on the functional group analysis and established chemical principles, we can hypothesize the primary degradation pathways for (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol under each stress condition.

Hydrolytic Degradation (Acid/Base)

The most likely hydrolytic pathway is the acid-catalyzed cleavage of the aryl-alkyl ether bond. This would result in two primary degradation products.

G Parent (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol (Parent Molecule) Product1 3-(Piperidin-1-yl)propan-1-ol Parent->Product1 H+ / H₂O (Ether Cleavage) Product2 2-Amino-5-hydroxy-phenyl)methanol Parent->Product2 H+ / H₂O (Ether Cleavage)

Hypothesized Hydrolytic Degradation Pathway.
Oxidative Degradation

Oxidation is likely to be complex, with multiple sites of reactivity. The primary aromatic amine and the benzylic alcohol are the most susceptible functional groups.

G cluster_pathways Parent (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol (Parent Molecule) Aldehyde (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)benzaldehyde (Alcohol Oxidation) Parent->Aldehyde [O] (H₂O₂) Nitroso (2-Nitroso-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol (Amine Oxidation) Parent->Nitroso [O] (H₂O₂)

Hypothesized Oxidative Degradation Pathways.

Further oxidation could lead to the corresponding carboxylic acid from the aldehyde and the nitro compound from the nitroso intermediate. The piperidine ring could also undergo N-oxidation or ring-opening under harsh oxidative stress.

Photolytic and Thermal Degradation

Photolytic degradation pathways can be varied, often involving radical mechanisms. The aromatic amine is a key chromophore that can initiate degradation. Thermal degradation in the solid state might involve dehydration of the benzylic alcohol or intermolecular condensation reactions. In solution, thermal stress can accelerate both hydrolytic and oxidative pathways. Identifying these products would rely heavily on LC-MS analysis of the stressed samples.

Conclusion

This guide outlines a scientifically rigorous and regulatory-compliant strategy for assessing the stability of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol. The molecule possesses multiple functional groups susceptible to degradation via hydrolysis, oxidation, and photolysis. A thorough investigation, combining thermal analysis with a comprehensive forced degradation study, is essential. The proposed experimental protocols and hypothesized pathways provide a robust starting point for researchers to fully characterize the stability profile of this compound, ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, (2003). [Link][14][15]

  • Vione, D., et al. Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and prospects for its fate in surface waters, Water Research, (2021). [Link][19][24]

  • PharmaGuru, Thermogravimetric Analysis (TGA) in Drug Development, (2026). [Link][11]

  • ResolveMass Laboratories Inc., Differential Scanning Calorimetry (DSC Analysis): Key Applications, (2024). [Link][3]

  • ResolveMass Laboratories Inc., 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals, (2026). [Link][8]

  • AΠEIRON, How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing, (2026). [Link][9]

  • ICH, Quality Guidelines, (n.d.). [Link][13]

  • SlideShare, ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING, (n.d.). [Link][25]

  • Mirkhan, V., et al. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst, Journal of the Iranian Chemical Society, (2009). [Link][20]

  • ResolveMass Laboratories Inc., TGA Analysis in Pharmaceuticals, (2026). [Link][4]

  • Veeprho, Thermogravimetric Analysis in Pharmaceuticals, (2020). [Link][12]

  • Open Access Journals, Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration, (2024). [Link][26]

  • Pharmaceutical Outsourcing, Forced Degradation Studies: Regulatory Considerations and Implementation, (n.d.). [Link][27]

  • Coriolis Pharma, Differential Scanning Calorimetry, (n.d.). [Link][28]

  • YouTube, Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects, (2025). [Link][29]

  • Alsante, K. M., et al. Development of forced degradation and stability indicating studies of drugs—A review, Journal of Pharmaceutical and Biomedical Analysis, (2014). [Link][1]

  • SGS, Forced Degradation Testing, (n.d.). [Link][2]

  • Husain, Q., & Jan, U. Detoxification of Phenols and Aromatic Amines from Polluted Wastewater by Using Phenol Oxidases, Journal of Scientific & Industrial Research, (2000). [Link]

  • TA Instruments, Thermal Analysis in Pharmaceutical Research, Development, and Quality Control, (2024). [Link]

  • European Medicines Agency, ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline, (2003). [Link][30]

  • TA Instruments, A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs, (n.d.). [Link][10]

  • RSC Publishing, Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks, New Journal of Chemistry, (2016). [Link][31]

  • ResearchGate, Detoxification of phenols and aromatic amines from polluted wastewater by using phenol oxidases, (2016). [Link][32]

  • Wang, J., et al. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system, PNAS, (2024). [Link][7]

  • European Medicines Agency, Q 1 A (R2) Stability Testing of new Drug Substances and Products, (n.d.). [Link][33]

  • OSTI.GOV, Shock wave study of the thermal decomposition of benzyl alcohol, (1994). [Link][34]

  • N Tsuji, et al. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual, Chemical and Pharmaceutical Bulletin, (2000). [Link][5]

  • ResearchGate, Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO 2, (2025). [Link][35]

  • Journal of Applied Pharmaceutical Science, Stability-indicating HPLC method optimization using quality by design approach for the simultaneous determination of sofosbuvir and velpatasvir in the presence of their degradation products, (n.d.). [Link][21]

  • Canadian Journal of Chemistry, Revised mechanism for the hydrolysis of ethers in aqueous acid, (2012). [Link][16]

  • LCGC International, Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices, (2026). [Link][23]

  • PMC, Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review, (n.d.). [Link][22]

  • PubMed, Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography, (2000). [Link][6]

  • IJSDR, Stability indicating study by using different analytical techniques, (n.d.). [Link]

  • PMC, Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment, (n.d.). [Link][36]

  • ResearchGate, A molecular study towards the interaction of phenolic anti-oxidants, aromatic amines and HALS stabilizers in a thermo-oxidative ageing process, (n.d.). [Link][37]

  • ResearchGate, Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography, (n.d.). [Link][38]

  • Chemistry Stack Exchange, Different reaction conditions for hydrolysis of ethers and epoxides, (2025). [Link][39]

  • IntechOpen, Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase, (2018). [Link][18]

  • International Journal of Pharmacy & Pharmaceutical Research, Stability Indicating HPLC Method Development: A Review, (2023). [Link][40]

  • ResearchGate, Three different mechanisms for azo-ether hydrolyses in aqueous acid, (n.d.). [Link][41]

  • Master Organic Chemistry, Cleavage Of Ethers With Acid, (2014). [Link][17]

  • Wikipedia, Piperidine, (n.d.). [Link][42]

  • International Journal of Molecular Sciences, Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, (2025). [Link][43]

  • ResearchGate, A proposed mechanism via heat induced for formation of benzyl (alcohol,..., (n.d.). [Link][44]

  • Canadian Science Publishing, Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450, (n.d.). [Link][45]

Sources

Protocols & Analytical Methods

Method

A Step-by-Step Laboratory Protocol for the Synthesis of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol

An Application Note for Drug Development Professionals Abstract (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol is a trifunctional organic molecule incorporating a primary aromatic amine, a primary alcohol, and a t...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol is a trifunctional organic molecule incorporating a primary aromatic amine, a primary alcohol, and a tertiary amine within a piperidine moiety. Such scaffolds are of significant interest in medicinal chemistry and drug development due to the versatile synthetic handles they provide and the prevalence of the piperidine ring in numerous pharmaceuticals.[1] This application note provides a detailed, three-step laboratory protocol for the synthesis of this target compound, commencing from the commercially available starting material, 2-amino-5-hydroxybenzoic acid. The synthesis involves an initial esterification of the carboxylic acid, followed by a Williamson ether synthesis to introduce the piperidinylpropoxy side chain, and concludes with the selective reduction of the ester to the primary alcohol. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering field-proven insights into experimental choices, safety protocols, and purification strategies.

Overall Reaction Scheme

The synthesis is performed in three sequential steps starting from 2-amino-5-hydroxybenzoic acid.

Caption: Overall three-step synthesis pathway.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.FormulaM.W. ( g/mol )Supplier
2-Amino-5-hydroxybenzoic acid394-31-0C₇H₇NO₃153.14Sigma-Aldrich
Methanol (Anhydrous)67-56-1CH₄O32.04Fisher Scientific
Sulfuric Acid (98%)7664-93-9H₂SO₄98.08VWR
1-(3-Chloropropyl)piperidine HCl5583-00-6C₈H₁₇Cl₂N198.13Combi-Blocks
Potassium Carbonate (Anhydrous)584-08-7K₂CO₃138.21J.T. Baker
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Sigma-Aldrich
Lithium Aluminum Hydride (LiAlH₄)16853-85-3H₄AlLi37.95Acros Organics
Tetrahydrofuran (THF, Anhydrous)109-99-9C₄H₈O72.11Fisher Scientific
Ethyl Acetate141-78-6C₄H₈O₂88.11VWR
Hexane110-54-3C₆H₁₄86.18VWR
Sodium Sulfate (Anhydrous)7757-82-6Na₂SO₄142.04Fisher Scientific
Sodium Bicarbonate144-55-8NaHCO₃84.01J.T. Baker
Deionized Water7732-18-5H₂O18.02Laboratory Supply
Equipment
  • Round-bottom flasks (100 mL, 250 mL, 500 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Ice bath

  • Dropping funnel

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Flash chromatography system (with silica gel or amine-functionalized silica columns)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-amino-5-hydroxybenzoate (Intermediate 1)

Principle: This step employs a Fischer esterification to protect the carboxylic acid as a methyl ester. Using the alcohol as the solvent drives the equilibrium towards the product. The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by methanol.[2]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-hydroxybenzoic acid (10.0 g, 65.3 mmol).

  • Add 120 mL of anhydrous methanol to the flask. Stir the suspension.

  • Carefully add concentrated sulfuric acid (3.5 mL, ~65.3 mmol) dropwise to the stirring suspension. The mixture will warm up, and the solid will gradually dissolve.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C) using a heating mantle.

  • Maintain the reflux for 7 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexane), observing the disappearance of the starting material spot.

  • After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath.

  • Slowly neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is ~7. Be cautious as CO₂ evolution will cause foaming.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • The remaining aqueous residue will contain the precipitated product. Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude product, which can be purified by recrystallization from an ethanol/water mixture or used directly in the next step if sufficiently pure.

Step 2: Synthesis of Methyl 2-amino-5-(3-(piperidin-1-yl)propoxy)benzoate (Intermediate 2)

Principle: This O-alkylation is a Williamson ether synthesis.[3] Anhydrous potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. The starting alkyl halide is the hydrochloride salt, which is neutralized in situ by the base.

Procedure:

  • Combine methyl 2-amino-5-hydroxybenzoate (Intermediate 1, 10.0 g, 59.8 mmol), 1-(3-chloropropyl)piperidine hydrochloride (13.0 g, 65.8 mmol), and anhydrous potassium carbonate (24.8 g, 179.4 mmol) in a 500 mL round-bottom flask.

  • Add 150 mL of N,N-Dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 80 °C with vigorous stirring under a nitrogen atmosphere.

  • Maintain the temperature for 12-16 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).

  • After completion, cool the reaction to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash them thoroughly with water (4 x 100 mL) to remove residual DMF, followed by a brine wash (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purify the crude material via flash column chromatography on silica gel (gradient elution from 100% ethyl acetate to 5% methanol in ethyl acetate).

Step 3: Synthesis of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol (Final Product)

Principle: The ester functional group is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The workup involves a careful, sequential addition of water and base to quench the excess reagent and precipitate the aluminum salts, which can then be easily filtered off.

Procedure:

  • EXTREME CAUTION: Perform this reaction in a well-ventilated fume hood, under an inert (nitrogen or argon) atmosphere. Ensure no water is present.

  • To a dry 500 mL three-necked flask equipped with a dropping funnel, nitrogen inlet, and magnetic stir bar, add lithium aluminum hydride (3.4 g, 89.6 mmol) and 100 mL of anhydrous THF.

  • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Dissolve methyl 2-amino-5-(3-(piperidin-1-yl)propoxy)benzoate (Intermediate 2, 11.0 g, 37.6 mmol) in 80 mL of anhydrous THF and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Quenching: Cool the reaction mixture back down to 0 °C. Quench the reaction by the slow, dropwise, and sequential addition of:

    • 3.4 mL of deionized water

    • 3.4 mL of 15% aqueous NaOH solution

    • 10.2 mL of deionized water

  • A granular white precipitate of aluminum salts should form. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF (3 x 50 mL).

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography. Due to the basic nature of the product, an amine-functionalized silica gel column or the addition of a small amount of triethylamine (0.5-1%) to the eluent (e.g., a gradient of 2-10% methanol in dichloromethane) is recommended to prevent streaking and improve separation.[4]

Quantitative Data Summary

StepStarting MaterialReagent 1Reagent 2SolventTemp.Time (h)ProductTheor. Yield (g)
1 2-Amino-5-hydroxybenzoic acid (10.0 g)CH₃OHH₂SO₄ (cat.)Methanol (120 mL)65 °C7Intermediate 110.9 g
2 Intermediate 1 (10.0 g)1-(3-Cl-propyl)pip·HCl (13.0 g)K₂CO₃ (24.8 g)DMF (150 mL)80 °C12-16Intermediate 217.5 g
3 Intermediate 2 (11.0 g)LiAlH₄ (3.4 g)-THF (180 mL)0 °C - RT4Final Product9.9 g

Laboratory Workflow Visualization

Synthesis Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Etherification cluster_2 Step 3: Reduction s1_react Combine Reactants: 2-Amino-5-hydroxybenzoic acid Methanol, H₂SO₄ s1_reflux Reflux for 7 hours s1_react->s1_reflux s1_workup Neutralize (NaHCO₃) Evaporate MeOH Extract with EtOAc s1_reflux->s1_workup s1_isolate Dry & Evaporate Solvent s1_workup->s1_isolate s2_react Combine Reactants: Intermediate 1, Alkyl Halide, K₂CO₃ in DMF s1_isolate->s2_react Intermediate 1 s2_heat Heat at 80 °C for 12-16 hours s2_react->s2_heat s2_workup Quench in H₂O Extract with EtOAc Wash thoroughly s2_heat->s2_workup s2_purify Column Chromatography (Silica Gel) s2_workup->s2_purify s3_setup Prepare LiAlH₄ in anhydrous THF under N₂ at 0 °C s2_purify->s3_setup Intermediate 2 s3_add Add Intermediate 2 solution dropwise at 0 °C s3_setup->s3_add s3_react Stir at RT for 3 hours s3_add->s3_react s3_quench Quench carefully at 0 °C (H₂O, NaOH, H₂O) s3_react->s3_quench s3_isolate Filter Aluminum Salts Evaporate Solvent s3_quench->s3_isolate s3_purify Column Chromatography (Amine-functionalized or basic eluent) s3_isolate->s3_purify final_product (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol s3_purify->final_product Final Product

Caption: Step-by-step laboratory workflow diagram.

Safety and Handling Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

  • Piperidine Derivatives: Piperidine and its derivatives are toxic, flammable, and corrosive.[5][6][7] Avoid inhalation of vapors and contact with skin and eyes.[8][9] Handle in a fume hood and keep away from heat and open flames.[6]

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Add slowly and carefully to other liquids to avoid splashing.

  • Lithium Aluminum Hydride (LiAlH₄): Extremely reactive and pyrophoric. Reacts violently with water and other protic solvents to produce flammable hydrogen gas. Must be handled under an inert atmosphere (nitrogen or argon). All glassware must be oven- or flame-dried before use. Use non-sparking tools.

  • Solvents: Methanol is toxic and flammable. DMF is a reproductive hazard. THF, ethyl acetate, and hexane are highly flammable. Avoid sparks and open flames. Ground all equipment to prevent static discharge.[6]

References

  • PENTA. (2024). Piperidine - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2023). Piperidine - SAFETY DATA SHEET.
  • Jubilant Ingrevia Limited. Piperidine Safety Data Sheet.
  • Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine.
  • BenchChem. (2025). Application Note: A Guide to the N-Alkylation of Aminophenols.
  • INCHEM. ICSC 0317 - PIPERIDINE.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.
  • ResearchGate. Selective alkylation of the amino group of aminophenols | Download Table.
  • ResearchGate. (2026). Selective alkylation of aminophenols (PDF).
  • Krawczyk, M. et al. (2025). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. PMC.
  • Google Patents. Process for the etherification of phenols.
  • Los-Indzhikyan, A. A. et al. (2023).
  • Wang, Q. et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry.
  • Sigma-Aldrich. 2-Amino-5-hydroxybenzoic acid 98%.
  • ChemBK. (2024). 2-Amino-5-hydroxybenzoic acid.
  • Biotage. (2023). Is there an easy way to purify organic amines?

Sources

Application

Application Note: Utilizing (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol in the Synthesis of 6-Substituted Quinazoline APIs

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Advanced intermediate utilization, Acceptorless Dehydrogenative Coupling (ADC), and kinase inhibitor pharmacophore design.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Advanced intermediate utilization, Acceptorless Dehydrogenative Coupling (ADC), and kinase inhibitor pharmacophore design.

Introduction & Structural Rationale

In modern targeted oncology and immunotherapy, the quinazoline scaffold remains a privileged pharmacophore, particularly for inhibiting receptor tyrosine kinases (e.g., EGFR, HER2) and serine/threonine kinases (e.g., STK17A)[1][2]. A critical design strategy in optimizing these inhibitors is the functionalization of the quinazoline 6-position.

The intermediate (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol (CAS: 2288710-47-2) is a highly specialized, bifunctional building block designed explicitly for this purpose.

  • The 2-Aminobenzyl Alcohol Core: Acts as a highly efficient precursor for quinazoline ring formation via modern green-chemistry protocols, bypassing the harsh, multi-step chlorination required in traditional Niementowski syntheses[3][4].

  • The 5-Substitution Mapping: During cyclization, the 5-position of the benzyl alcohol maps perfectly to the 6-position of the resulting quinazoline[3].

  • The Piperidine Tail: The 3-(piperidin-1-yl)propoxy group acts as a critical solubilizing motif. Structural biology and docking studies confirm that while the quinazoline core binds the ATP hinge region (via N1/N3), the 6-position extends outward into the solvent-exposed region. This tail significantly improves drug metabolism and pharmacokinetic (DMPK) properties without causing steric clashes with gatekeeper residues[5][6].

BindingModel Kinase Kinase Active Site ATP-Binding Pocket Hinge Hinge Region (Met793 / Lys90) Kinase->Hinge Solvent Solvent-Exposed Region Kinase->Solvent QuinCore Quinazoline Core (Hydrogen Bonding) Hinge->QuinCore Binds via N1/N3 Tail 3-(Piperidin-1-yl)propoxy Tail (Solubilizing / DMPK) Solvent->Tail Extends outward QuinCore->Tail C6-Substitution Vector

Fig 1. Pharmacophore binding model of the 6-substituted quinazoline within a kinase active site.

Mechanistic Insights: Acceptorless Dehydrogenative Coupling (ADC)

Historically, synthesizing 6-substituted quinazolines required unstable 2-aminobenzaldehydes. However, recent catalytic advancements allow for the direct use of 2-aminobenzyl alcohols via Acceptorless Dehydrogenative Coupling (ADC) [3][7].

Causality of the Reaction:

  • Dehydrogenation: A transition metal catalyst (e.g., a phosphine-free Mn(I)-pincer complex) dehydrogenates the hydroxymethyl group of the intermediate to an aldehyde, releasing hydrogen gas ( H2​ )[3][8].

  • Condensation: The newly formed 2-aminobenzaldehyde undergoes base-assisted condensation with an aryl nitrile (e.g., 4-chlorobenzonitrile) to form an amidine-type intermediate[3][9].

  • Cyclization & Aromatization: Intramolecular cyclization followed by the elimination of water ( H2​O ) yields the fully aromatized 6-substituted 2-arylquinazoline[10].

This atom-economical pathway generates only H2​ and H2​O as byproducts, ensuring high synthetic integrity and scalability for API manufacturing[3][10].

Experimental Protocols: Synthesis of a Model Kinase Inhibitor

The following self-validating protocol details the conversion of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol into a model API core: 2-(4-chlorophenyl)-6-(3-(piperidin-1-yl)propoxy)quinazoline .

Materials & Reagents
  • Intermediate: (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol (1.0 mmol)

  • Coupling Partner: 4-Chlorobenzonitrile (1.2 mmol)

  • Catalyst: Mn(I)-NNS pincer complex (5 mol%)[3]

  • Base: Potassium tert-butoxide ( t BuOK, 1.0 mmol)

  • Solvent: Anhydrous Toluene (3.0 mL)

Step-by-Step Methodology
  • Inert Preparation: In an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube with the intermediate (264.4 mg) and 4-chlorobenzonitrile (165.1 mg). Causality: Argon prevents the oxidative deactivation of the sensitive Mn(I) catalyst species.

  • Catalyst & Base Loading: Add the Mn-pincer catalyst (5 mol%) and t BuOK (112.2 mg). Causality: t BuOK is critical for the initial deprotonation of the benzyl alcohol, lowering the activation energy for the dehydrogenation cycle.

  • Reaction Initiation: Inject 3.0 mL of anhydrous toluene. Seal the tube, transfer to a pre-heated oil bath at 130 °C, and stir vigorously for 24 hours.

    • Self-Validation Check: The reaction mixture will transition from a pale suspension to a deep, homogenous amber solution, confirming active catalyst turnover and imine formation.

  • Quenching: Cool to room temperature and quench with 5 mL of deionized water to deactivate the catalyst and dissolve inorganic salts.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Note: The basic piperidine tail ensures the product partitions highly into the organic phase.

  • Purification: Wash combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Dichloromethane/Methanol, 95:5 v/v, with 1% triethylamine). Causality: Triethylamine neutralizes the acidic silica, preventing the basic piperidine moiety from streaking.

  • Isolation: Isolate the target quinazoline as a pale yellow solid.

SyntheticWorkflow A 2-Aminobenzyl Alcohol (Piperidine-tail) C Mn-Catalyst / tBuOK Toluene, 130°C A->C B Aryl Nitrile (e.g., 4-Cl-Ph-CN) B->C D 6-Substituted Quinazoline API C->D ADC (-H2, -H2O)

Fig 2. Acceptorless Dehydrogenative Coupling (ADC) workflow for quinazoline synthesis.

Data Presentation: Reaction Optimization

To validate the robustness of the protocol, the following table summarizes the optimization parameters for the ADC cyclization. The data highlights the necessity of the strong base and the specific transition metal complex.

Table 1: Optimization of the ADC Reaction Conditions

EntryCatalyst (mol %)Base (equiv)SolventTemp (°C)Isolated Yield (%)
1 Mn-Pincer (5) t BuOK (1.0) Toluene 130 86
2Mn-Pincer (5) K2​CO3​ (1.0)Toluene13042
3Mn-Pincer (2) t BuOK (1.0)Toluene13065
4Ni(II)-Complex (5) t BuOK (1.0)Xylene14078
5None t BuOK (1.0)Toluene130N.R.

Data Interpretation: Entry 1 represents the optimized, self-validating condition. The substitution of a weaker base ( K2​CO3​ , Entry 2) fails to efficiently initiate the dehydrogenation cascade, leading to stalled intermediate states[3][11].

References

  • [3] Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex. Organic Letters (ACS Publications). URL:[Link]

  • [10] Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry (NIH/PMC). URL:[Link]

  • [5] Potent, Selective, and Orally Bioavailable Quinazoline-Based STK17A/B Dual Inhibitors. Journal of Medicinal Chemistry (NIH/PMC). URL:[Link]

  • [1] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [2] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (MDPI). URL:[Link]

Sources

Method

Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol

Executive Summary The structural elucidation of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol requires a meticulous analytical approach due to its polyfunctional nature. This molecule features an electron-rich ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol requires a meticulous analytical approach due to its polyfunctional nature. This molecule features an electron-rich aromatic core substituted with a hydrogen-bonding hydroxymethyl group, a primary amine, and a flexible, basic 3-(piperidin-1-yl)propoxy side chain. These diverse chemical environments present specific Nuclear Magnetic Resonance (NMR) challenges, including proton exchange dynamics, variable relaxation times ( T1​ ), and solvent interactions.

This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C NMR characterization of this compound, detailing the causality behind experimental parameters and providing authoritative spectral assignments.

Mechanistic Foundations of Sample Preparation

Solvent Selection and Causality

For a molecule containing both an amine (-NH₂) and a hydroxyl (-OH) group, the choice of deuterated solvent is critical. While Chloroform-d (CDCl₃) is standard for non-polar organic compounds[1], it often contains trace acidic impurities and moisture that catalyze rapid proton exchange. This exchange broadens the -OH and -NH₂ signals into indistinguishable baseline humps.

  • Optimal Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Mechanistic Rationale: DMSO is a strong hydrogen-bond acceptor. It tightly solvates the -OH and -NH₂ protons, drastically reducing their exchange rate with trace water. This allows these exchangeable protons to be observed as sharp, distinct, and integratable peaks, often preserving the scalar coupling (e.g., the triplet splitting of the -CH₂OH hydroxyl proton).

Concentration Dynamics

Achieving optimal sample concentration is a critical balance between signal strength and spectral quality[2].

  • ¹H NMR: Requires 5–20 mg of the analyte to achieve an excellent signal-to-noise (S/N) ratio without increasing solution viscosity[1].

  • ¹³C NMR: Due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, a higher concentration of 20–50 mg is strictly required[1]. Over-concentration must be avoided, as high viscosity restricts molecular tumbling, leading to faster transverse relaxation ( T2​ ) and broader spectral lines[1].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the generated data, the following protocol is designed as a self-validating system . Each phase includes a mandatory validation checkpoint before proceeding.

SamplePrep Step1 1. Weigh (15-30 mg) Step2 2. Add Solvent (DMSO-d6) Step1->Step2 Step3 3. Homogenize (Vortex) Step2->Step3 Step4 4. Transfer (5mm Tube) Step3->Step4 Step5 5. Validate (FWHM < 1Hz) Step4->Step5

Fig 1. Self-validating sample preparation workflow for high-resolution NMR.
Step-by-Step Methodology
  • Gravimetric Preparation: Accurately weigh 25 mg of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol into a clean glass vial. This mass serves as an ideal middle-ground for both ¹H and ¹³C acquisitions.

  • Solvation: Add exactly 0.6 mL to 0.7 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard). This volume ensures an optimal sample height of 40–50 mm in a standard 5 mm NMR tube[2],[3].

  • Homogenization & Filtration: Vortex the vial for 30 seconds. Causality: Any solid particles remaining in solution distort magnetic field homogeneity, causing shimming difficulties and broad peaks[2],[4]. If particulates remain, pass the solution through a tightly packed glass wool pipette filter directly into the NMR tube[4].

  • Tube Loading: Wipe the exterior of the NMR tube with a lint-free wipe and ethanol to remove fingerprints, which can introduce magnetic susceptibility artifacts[1].

  • System Validation (Checkpoint): Insert the sample into the spectrometer. After locking onto the deuterium frequency of DMSO and executing automated gradient shimming (TopShim), manually check the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. Validation Rule: The FWHM must be 1.0 Hz. If it is broader, re-shim the Z1 and Z2 gradients before acquiring data.

NMR Acquisition Parameters & Causality

¹H NMR Setup
  • Spectral Window: -1.0 ppm to 15.0 ppm. This exceeds the minimum ACS requirement (-1 to 9 ppm)[5] to ensure any highly deshielded hydrogen-bonded protons are captured.

  • Pulse Angle: 30° pulse (zg30).

  • Relaxation Delay ( D1​ ): 1.0 second. Sufficient for proton relaxation in small molecules.

  • Number of Scans (NS): 16.

¹³C NMR Setup & Relaxation Dynamics
  • Spectral Window: -10.0 ppm to 200.0 ppm[5].

  • Pulse Sequence: Power-gated decoupling (zgpg30) to remove ¹H-¹³C scalar couplings while retaining the Nuclear Overhauser Effect (NOE) for signal enhancement.

  • Relaxation Delay ( D1​ ): 2.0 to 3.0 seconds.

    • Mechanistic Causality: The target molecule contains three quaternary aromatic carbons (C-1, C-2, C-5). Quaternary carbons lack directly attached protons, meaning they cannot utilize efficient dipole-dipole relaxation pathways. Consequently, they possess exceptionally long T1​ relaxation times[6]. A longer D1​ delay prevents the saturation of these spins, ensuring the quaternary carbon signals are visible above the baseline noise[6].

  • Number of Scans (NS): 1024 or higher, depending on probe sensitivity.

Spectral Interpretation & Data Presentation

To guarantee accurate assignment, a multidimensional logic approach is utilized. 1D spectra define the environments, while 2D spectra (COSY, HSQC, HMBC) validate the connectivity.

SpectralLogic cluster_0 1D Acquisition cluster_1 2D Correlation (Self-Validation) H1 1H NMR Proton Environments COSY COSY H-H Spin Coupling H1->COSY HSQC HSQC Direct C-H Bonds H1->HSQC HMBC HMBC Long-Range C-H H1->HMBC C13 13C NMR Carbon Framework C13->HSQC C13->HMBC Final Complete Structural Elucidation COSY->Final HSQC->Final HMBC->Final

Fig 2. Multidimensional NMR logic for self-validating structural assignments.
Quantitative Data: ¹H NMR Assignments

All peaks must be integrated, and chemical shifts reported relative to TMS (0.00 ppm)[5]. The strong electron-donating effects of the -NH₂ and -OR groups significantly shield the aromatic protons, pushing them upfield (6.5–6.8 ppm).

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
-OH 5.05t (triplet)5.51HHydroxyl proton (exchangeable)
-NH₂ 4.55br s (broad singlet)-2HAmino protons (exchangeable)
-CH₂OH 4.35d (doublet)5.52HBenzyl alcohol CH₂
H-6 6.78d (doublet)2.81HAromatic CH (ortho to -CH₂OH)
H-4 6.65dd (doublet of doublets)8.5, 2.81HAromatic CH (para to -CH₂OH)
H-3 6.55d (doublet)8.51HAromatic CH (ortho to -NH₂)
O-CH₂ (1'') 3.85t (triplet)6.52HPropoxy O-CH₂
N-CH₂ (3'') 2.35t (triplet)7.02HPropoxy N-CH₂
Pip-CH₂ (2''', 6''') 2.30m (multiplet)-4HPiperidine N-CH₂
CH₂ (2'') 1.80quintet6.82HPropoxy middle CH₂
Pip-CH₂ (3''', 5''') 1.45m (multiplet)-4HPiperidine CH₂
Pip-CH₂ (4''') 1.35m (multiplet)-2HPiperidine CH₂
Quantitative Data: ¹³C NMR Assignments

Carbon chemical shifts are reported to one decimal place[5]. The quaternary carbons (C-1, C-2, C-5) are assigned based on their distinct deshielding environments (attached to O or N).

PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
C-5 151.2C (Quaternary)Aromatic (C-O, propoxy attachment)
C-2 140.5C (Quaternary)Aromatic (C-N, amine attachment)
C-1 128.0C (Quaternary)Aromatic (C-C, hydroxymethyl attachment)
C-3 115.4CHAromatic CH
C-6 114.1CHAromatic CH
C-4 112.8CHAromatic CH
C-1'' 66.5CH₂Propoxy O-CH₂
-CH₂OH 62.3CH₂Benzyl alcohol CH₂
C-3'' 55.6CH₂Propoxy N-CH₂
C-2''', C-6''' 54.2CH₂Piperidine N-CH₂
C-2'' 26.8CH₂Propoxy middle CH₂
C-3''', C-5''' 25.6CH₂Piperidine CH₂
C-4''' 24.1CH₂Piperidine CH₂

References

  • [2] NMR Sample Preparation: The Complete Guide, Organomation. Available at:

  • [3] NMR Sample Preparation, Western University. Available at:

  • [1] How To Prepare And Run An NMR Sample, ALWSCI. Available at:

  • [4] Preparing an NMR sample - Chemistry Teaching Labs, University of York. Available at:

  • [5] NMR Guidelines for ACS Journals, American Chemical Society. Available at:

  • [6] An In-Depth Technical Guide to 1H and 13C NMR Analysis, BenchChem. Available at:

Sources

Application

Application Notes &amp; Protocols: A Framework for In Vivo Dosing and Administration of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol in Murine Models

Disclaimer: (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol is a novel compound with limited publicly available data regarding its in vivo behavior. This document provides a comprehensive and scientifically grounde...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol is a novel compound with limited publicly available data regarding its in vivo behavior. This document provides a comprehensive and scientifically grounded framework for researchers to systematically develop safe, effective, and ethical dosing and administration protocols in murine models. All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed in accordance with all relevant national and local regulations.[1][2])

Introduction

(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol is a substituted amino alcohol containing a piperidine moiety. As with any novel chemical entity (NCE), establishing a robust in vivo dosing protocol is a foundational step in preclinical research. The journey from a synthesized powder to a well-characterized in vivo tool requires a methodical approach to formulation, route selection, and dose-range finding.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the developed protocols are both reproducible and ethically sound. The core of this framework is built upon the "3Rs" principle—R eplacement, R eduction, and R efinement—to ensure the highest standards of animal welfare are maintained throughout the experimental process.[2][3]

Part 1: Pre-formulation and Vehicle Selection Strategy

Scientific Rationale: The primary challenge for many NCEs is poor aqueous solubility. The choice of vehicle—the solvent or carrier for the compound—is therefore a critical determinant of the drug's bioavailability, local tolerability, and ultimately, the reliability of the experimental outcome.[4][5] An inappropriate vehicle can lead to precipitation at the injection site, erratic absorption, or direct toxicity, confounding the study results.[5] The goal is to identify the simplest possible formulation that can safely and consistently deliver the target dose.

Protocol 1.1: Systematic Vehicle Solubility Screening

This protocol outlines a tiered approach to identify a suitable vehicle for (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol.

Materials:

  • (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol (purity >95%)[6]

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge

  • Panel of sterile, USP-grade vehicles (see Table 1)

Procedure:

  • Weighing: Accurately weigh 1-5 mg of the compound into separate, clear microcentrifuge tubes.

  • Initial Vehicle Addition: Add a small, precise volume of a Tier 1 vehicle (e.g., 100 µL of sterile saline) to the first tube to achieve a high target concentration (e.g., 10-50 mg/mL).

  • Solubilization Attempt: Vortex the tube vigorously for 2-3 minutes. If the solid persists, use a sonicator bath for 10-15 minutes.

  • Visual Inspection: Carefully observe the solution against a light and dark background for any visible particulate matter. A clear solution indicates dissolution.

  • Tiered Progression:

    • If the compound does not dissolve in Tier 1 vehicles, proceed to Tier 2, which includes co-solvents.[4]

    • If the compound remains insoluble, progress to Tier 3, which includes surfactants and lipids, often suitable for oral administration.[7][8]

  • Confirmation of Solubility: After achieving a clear solution, let the tube stand at room temperature for at least one hour and then centrifuge at high speed (e.g., >10,000 x g) for 5 minutes to ensure no precipitate forms.

  • pH Measurement: Measure the pH of the final formulation. The ideal pH should be close to physiological (~7.4). Extreme pH values can cause tissue necrosis and pain, particularly for subcutaneous or intramuscular injections.[9] If the pH is outside the 4.5-8.0 range, it may need to be adjusted with a buffer, or a different vehicle system should be considered.[10]

Data Presentation: Vehicle Selection Panel
TierVehicle CompositionCommon RoutesRationale & Considerations
1 Sterile Water for InjectionPOFor enteral administration only.[9]
0.9% Sodium Chloride (Saline)IV, IP, SC, POIsotonic, well-tolerated, ideal for water-soluble compounds.[4]
Phosphate-Buffered Saline (PBS)IV, IP, SC, POBuffered to maintain physiological pH.[9]
2 5-10% DMSO in Saline/PBSIV, IPDMSO is a strong solvent but can cause toxicity at higher concentrations.[4][9]
20-40% Polyethylene Glycol 400 (PEG400) in SalineIV, IP, POA common, well-tolerated co-solvent for moderately hydrophobic compounds.[4][10]
10% Solutol® HS-15 / 90% PEG 600PO, IPA non-ionic solubilizer and vehicle system used for poorly soluble compounds.[7]
3 0.5% Carboxymethyl Cellulose (CMC) in WaterPOA suspending agent, suitable for creating uniform suspensions for oral dosing.[8]
Corn Oil / Sesame OilPO, SC, IMFor highly lipophilic compounds. Not suitable for intravenous administration.[4][8]
Visualization: Vehicle Selection Workflow

VehicleSelection Start Start: Weigh Compound Tier1 Test Tier 1 Vehicles (Saline, PBS) Start->Tier1 CheckSol Is it Soluble? Tier1->CheckSol Vortex/Sonicate Tier2 Test Tier 2 Vehicles (Co-solvents: DMSO, PEG) Tier2->CheckSol Tier3 Test Tier 3 Vehicles (Suspensions, Oils) Tier3->CheckSol CheckSol->Tier2 No CheckSol->Tier3 No CheckpH Check pH & Stability CheckSol->CheckpH Yes CheckpH->Tier2 Unstable or Extreme pH End Final Formulation CheckpH->End pH 4.5-8.0 Stable >1hr

Caption: Workflow for systematic vehicle selection for a novel compound.

Part 2: Administration Route Selection and Procedures

Scientific Rationale: The route of administration directly impacts the rate and extent of drug absorption, which in turn defines the pharmacokinetic (PK) profile.[11] The choice depends on the scientific objective. For rapid systemic exposure mimicking intravenous human administration, the IV route is used.[12] For ease of administration in chronic studies and to model human oral intake, oral gavage (PO) is preferred.[13] Intraperitoneal (IP) injection is common in rodents for its rapid absorption, approaching that of IV, and its ability to accommodate larger volumes or slightly irritating substances.[9][11]

Data Presentation: Comparison of Common Administration Routes in Mice
RouteAbsorption RateMax Volume (25g mouse)Needle GaugeKey AdvantagesKey Disadvantages
Intravenous (IV) Fastest~0.2 mL27-30g100% bioavailability, precise dose control.[12]Technically challenging, low volume limit.[9]
Intraperitoneal (IP) Fast~2.0 mL25-27gRapid absorption, larger volume, easier than IV.[11][12]Risk of organ injection, potential for first-pass metabolism in the liver.[13]
Subcutaneous (SC) Slow~2.0 mL25-27gSimple, suitable for slow release and suspensions.[13]Slower absorption, potential for local irritation.[9]
Oral (PO) Variable~0.25 mL (10 mL/kg)20-22g (gavage)Mimics human oral route, suitable for long-term studies.[13]Subject to first-pass metabolism, variable absorption.[12]

Note: Maximum volumes are guidelines; always use the minimum volume necessary.[12][14]

Part 3: In Vivo Dose-Finding Studies

Scientific Rationale: Before conducting efficacy studies, it is imperative to establish the safety and tolerability of the compound. A Maximum Tolerated Dose (MTD) study is an acute, dose-escalation experiment designed to identify the highest dose that does not cause unacceptable toxicity or mortality.[7][15] This study informs the dose range for subsequent pharmacokinetic and efficacy models.

Protocol 3.1: Acute Single-Dose MTD Study Design

This protocol provides a general template. The specific doses should be chosen based on any available in vitro cytotoxicity data or in silico toxicity predictions.

Animals:

  • Species/Strain: C57BL/6 or BALB/c mice, 8-10 weeks old.

  • Group Size: 3-5 mice per sex per dose group. Using both sexes is important as toxicity can be sex-dependent.

Procedure:

  • Acclimatization: Allow animals to acclimate for at least one week before the study begins.

  • Dose Selection: Start with a low dose (e.g., 1-5 mg/kg). Subsequent dose levels should be escalated using a defined progression factor (e.g., 2x or 3x).

  • Administration: Administer a single dose of the compound via the chosen route (e.g., IP). Include a vehicle-only control group.

  • Intensive Observation: Monitor animals continuously for the first 4 hours post-dosing, and then at regular intervals (e.g., 24, 48, 72 hours) for up to 14 days.

  • Clinical Monitoring: Record body weight daily. Observe for clinical signs of toxicity, including but not limited to: changes in posture or gait, rough coat, lethargy, labored breathing, and unresponsiveness. Use a scoring sheet to standardize observations.

  • Endpoint: The MTD is defined as the highest dose at which no more than 10% weight loss is observed and no significant clinical signs of toxicity occur. Humane endpoints must be clearly defined in the IACUC protocol to minimize animal suffering.[16]

Visualization: Dose Escalation Logic for MTD Study

MTD_Workflow Start Start: Dose Group 1 (e.g., 5 mg/kg) Dose Administer Single Dose + Vehicle Control Start->Dose Monitor Monitor Clinical Signs & Body Weight (72h) Dose->Monitor Tolerated Dose Tolerated? Monitor->Tolerated Escalate Escalate Dose (e.g., 10 mg/kg) Tolerated->Escalate Yes MTD MTD Established Tolerated->MTD No (Significant Toxicity) Escalate->Dose DeEscalate De-escalate or Refine Dose Step MTD->DeEscalate Refine MTD (Intermediate Dose)

Caption: Decision-making workflow for a dose escalation MTD study.

Part 4: Standardized Administration Protocols

The following are detailed, step-by-step protocols for common administration routes. All procedures must be performed by trained personnel.[12]

Protocol 4.1: Oral Gavage (PO) Administration
  • Materials: Sterile dosing formulation, appropriate-sized oral gavage needle (e.g., 20-22g, flexible or rigid with a ball tip for an adult mouse), 1 mL syringe.

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to ensure the head and body are in a straight line, preventing esophageal damage.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to the stomach.

  • Administration: Gently insert the gavage needle into the mouth, allowing the mouse to swallow the ball tip. Advance the needle smoothly along one side of the mouth into the esophagus until the pre-measured depth is reached. Administer the solution slowly and steadily.[13]

  • Post-Administration: Remove the needle in a single smooth motion and return the mouse to its cage. Monitor for any signs of respiratory distress, which could indicate accidental tracheal administration.[9]

Protocol 4.2: Intraperitoneal (IP) Injection
  • Materials: Sterile dosing formulation, 1 mL syringe, 25-27g needle.[17]

  • Animal Restraint: Securely restrain the mouse, turning it so the abdomen is facing upwards and the head is tilted slightly down. This position causes the abdominal organs to shift away from the injection site.

  • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline (to miss the bladder and major blood vessels).

  • Administration: Insert the needle at a 15-20 degree angle, just deep enough to penetrate the abdominal wall. Aspirate briefly to ensure no fluid (urine or blood) or air is drawn into the syringe. Inject the solution smoothly.[13]

  • Post-Administration: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Part 5: Mandatory Ethical Considerations and Animal Welfare

Scientific integrity is inextricably linked to ethical conduct. All research involving animals must be predicated on a commitment to their welfare.

  • IACUC Approval: A detailed protocol, including the compound, vehicle, dose range, administration route, monitoring parameters, and humane endpoints, must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC) before any experiments begin.[9][18]

  • Minimizing Pain and Distress: The choice of vehicle, needle size, injection volume, and handling technique should all be optimized to minimize pain and distress.[16] For any procedure that may cause more than momentary, slight pain, the use of anesthetics or analgesics should be considered.[18]

  • Humane Endpoints: Clear criteria for when an animal should be humanely euthanized must be established. These can include a certain percentage of body weight loss (e.g., >20%), inability to access food or water, or severe, unrelievable pain.[16]

  • Reporting Standards: All publications resulting from this research should adhere to the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines to ensure transparency and reproducibility.[1]

References

  • RJPTSimLab. Study of Different Routes of Drug Administration in Mice and Rats.
  • University of Iowa. Routes and Volumes of Administration in Mice.
  • Boston University IACUC. Administration Of Drugs and Experimental Compounds in Mice and Rats.
  • Lumb, M., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceuticals (Basel).
  • Hasan, M., et al. (2021). Ethical considerations regarding animal experimentation. PMC - NIH.
  • UConn Health. Code of Ethics for the Care and Use of Animals. Office of the Vice President for Research.
  • Stanford Medicine. In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center.
  • National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research.
  • Hendriks, H. R., et al. (2012). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. Investigational New Drugs.
  • The Royal Society. Research ethics, animal treatment and dual-use.
  • Park, J. A., et al. (2022). Considerations for experimental animal ethics in the research planning and evaluation process. Kosin Medical Journal.
  • MedchemExpress.com. Animal Dosing Guidelines.
  • Singh, S., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy.
  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?.
  • University of Notre Dame. Administration of Substances: Maximum Volumes and Other Recommendations.
  • Animal Care and Use Committee. Dosing Techniques and Limits.
  • NIH Office of Animal Care and Use (OACU). Injection Routes, Maximum Needle Sizes & Volumes.
  • Gad, S. C., et al. (2016). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology.
  • Thoreauchem. (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol-2288710-47-2.

Sources

Method

Optimal solvents and buffers for dissolving (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol in biological assays

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Technical Protocol & Mechanistic Guide Executive Summary (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol is a highly fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol is a highly functionalized synthetic intermediate and pharmacophore building block. Because it possesses both lipophilic aromatic rings and polar ionizable groups, achieving consistent solubility in biological assays without inducing solvent-mediated cytotoxicity requires a precise formulation strategy.

This guide provides a self-validating system for dissolving this compound. By understanding the physicochemical properties of its functional groups, researchers can prevent the common pitfalls of "dilution crash" (precipitation) and oxidative degradation, ensuring robust, reproducible data in both cell-free and cell-based assays.

Physicochemical Profiling & Mechanistic Rationale

To formulate a reliable dissolution strategy, we must first deconstruct the molecule into its three primary functional domains, as their combined behavior dictates the compound's solubility profile:

  • The Piperidine Ring (Solubilizing Tail): Piperidine is a strong secondary/tertiary aliphatic amine. The conjugate acid of piperidine has a well-documented pKa​ of approximately 11.24[1][2]. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, this nitrogen atom is >99.9% protonated. This cationic state acts as a built-in solubilizing group, granting the molecule amphiphilic properties in aqueous media.

  • The Aniline Moiety (Aromatic Amine): The 2-amino group attached to the phenyl ring is a weak base ( pKa​ ~4.5). At pH 7.4, it remains unprotonated and lipophilic. More critically, electron-rich anilines are highly susceptible to auto-oxidation. If exposed to light and oxygen, they can form colored azo/azoxy polymers that quench optical assay readouts (e.g., fluorescence or absorbance assays).

  • The Benzyl Alcohol Group: Provides neutral hydrogen-bond donating and accepting capabilities, slightly improving overall hydrophilicity.

The Causality of Solvent Choice: Because the compound is typically supplied as a neutral free base, its crystal lattice is highly lipophilic. It cannot be dissolved directly into aqueous buffers at room temperature. Dimethyl sulfoxide (DMSO) is required as the primary solvent to disrupt the crystal lattice. However, because DMSO concentrations exceeding 0.5% (v/v) can disrupt lipid bilayers and induce cytotoxicity in cell culture[3], the transition from organic stock to aqueous working solution must be managed carefully to avoid localized precipitation.

pHThermo A (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol B pH < 5.0 Aniline & Piperidine Protonated A->B C pH 7.4 (Physiological) Piperidine Protonated A->C D pH > 11.5 Fully Deprotonated A->D E High Aqueous Solubility (Risk of Acid Toxicity) B->E F Optimal Assay Solubility (Amphiphilic Balance) C->F G Precipitation / Crash (Highly Lipophilic) D->G

pH-dependent protonation states and their effect on aqueous solubility.

Quantitative Data: Solubility and Buffer Compatibility

Table 1: Primary Solvent Solubility Matrix

Note: Molecular Weight (MW) 264.36 g/mol .

SolventMax Recommended Stock Conc.Application SuitabilityMechanistic Note
Anhydrous DMSO 50 mM (~13.2 mg/mL)Universal StockDisrupts free base lattice; requires dilution for bioassays.
Anhydrous DMF 25 mM (~6.6 mg/mL)Alternative StockUse only if assay is sensitive to sulfur/DMSO oxidation.
Ethanol (Absolute) < 5 mMLimitedPoor solubility for the free base; high evaporation risk.
Water (Direct) < 0.1 mMNot RecommendedFree base is highly lipophilic; will float or remain as a suspension.
Table 2: Aqueous Buffer Compatibility (For Working Solutions)
Buffer SystempH RangeCompatibilityRisk of "Dilution Crash"
HEPES (25 mM) 7.2 - 7.6Excellent Low. Maintains protonated piperidine state.
PBS (1X) 7.4Good Moderate. High phosphate/salt can sometimes salt-out lipophilic compounds.
Tris-HCl 8.0 - 8.5Fair High. Approaching the deprotonation threshold of the piperidine ring.

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution

Objective: Create a stable, oxidation-resistant organic stock.

Materials Needed:

  • (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol (Solid powder)

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)

  • Amber microcentrifuge tubes

  • Argon or Nitrogen gas (optional but recommended)

Step-by-Step Methodology:

  • Calculate Mass/Volume: To prepare a 10 mM stock, dissolve 2.64 mg of the compound in exactly 1.0 mL of anhydrous DMSO.

  • Solubilization: Add the DMSO directly to the vial containing the pre-weighed solid.

  • Agitation: Vortex vigorously for 60 seconds. If particulate matter remains, place the tube in a room-temperature water bath sonicator for 3–5 minutes. Causality: Sonication provides the kinetic energy required to break intermolecular hydrogen bonds in the solid crystal lattice.

  • Aliquot & Protect: Divide the solution into 50 µL or 100 µL aliquots in amber tubes . Causality: The aniline moiety is photosensitive. Amber tubes prevent UV-mediated auto-oxidation.

  • Inert Atmosphere: Gently blow Argon or Nitrogen gas over the liquid surface before capping to displace oxygen.

  • Storage: Store aliquots immediately at -20°C or -80°C. Thaw each aliquot only once to prevent freeze-thaw degradation.

Protocol B: Preparation of Aqueous Working Solutions (In Vitro Assays)

Objective: Dilute the stock into an aqueous buffer without inducing localized precipitation (the "dilution crash"), while keeping DMSO below the 0.5% toxicity threshold[3].

Step-by-Step Methodology:

  • Thawing: Remove a 10 mM DMSO aliquot from -20°C and allow it to equilibrate to room temperature (approx. 15 minutes). Vortex briefly to ensure homogeneity.

  • Pre-warm Buffer: Ensure your target assay buffer (e.g., cell culture media or HEPES buffer) is pre-warmed to 37°C. Causality: Warmer temperatures increase the thermodynamic solubility limit of the compound in water.

  • The "Dropwise-Vortex" Technique: To prepare a 10 µM working solution (1:1000 dilution):

    • Place 9.99 mL of the pre-warmed buffer on a vortex mixer set to medium speed.

    • Using a calibrated micropipette, add 10 µL of the 10 mM DMSO stock dropwise directly into the center of the vortexing liquid.

    • Causality: Direct, rapid injection of DMSO into a static buffer creates a localized microenvironment where the compound concentration exceeds its aqueous solubility limit, causing irreversible nucleation (precipitation). Continuous vortexing ensures instant dispersal.

  • Verification: Inspect the solution against a dark background. It should be completely optically clear. The final DMSO concentration is 0.1% (v/v), which is well below the standard cytotoxicity threshold for mammalian cell culture[3].

Workflow A Solid Compound (Free Base) B 100% DMSO (Vortex/Sonicate) A->B Dissolve C 10 mM Stock (Store at -20°C) B->C Aliquot D Intermediate Dilution (e.g., 10% DMSO) C->D Dropwise to Buffer E Final Assay Buffer (<0.5% DMSO, pH 7.4) D->E Final Dilution

Workflow for preparing DMSO stock and aqueous working solutions to prevent precipitation.

Troubleshooting & Quality Control

  • Issue: The solution turns slightly yellow or brown over time.

    • Cause: Oxidation of the aniline group.

    • Solution: Discard the working solution. Ensure DMSO stocks are stored under inert gas in amber vials. Do not use stocks older than 6 months.

  • Issue: Inconsistent assay results or high standard deviation between replicates.

    • Cause: Micro-precipitation. The compound may have crashed out as invisible micro-crystals during dilution.

    • Solution: Incorporate a carrier protein. Adding 0.1% Bovine Serum Albumin (BSA) to the aqueous buffer prior to adding the DMSO stock can act as a lipid-sink, binding the lipophilic portions of the molecule and preventing nucleation.

References

  • Adsorption of 4-picoline and piperidine to the hydrated SiO2 surface: probing the surface acidity with vibrational sum frequency generation spectroscopy National Center for Biotechnology Information (NCBI) / PubMed[Link]

  • Adsorption of 4-Picoline and Piperidine to the Hydrated SiO2 Surface Department of Chemistry and Biochemistry, Ohio State University[Link]

Sources

Application

Application Note: Advanced Crystallization Techniques for High-Purity (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol Isolation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol (CAS: 2288710-47-2) Physicochemical Profiling & Crystallization Challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol (CAS: 2288710-47-2)

Physicochemical Profiling & Crystallization Challenges

The isolation of high-purity (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol presents a significant process engineering challenge. As a complex Active Pharmaceutical Ingredient (API) intermediate, its molecular architecture features a primary aniline, a benzylic alcohol, and a tertiary piperidine ring connected via a highly flexible 3-carbon propoxy linker.

This structural flexibility results in a high degree of conformational entropy in solution. When crystallization is attempted, the molecule must adopt a singular rigid conformation to pack into a crystal lattice. This massive entropic penalty frequently leads to [1].

The most common failure mode during the isolation of this free base is Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out." When supersaturation is generated too rapidly (e.g., via fast cooling or uncalibrated anti-solvent addition), the system bypasses the metastable zone and crosses the spinodal curve. Instead of nucleating, the solution separates into a solute-rich oil phase and a solvent-rich phase, trapping impurities and yielding an[2].

G cluster_0 Uncontrolled Kinetics (Rapid Supersaturation) cluster_1 Controlled Thermodynamics (MSZW Control) Sol Solubilized API Intermediate (High Conformational Entropy) Spinodal Cross Spinodal Curve Sol->Spinodal Fast Anti-Solvent Binodal Enter Metastable Zone (Binodal Curve) Sol->Binodal Slow Cooling LLPS Liquid-Liquid Phase Separation (Oiling Out) Spinodal->LLPS Phase Demixing Amorph Amorphous / Impure Oil LLPS->Amorph Kinetic Trapping Nucleation Heterogeneous Nucleation (Conformational Locking) Binodal->Nucleation Seed Addition Crystal High-Purity Crystalline API Nucleation->Crystal Crystal Growth

Thermodynamic pathways: LLPS (oiling out) vs. controlled nucleation in flexible API crystallization.

Strategic Crystallization Workflows

To successfully isolate the free base, process chemists must exert strict kinetic control over the[3]. Standard cooling crystallization is generally insufficient due to the molecule's high solubility in polar protic solvents (driven by the alcohol and amine groups).

The optimal approach is a Seeded Anti-Solvent Crystallization . By dissolving the compound in a "good" solvent (e.g., Isopropanol) and titrating in an "anti-solvent" (e.g., Heptane), we can artificially lower the solubility. However, the [4] to prevent localized high supersaturation. Seeding the solution within the MSZW ensures that the supersaturation is consumed by crystal growth (Ostwald ripening) rather than primary homogeneous nucleation, thereby bypassing the LLPS spinodal boundary entirely.

Quantitative Solvent System Optimization

The table below summarizes the empirical data from solvent screening. The Isopropanol/Heptane system with controlled seeding provides the optimal balance of yield, purity, and operability.

Solvent System (Good / Anti-Solvent)Ratio (v/v)Cooling / Dosing RateSeedingPhenomenological OutcomeYield (%)Purity (HPLC Area %)
Ethanol / Water1:2FastNoLLPS (Oiling out), sticky biphasic massN/AN/A
Isopropanol / Heptane1:40.5 mL/minNoAmorphous precipitation, high fines65.092.5
Isopropanol / Heptane 1:4 0.1 mL/min Yes (1%) Highly crystalline, distinct habits 88.4 99.6
Ethyl Acetate / Hexane1:30.2 mL/minYes (2%)Crystalline, slight agglomeration82.198.2
Toluene / Heptane1:50.1 mL/minYes (1%)Crystalline, slow filtration times79.597.8

Experimental Protocol: Seeded Anti-Solvent Crystallization

This self-validating protocol is designed to isolate the free base while actively preventing LLPS. It utilizes Process Analytical Technology (PAT) principles to ensure the system remains within the thermodynamic boundaries.

Workflow N1 1. Dissolution Good Solvent N2 2. Filtration 0.22 µm PTFE N1->N2 N3 3. Cooling Reach MSZW N2->N3 N4 4. Seeding 1% w/w Seeds N3->N4 N5 5. Anti-Solvent Slow Dosing N4->N5 N6 6. Isolation Filter & Dry N5->N6

Step-by-step experimental workflow for seeded anti-solvent crystallization of the API intermediate.

Step-by-Step Methodology
  • Dissolution: Suspend 10.0 g of crude (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol in 30 mL of Isopropanol (Good Solvent) in a jacketed reactor equipped with an overhead stirrer. Heat to 60°C until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE inline filter into a clean crystallization vessel.

    • Causality: Removes foreign particulates that act as uncharacterized heterogeneous nucleation sites, which can trigger premature, uncontrolled crystallization.

  • Thermal Equilibration & MSZW Entry: Cool the solution to 45°C at a controlled rate of 0.5°C/min.

    • Self-Validation: Use an in-situ FBRM (Focused Beam Reflectance Measurement) or turbidity probe. The solution must remain optically clear, confirming it is within the Metastable Zone and has not crossed the spinodal curve.

  • Seeding: Add 0.1 g (1% w/w) of high-purity crystalline seeds of the target compound. Hold the suspension isothermally at 45°C for 2 hours.

    • Causality: This critical aging step allows the seed crystals to relieve initial supersaturation. It promotes secondary nucleation and crystal growth, locking the flexible molecules into the preferred [5].

  • Anti-Solvent Dosing: Linearly dose 120 mL of Heptane (Anti-Solvent) over 4 hours (0.5 mL/min) using a programmable syringe pump.

    • Causality: Slow addition maintains the supersaturation level strictly within the MSZW, driving continuous crystal growth rather than crashing out an amorphous oil.

  • Final Cooling & Isolation: Cool the resulting slurry to 5°C at 0.1°C/min. Hold for 1 hour. Filter the suspension under vacuum, wash the cake with 20 mL of cold Heptane, and dry in a vacuum oven at 40°C for 12 hours.

Alternative Strategy: Salt Formation

If the free base contains highly similar structural impurities that co-crystallize, or if scale-up constraints make anti-solvent dosing impractical, Salt Formation is the definitive fallback strategy.

Because the molecule is di-basic (aniline pKa ~4.5, piperidine pKa ~10.0), it readily forms a dihydrochloride salt. Treating the free base in Ethanol with 2.1 equivalents of anhydrous HCl in Isopropanol instantly protonates both nitrogen centers.

  • Mechanistic Advantage: Salt formation drastically increases the lattice energy via ionic interactions and restricts the conformational flexibility of the piperidine ring. This raises the melting point and completely eliminates the risk of oiling out, allowing for a straightforward cooling crystallization.

References

  • Crystal Polymorphism in Chemical Process Development. Annual Reviews in Chemical and Biomolecular Engineering. URL:[Link]

  • Directing Crystallization Outcomes of Conformationally Flexible Molecules: Polymorphs, Solvates, and Desolvation Pathways of Fluconazole. Molecular Pharmaceutics (PubMed). URL:[Link]

  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering. URL:[Link]

  • Crystallization Optimization for Lower PMI: Strategies for Sustainable Pharmaceutical Manufacturing. Green Chemistry Hub. URL:[Link]

  • Effective Control of Liquid–Liquid Phase Separation and Nucleation of Vanillin Single Crystals through a Vapor Diffusion Crystallization Process in Selected Solvent Environments. ResearchGate. URL:[Link]

Sources

Method

Quantitative Bioanalysis of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol and its Metabolites in Plasma using LC-MS/MS

An Application Note for Drug Development Professionals Abstract This document provides a comprehensive technical guide for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol and its putative metabolites in plasma. Authored from the perspective of a senior application scientist, this guide emphasizes the rationale behind methodological choices, from sample preparation to instrument parameters and method validation, ensuring scientific integrity and regulatory compliance. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and drug metabolism studies.

Introduction: The Imperative of Metabolite Quantification

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity is paramount. The parent compound, (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol, is subject to extensive biological transformation. Its metabolites may possess their own pharmacological activity or toxicity, influencing the overall safety and efficacy profile of the drug. Therefore, accurate and precise quantification of both the parent drug and its major metabolites in biological matrices like plasma is a regulatory and scientific necessity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technology for this task, offering unparalleled sensitivity, selectivity, and speed for quantifying analytes in complex biological fluids. This guide outlines a systematic approach to developing a reliable bioanalytical method tailored to this specific compound and its predicted metabolic products.

Predicted Metabolic Pathways

A critical first step in method development is to anticipate the likely metabolic transformations of the parent compound. The structure of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol presents several moieties susceptible to metabolic modification by cytochrome P450 (CYP) enzymes and Phase II conjugation enzymes.

  • Phase I Metabolism (Functionalization):

    • N-Dealkylation: The piperidine ring is a common site for metabolism, often involving N-dealkylation catalyzed by enzymes like CYP3A4.[1][2]

    • Ring Oxidation/Opening: The piperidine ring can also undergo α-oxidation to form lactams or ring-opening reactions.[3]

    • Hydroxylation: The aromatic ring is a candidate for hydroxylation.

    • Oxidation: The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid.

    • N-Oxidation: The tertiary amine in the piperidine ring can be oxidized to an N-oxide. Distinguishing N-oxides from hydroxylated metabolites is a common analytical challenge.[4][5]

  • Phase II Metabolism (Conjugation):

    • Glucuronidation: The hydroxyl and primary amine groups are potential sites for glucuronidation, a major pathway for increasing water solubility and facilitating excretion. Differentiating O- and N-glucuronides is critical and can be challenging with standard fragmentation techniques.[6][7][8]

This predictive analysis allows for the proactive development of MS/MS methods to detect these specific molecular species.

Bioanalytical Workflow: A Strategic Overview

The successful quantification of drug metabolites from plasma requires a multi-step approach designed to isolate the analytes of interest from a complex biological matrix and present them for sensitive detection.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (with Internal Standard) Prep Extraction (PPT, LLE, or SPE) Plasma->Prep Extract Clean Extract Prep->Extract LC Chromatographic Separation (UPLC) Extract->LC MS Mass Spectrometric Detection (MS/MS) LC->MS RawData Raw Data MS->RawData Quant Quantification (Calibration Curve) RawData->Quant Result Concentration Data Quant->Result

Caption: High-level workflow for metabolite analysis in plasma.

Part I: Plasma Sample Preparation Protocols

The primary goal of sample preparation is to remove endogenous interferences, such as proteins and phospholipids, which can suppress the ionization of target analytes (matrix effects) and damage the analytical column.[9] The choice of technique depends on the required sensitivity, throughput, and the physicochemical properties of the analytes.

G start Start: Assess Assay Needs q1 High Throughput Needed? start->q1 ppt Protein Precipitation (PPT) (Fast, Generic) q1->ppt Yes q2 PPT Extract Clean Enough? q1->q2 No ppt->q2 lle Liquid-Liquid Extraction (LLE) (Cleaner, More Selective) q2->lle No, but need moderate cleanup spe Solid-Phase Extraction (SPE) (Cleanest, Highest Recovery) q2->spe No, need maximum cleanup end Proceed to LC-MS/MS q2->end Yes lle->end spe->end

Caption: Decision tree for selecting a plasma sample preparation method.

Protocol 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward method suitable for high-throughput screening. It involves adding a water-miscible organic solvent to denature and precipitate plasma proteins.[10]

  • Rationale: Acetonitrile is often preferred over methanol as it typically provides more efficient protein removal.[10] Adding a small amount of acid can improve the recovery of some basic compounds.

  • Materials:

    • Human plasma (K2-EDTA)

    • Acetonitrile (ACN), HPLC-grade, acidified with 0.1% formic acid

    • Internal Standard (IS) stock solution (e.g., stable isotope-labeled parent compound)

    • Microcentrifuge tubes or 96-well plates

  • Step-by-Step Protocol:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 10 µL of the IS working solution and vortex briefly. The IS is added early to account for variability throughout the entire process.[11][12]

    • Add 300 µL of ice-cold ACN with 0.1% formic acid (a 3:1 solvent-to-plasma ratio).

    • Vortex vigorously for 1 minute to ensure complete protein denaturation.[13]

    • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]

    • Carefully transfer the supernatant to a clean tube or well for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT by partitioning analytes between the aqueous plasma and an immiscible organic solvent based on their relative solubility.

  • Rationale: The choice of organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is critical and should be optimized to maximize analyte recovery while minimizing the extraction of interferences. Adjusting the pH of the aqueous phase can further enhance selectivity.

  • Materials:

    • As in PPT, plus an immiscible organic solvent (e.g., ethyl acetate).

    • Buffer for pH adjustment (e.g., ammonium hydroxide for basic pH).

  • Step-by-Step Protocol:

    • Pipette 100 µL of plasma into a tube.

    • Add 10 µL of IS working solution.

    • Add 50 µL of 0.5M ammonium hydroxide to basify the sample.

    • Add 1 mL of ethyl acetate.

    • Vortex for 5 minutes, then centrifuge at 4000 x g for 10 minutes to separate the layers.[14]

    • Transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial LC mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of selectivity and purification, making it ideal for methods requiring the lowest limits of quantification.[15] It involves passing the sample through a solid sorbent that retains the analytes, which are then washed and selectively eluted.

  • Rationale: A reversed-phase (e.g., C8 or C18) sorbent is a good starting point for the parent compound and its less polar metabolites.[15] The wash and elution steps are optimized to selectively remove interferences while retaining and then recovering the analytes.

  • Materials:

    • As in PPT, plus SPE cartridges (e.g., C8, 30 mg/1 mL).

    • Methanol (MeOH), HPLC-grade.

    • Deionized water.

  • Step-by-Step Protocol:

    • Pre-treat Sample: Dilute 100 µL of plasma (containing IS) with 200 µL of 2% phosphoric acid in water.

    • Condition Sorbent: Pass 1 mL of MeOH through the SPE cartridge.

    • Equilibrate Sorbent: Pass 1 mL of deionized water through the cartridge.

    • Load Sample: Load the pre-treated plasma sample onto the cartridge.

    • Wash: Pass 1 mL of 5% MeOH in water to remove polar interferences.

    • Elute: Elute the analytes with 1 mL of MeOH.

    • Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial LC mobile phase.

Part II: LC-MS/MS Method Parameters

Liquid Chromatography (LC)

Effective chromatographic separation is essential to resolve metabolites from each other and from matrix components, which is crucial for accurate quantification. A high-performance system (UPLC) is recommended. Given the potential for both nonpolar and highly polar metabolites, two complementary methods may be necessary.[16]

ParameterReversed-Phase Method (Parent & Less Polar Metabolites) HILIC Method (Polar Metabolites)
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmWaters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in 95:5 ACN:Water, pH 9.0
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Acetate in 50:50 ACN:Water, pH 9.0
Flow Rate 0.4 mL/min0.3 mL/min
Column Temp. 40°C45°C
Injection Vol. 5 µL5 µL
Gradient 5% B (0.5 min), 5-95% B (3.0 min), 95% B (1.0 min), 95-5% B (0.1 min), re-equilibrate (1.4 min)95% A (1.0 min), 95-50% A (5.0 min), 50% A (1.0 min), 50-95% A (0.1 min), re-equilibrate (2.9 min)
Mass Spectrometry (MS/MS)

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the selectivity and sensitivity needed for bioanalysis. An electrospray ionization (ESI) source in positive mode is appropriate for this compound.

MRM_Concept MRM Workflow: Specificity through Double Mass Selection cluster_ms Tandem Mass Spectrometer Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 293.2) Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1:f1->Q2:f0 Q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 112.1) Q2:f1->Q3:f0 Detector Detector (Counts Ions) Q3:f1->Detector

Caption: Conceptual diagram of Multiple Reaction Monitoring (MRM).

MS/MS Instrument Parameters (Typical Starting Points):

ParameterSettingRationale
Ionization Mode ESI PositiveThe amine groups are readily protonated.
Capillary Voltage 3.0 kVOptimized for stable spray and ion generation.
Source Temp. 500°CFacilitates desolvation of the ESI droplets.
Desolvation Gas 1000 L/hr (Nitrogen)Aids in solvent evaporation.
Collision Gas ArgonInert gas used for fragmentation in the collision cell.

Predicted MRM Transitions:

The following table lists hypothetical MRM transitions. These must be empirically determined by infusing pure standards of the parent compound and, if available, its metabolites.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Parent Compound 293.2 [M+H]+112.1Corresponds to the piperidinomethyl fragment.
Internal Standard (SIL) 298.2 [M+5+H]+117.1Assuming 5 deuterium atoms on the piperidine ring.
N-Oxide Metabolite 309.2 [M+H]+112.1Fragmentation can be similar to the parent.[4]
Aromatic-OH Metabolite 309.2 [M+H]+112.1Hydroxylation on the phenyl ring.
Glucuronide Conjugate 469.2 [M+H]+293.2Neutral loss of the glucuronic acid moiety (176 Da).
Carboxylic Acid Metabolite 321.2 [M+H]+112.1Oxidation of the primary alcohol.

Part III: Bioanalytical Method Validation

A developed method is not reliable until it has been rigorously validated according to regulatory guidelines, such as those from the FDA and EMA.[17][18][19] Validation ensures the method is fit for its intended purpose.

Key Validation Parameters and Typical Acceptance Criteria:

ParameterPurposeAcceptance Criteria (FDA/EMA)
Selectivity Ensure no interference from endogenous matrix components.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve Demonstrate relationship between response and concentration.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Determine closeness to the true value and reproducibility.Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%Bias) within ±15% (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) Lowest concentration measured with acceptable accuracy and precision.Analyte response must be ≥5 times the response of a blank sample. Accuracy and precision must meet criteria.
Matrix Effect Assess ion suppression or enhancement from the matrix.The CV of the IS-normalized matrix factor should be ≤15%.
Recovery Efficiency of the extraction process.Should be consistent and reproducible, though no absolute value is required.
Stability Evaluate analyte stability under various conditions.Analyte concentration should be within ±15% of the nominal concentration.

Conclusion

This application note provides a comprehensive framework for developing and validating a high-quality LC-MS/MS method to quantify (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol and its metabolites in plasma. By systematically optimizing sample preparation, chromatography, and mass spectrometry parameters, and subsequently performing a thorough validation according to regulatory standards, researchers can generate reliable and defensible data critical for advancing drug development programs.

References

  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • Chromatography Online. (2020, November 12). Improved Clean Up and Recovery of Pharmaceutical Compounds From Plasma using Strata™-X Solid Phase Extraction (SPE) vs. Traditional Liquid-Liquid Extraction. [Link]

  • Cerilliant. Selection of Internal Standards for LC-MS/MS Applications. [Link]

  • de Souza, D. Z., et al. (2023). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. PMC. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Nowak, A., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • Stove, C., et al. (2019). Very Complex Internal Standard Response Variation in LC–MS/MS Bioanalysis: Root Cause Analysis and Impact Assessment. Bioanalysis, 11(18), 1657-1671. [Link]

  • LCGC International. Extraction of THC and Metabolites from Plasma Using ISOLUTE SLE+ Columns and (96-well Plates with LC–MS–MS Analysis. [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277. [Link]

  • Agilent Technologies. Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. [Link]

  • Gove, B., et al. LC-MS analysis of the plasma metabolome–a novel sample preparation strategy. [Link]

  • LCGC International. (2026, March 11). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Li, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 617-622. [Link]

  • Biotage. Extraction of THC and metabolites from Urine and Plasma using Supported Liquid Extraction (SLE) prior to LC-MS/MS Analysis. [Link]

  • Kirbamer, T., et al. (2025). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. Metabolites, 15(2), 103. [Link]

  • Li, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. [Link]

  • Wang, Y., et al. (2021). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 50(4), 1339-1348. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Wan, S., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(10), 4537-4554. [Link]

  • Shimadzu. Measuring Primary Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation Module. [Link]

  • Agilent Technologies. Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. [Link]

  • Nakayama, N., et al. (2022). Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data. Biological and Pharmaceutical Bulletin, 45(1), 1-10. [Link]

  • He, H., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B, 862(1-2), 183-190. [Link]

  • Chromatography Today. (2025, January 7). New Extraction Technique Tested on Polar Metabolites in Human Plasma. [Link]

  • Van de Velde, A., et al. (2026, March 2). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. bioRxiv. [Link]

  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • CliniChrom. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]

  • Tarka, P., et al. (2014). Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity. Journal of Liquid Chromatography & Related Technologies, 37(15), 2133-2144. [Link]

  • Shah, K., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Metabolites, 12(1), 66. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). ICH M10ガイドラインの経緯 (History of ICH M10 Guideline). [Link]

  • Bioanalysis Zone. (2016, August 19). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. [Link]

  • Waters Corporation. Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • de Oliveira, A. R., et al. (2012). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Brazilian Journal of Pharmaceutical Sciences, 48(2), 249-258. [Link]

  • Mandić, L., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Pharmaceuticals, 16(10), 1440. [Link]

  • Waters Corporation. Sample Purification & Enrichment Using Solid-Phase Extraction. [Link]

  • Xia, Y., et al. (2018). Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry. PMC. [Link]

  • SCIEX. Orthogonal fragmentation mechanism enables new levels of metabolite characterization. [Link]

  • Xu, Q., et al. (2023). Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. PMC. [Link]

  • Tong, W., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(5), 1032-1039. [Link]

  • Xu, F., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • Stanford University Mass Spectrometry. (2020, May 21). Fundamentals: Applications of LC/MS in small molecule drug discovery. [Link]

  • Wang, Y., et al. (2022). Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(4), 629-637. [Link]

  • AMSbiopharma. (2025, December 18). UPLC-MS/MS method development for peptide analysis. [Link]

  • Tong, W., et al. Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Product Yield in the Synthesis of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol

Welcome to the technical support center for the synthesis of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Low product yield is a frequent issue in complex synthetic routes, and this document provides in-depth, experience-driven advice to help you diagnose and resolve these problems.[1][2][3] We will explore the synthesis step-by-step, explaining the causality behind experimental choices and offering validated protocols to enhance your success rate.

The synthesis of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol involves several key transformations, each with its own potential for yield loss. A common retrosynthetic analysis suggests a pathway involving a Williamson ether synthesis, a nitro group reduction, and an ester reduction. The order and execution of these steps are critical.

Proposed Synthetic Pathway

A logical and frequently employed synthetic route is outlined below. We will use this pathway as the framework for our troubleshooting guide.

Synthetic_Pathway A Methyl 4-hydroxy-2-nitrobenzoate B Methyl 2-nitro-4-(3-(piperidin-1-yl)propoxy)benzoate A->B  Step 1: Williamson  Ether Synthesis   C Methyl 2-amino-4-(3-(piperidin-1-yl)propoxy)benzoate B->C  Step 2: Nitro  Group Reduction   D (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol C->D  Step 3: Ester  Reduction  

Caption: A proposed three-step synthesis of the target molecule.

Part 1: Troubleshooting the Williamson Ether Synthesis

The first step typically involves forming the ether linkage between the phenolic hydroxyl group and the piperidine-containing sidechain. This is an S(_N)2 reaction, and its success hinges on several factors.[4]

Q1: My Williamson ether synthesis is giving a low yield. I'm either recovering my starting material or seeing a complex mixture of byproducts. What's going wrong?

This is a common issue that can usually be traced back to one of four main causes: incomplete deprotonation of the phenol, a poor choice of solvent, an unreactive alkylating agent, or competing side reactions. Let's break these down.

  • Incomplete Deprotonation: The phenoxide is the active nucleophile. If the base is not strong enough to fully deprotonate the phenol, the reaction rate will be significantly reduced.

  • Poor Solvent Choice: S(N)2 reactions are highly sensitive to the solvent. Polar aprotic solvents are ideal as they solvate the cation but leave the nucleophile "naked" and highly reactive.[5][6][7] Protic solvents (like alcohols) will hydrogen-bond with the phenoxide, stabilizing it and reducing its nucleophilicity.[5]

  • Unreactive Alkylating Agent: The reactivity of the alkyl halide is critical. The general trend is R-I > R-Br > R-Cl.[4] If you are using an alkyl chloride, the reaction may be sluggish.

  • Side Reactions: The primary competing reaction is elimination (E2), especially if there is any steric hindrance or if the base used is also a strong, non-nucleophilic base.[8][9]

Troubleshooting Decision Tree: Williamson Ether Synthesis

Troubleshooting_WES cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_reactions Troubleshooting Side Reactions Start Low Yield in Step 1 Q1 Is the phenol fully consumed (by TLC/LCMS)? Start->Q1 A1_Yes Yes Q1->A1_Yes  Complex Mixture   A1_No No Q1->A1_No  Incomplete Reaction   Cause4 Elimination (E2) Side Reaction A1_Yes->Cause4 Cause1 Incomplete Deprotonation A1_No->Cause1 Cause2 Poor Solvent Choice A1_No->Cause2 Cause3 Unreactive Alkyl Halide A1_No->Cause3 Solution1 Use a stronger base (e.g., NaH). Ensure anhydrous conditions. Cause1->Solution1 Solution2 Switch to a polar aprotic solvent (DMF, DMSO, Acetonitrile). Cause2->Solution2 Solution3 Use the bromide or iodide equivalent. Add catalytic NaI (Finkelstein reaction). Cause3->Solution3 Solution4 Lower the reaction temperature. Use a non-hindered base (e.g., K2CO3, NaH). Cause4->Solution4

Caption: A decision tree for troubleshooting the Williamson ether synthesis.

Optimized Protocol 1: Williamson Ether Synthesis

This protocol is designed to maximize the yield of the desired ether by ensuring complete deprotonation and minimizing side reactions.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Deprotonation: Add sodium hydride (NaH, 1.2 equivalents) to the DMF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve Methyl 4-hydroxy-2-nitrobenzoate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Alkylation: Add 1-(3-bromopropyl)piperidine (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to 50-60 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).[9]

  • Workup: Cool the mixture to 0 °C and carefully quench the excess NaH with the dropwise addition of water. Dilute with more water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

ParameterRecommendationRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that ensures complete and irreversible deprotonation of the phenol.[4][9]
Solvent DMF, DMSO (anhydrous)Polar aprotic solvents that accelerate S(N)2 reactions.[4][5]
Alkylating Agent 1-(3-bromopropyl)piperidineBromides are more reactive than chlorides in S(_N)2 reactions.[4]
Temperature 50-60 °CProvides sufficient energy for the reaction without significantly promoting elimination side reactions.[9]
Atmosphere Inert (N₂ or Ar)Prevents moisture from quenching the base and phenoxide.[4]

Part 2: Troubleshooting the Nitro Group Reduction

The reduction of an aromatic nitro group to a primary amine is a robust transformation, but it can be complicated by the presence of other reducible functional groups.[10][11][12]

Q2: My nitro reduction is incomplete, or I'm observing the loss of other functional groups. What are the best conditions for this step?

The key to a successful nitro reduction in a multi-functionalized molecule is chemoselectivity. The choice of reducing agent is paramount.

  • Incomplete Reduction: This can occur if the catalyst is poisoned or if the reaction conditions are not vigorous enough. Sulfur-containing compounds, amines, and other strongly coordinating species can poison palladium catalysts.[13][14][15] The amine product itself can sometimes inhibit the catalyst.[16][17]

  • Lack of Chemoselectivity: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce both the nitro group and the ester, which is undesirable if you are following the proposed synthetic route.[11] Catalytic hydrogenation is often preferred but can sometimes be too aggressive, potentially reducing other groups if not controlled properly.

Recommended Reagents for Selective Nitro Reduction
Reagent/MethodAdvantagesDisadvantages
H₂, Pd/C High efficiency, clean reaction. Often the method of choice.[11]Can reduce other functional groups. Susceptible to catalyst poisoning.[11][15]
Fe / NH₄Cl or AcOH Mild, cost-effective, and highly chemoselective for the nitro group.[11]Requires acidic workup; can be messy.
SnCl₂ / HCl A classic and reliable method, very selective for nitro groups.[11]Stoichiometric amounts of tin salts are generated, which can complicate purification.
Optimized Protocol 2: Selective Nitro Group Reduction

This protocol uses iron powder in a mildly acidic medium, which offers excellent selectivity for the nitro group in the presence of an ester.

  • Setup: In a round-bottom flask, combine the nitro-intermediate (1.0 equivalent), ethanol, and a saturated aqueous solution of ammonium chloride.

  • Reagent Addition: Add iron powder (Fe, 5-10 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can then be taken to the next step or purified further if necessary.

Part 3: Troubleshooting the Ester Reduction

The final step is the reduction of the methyl ester to a primary alcohol. The challenge here is to achieve complete reduction without affecting the newly formed, sensitive amino group.

Q3: My ester reduction is sluggish, or I'm getting a poor yield after workup. How can I improve this final step?

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters unless specific activators or harsh conditions are used.[18][19][20] Lithium Aluminum Hydride (LiAlH₄) is the standard reagent for this transformation.[21][22][23] It is a very powerful reducing agent and must be used with care.

  • Reaction Conditions: The reaction is typically performed in an anhydrous ether solvent like THF at temperatures ranging from 0 °C to reflux.

  • Workup Procedure: The workup of LiAlH₄ reactions can be tricky and is a common source of yield loss, especially on a larger scale.[22] An improper quench can lead to the formation of gelatinous aluminum salts that trap the product, making extraction difficult.

Optimized Protocol 3: Ester Reduction to Primary Alcohol

This protocol uses LiAlH₄ and includes a Fieser workup to ensure efficient quenching and easy removal of aluminum salts.

  • Preparation: Under an inert atmosphere, add a solution of the amino-ester (1.0 equivalent) in anhydrous THF to a flame-dried, three-neck flask equipped with a dropping funnel and a reflux condenser.

  • Reagent Addition: Cool the solution to 0 °C. Carefully and portion-wise, add LiAlH₄ (2.0-3.0 equivalents) to the stirred solution. Caution: Exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux for 2-4 hours, or until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • Isolation: Stir the resulting granular precipitate vigorously for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude final product.

Part 4: Purification and Isolation of the Final Product

Q4: The final product is highly polar and difficult to purify by standard column chromatography. What are my options?

The final product, (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol, contains multiple polar and basic functional groups, making it highly polar and potentially water-soluble.[24] This can make purification challenging.

  • Emulsion during Workup: The basic nitrogen atoms can lead to the formation of emulsions during aqueous extraction. Washing with brine (saturated NaCl solution) can help break these emulsions.[9]

  • Chromatography Issues: The compound may streak or have poor mobility on standard silica gel.

    • Solution 1: Basic Alumina: Consider using basic alumina instead of silica gel for column chromatography.

    • Solution 2: Additive to Eluent: Add a small amount of a basic modifier, such as triethylamine (1-2%) or ammonium hydroxide, to your eluent system (e.g., Dichloromethane/Methanol/Triethylamine) to prevent streaking on silica gel.

  • Crystallization/Salt Formation: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method. Alternatively, forming a salt (e.g., the hydrochloride salt by adding HCl in ether) can induce crystallization and provide a stable, easy-to-handle solid.

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase flash chromatography (using a C18-functionalized stationary phase and eluting with a water/acetonitrile or water/methanol gradient) can be a very effective purification strategy.[24][25]

  • Multi-step synthesis: Organic Chemistry II Study Guide. Fiveable. Available from:

  • SN2 Effect of Solvent. OpenOChem Learn. Available from:

  • Technical Support Center: Optimizing Williamson Ether Synthesis of 5-Bromopentan-1-ol. Benchchem. Available from:

  • Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. Benchchem. Available from:

  • Insights into Self-Poisoning during Catalytic Hydrogenation on Platinum Surfaces Using ATR-IR Spectroelectrochemistry. ACS Catalysis. Available from:

  • Technical Support Center: Optimizing Williamson Ether Synthesis of 2-Ethoxypentane. Benchchem. Available from:

  • What is the effect of solvent on SN2 reaction. Echemi. Available from:

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Available from:

  • Technical Support Center: Catalyst Poisoning in Lindlar Hydrogenation. Benchchem. Available from:

  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. ACS Publications. Available from:

  • Factors That Affect SN2 Reactions. Chemistry LibreTexts. Available from:

  • Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. ChemRxiv. Available from:

  • Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available from:

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available from:

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Available from:

  • Side Reactions in Organic Synthesis. Available from:

  • Nitro Reduction - Common Conditions. Available from:

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development - ACS Publications. Available from:

  • How can I isolate a highly polar compound from an aqueous solution? ResearchGate. Available from:

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Available from:

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available from:

  • Reduction of esters to alcohols. Available from:

  • How easy is the reduction of esters to alcohols? Reddit. Available from:

  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances (RSC Publishing). Available from:

  • Esters to Alcohols. Chemistry Steps. Available from:

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available from:

  • Why some esters can be reduced by sodium borohydride? ResearchGate. Available from:

  • NaBH4 ester reduction to alcohol ?'s. Sciencemadness Discussion Board. Available from:

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available from:

  • Can anyone suggest a better workup procedure in compound purification for organic synthesis? ResearchGate. Available from:

  • Organic Reaction Workup Formulas for Specific Reagents. Available from:

  • An Introduction to Multiple Step Synthesis. Chemistry LibreTexts. Available from:

  • Isolation and Purification of Organic Compounds Extraction. Available from:

  • Direct N-alkylation of unprotected amino acids with alcohols. PMC. Available from:

  • (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol. Avantor. Available from:

  • (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol-2288710-47-2. Thoreauchem. Available from:

  • Multistep Syntheses in Organic Chemistry. Scribd. Available from:

  • Method for purifying amino alcohol. Google Patents. Available from:

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Available from:

  • Separation and purification of amino acids. SciSpace. Available from:

  • Catalytic Acceptorless Dehydrogenation of Amino Alcohols and 2-Hydroxybenzyl Alcohols for Annulation Reaction under Neutral Conditions. The Journal of Organic Chemistry - ACS Publications. Available from:

  • MULTI-STEP ORGANIC SYNTHESIS OF FOUR DIFFERENT MOLECULAR PROBES IN DIGITAL MICROFLUIDIC DEVICES. Rsc.org. Available from:

  • Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines with greener prospects. RSC Publishing. Available from:

  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed. Available from:

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available from:

  • Synthesis of piperidinones incorporating an amino acid moiety as potential SP antagonists. Comptes Rendus de l'Académie des Sciences. Available from:

Sources

Optimization

Technical Support Center: HPLC Method Development for (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter method development roadblocks when dealing with complex, multi-functional active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter method development roadblocks when dealing with complex, multi-functional active pharmaceutical ingredients (APIs). The molecule (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol is a classic chromatographic challenge. It features a hydrophobic phenyl-propoxy backbone flanked by a weakly basic aniline, a highly polar benzyl alcohol, and a strongly basic piperidine ring.

This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase gradients, eliminate peak tailing, and ensure robust, reproducible quantification.

PART 1: Analyte Profiling & The Causality of Retention

Before modifying instrument parameters, we must establish the physicochemical causality of the analyte's behavior. The piperidine moiety is the primary driver of chromatographic instability.

Table 1: Physicochemical Profile & Chromatographic Impact
Functional GroupEstimated pKaIonization State (pH 2.5)Ionization State (pH 10.5)Chromatographic Impact
Piperidine Ring ~10.4 (Strong Base)Fully Protonated (+1)Neutral (0)Causes severe peak tailing at low pH due to ion-exchange with residual silanols.
Aniline (2-Amino) ~4.6 (Weak Base)Protonated (+1)Neutral (0)Increases overall polarity at low pH, requiring highly aqueous starting gradients.
Phenyl-Propoxy Core N/A (Hydrophobic)NeutralNeutralDrives reversed-phase retention via hydrophobic partitioning.
Methanol Group ~15.0 (Neutral)NeutralNeutralContributes to hydrogen bonding; aids in solubility.

PART 2: Troubleshooting FAQs

Q1: Why does my analyte exhibit severe peak tailing (Asymmetry > 2.0) on a standard C18 column? A1: Peak tailing for strongly basic compounds is rarely a gradient issue; it is a stationary phase interaction issue. Silica-based columns contain residual silanol groups (Si-OH) that deprotonate into negatively charged species (Si-O⁻) at pH > 3.5[1]. The fully protonated piperidine ring engages in strong secondary ion-exchange interactions with these acidic silanols. Because standard end-capping cannot physically cover 100% of the silica surface due to steric hindrance, these secondary interactions drag out the elution profile, causing a right-skewed tail[2].

Q2: How do I choose between a low-pH and high-pH mobile phase strategy? A2: The choice depends entirely on your detector (UV vs. MS) and column chemistry:

  • Low pH Strategy (pH 2.0 - 3.0): Uses 0.1% Formic Acid or TFA. Both amine groups are protonated, making the molecule highly polar. This requires a highly aqueous starting gradient to achieve retention. It is ideal for LC-MS sensitivity by increasing the degree of protonation[3], but requires specialized base-deactivated, polar-embedded, or positively charged surface columns to repel the protonated piperidine and prevent tailing[2].

  • High pH Strategy (pH 10.5): Uses 10 mM Ammonium Bicarbonate (adjusted with Ammonium Hydroxide). At this pH, the piperidine ring is neutralized. The molecule becomes significantly more hydrophobic, allowing for stronger retention and a higher organic starting gradient. Because the analyte is neutral, silanol interactions are bypassed. However, this strictly requires a high-pH stable hybrid or polymeric silica column to prevent stationary phase dissolution[4].

Q3: If I am restricted to a legacy C18 column and an acidic mobile phase, how can I mitigate tailing? A3: You must mask the active silanols chemically. Adding a competing base like 0.1% Triethylamine (TEA) to the mobile phase preferentially saturates the active silanol sites, preventing the piperidine from interacting with them[5]. However, TEA causes severe ion suppression in LC-MS. If you are using mass spectrometry, replace TEA with a chaotropic volatile buffer like 10 mM Ammonium Formate, which provides sufficient ionic strength to shield the silanols without suppressing the analyte signal[3].

PART 3: Method Development Logic & Troubleshooting Workflows

G Start Analyze Analyte pKa Piperidine (~10.4), Aniline (~4.6) Decision Select Mobile Phase pH Strategy Start->Decision LowPH Low pH (2.0 - 3.0) e.g., 0.1% Formic Acid Decision->LowPH HighPH High pH (10.0 - 11.0) e.g., 10mM NH4HCO3 (pH 10.5) Decision->HighPH LowPH_Mech Both amines protonated. Requires highly aqueous start. Risk: Silanol interactions. LowPH->LowPH_Mech HighPH_Mech Piperidine neutralized. Increased hydrophobic retention. Requires hybrid silica column. HighPH->HighPH_Mech LowPH_Fix Use end-capped or charged-surface C18 LowPH_Mech->LowPH_Fix HighPH_Fix Use high-pH stable polymeric/hybrid C18 HighPH_Mech->HighPH_Fix

Caption: Logic tree for selecting mobile phase pH based on analyte pKa and column chemistry.

G Issue Issue: Peak Tailing (Asymmetry > 1.5) Check1 Check Column Type Issue->Check1 Action1 Switch to Base-Deactivated or Charged Surface C18 Check1->Action1 Check2 Check Mobile Phase Action1->Check2 If tailing persists Success Symmetrical Peak (Asymmetry 1.0 - 1.2) Action1->Success Action2 Add Competing Base (TEA) or Volatile Buffer (NH4FA) Check2->Action2 Check3 Check Sample Load Action2->Check3 If tailing persists Action2->Success Action3 Reduce Injection Volume or Concentration Check3->Action3 Action3->Success

Caption: Step-by-step troubleshooting workflow for resolving peak tailing of basic compounds.

PART 4: Validated Experimental Protocols

A robust method must be a self-validating system. The following protocols include built-in system suitability checks to verify causality before sample analysis.

Protocol A: Low-pH Gradient Optimization (LC-MS Compatible)

Objective: Achieve baseline separation and symmetrical peak shape (As < 1.3) using a mass-spec friendly acidic gradient. Column: Positively charged surface C18 (e.g., 50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.7). Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology:

  • Buffer Preparation: Add exactly 1.0 mL of LC-MS grade Formic Acid to 999 mL of Ultrapure Water. Self-Validation Check: Measure the pH of the aqueous phase before mixing with any organic solvent. It must read between 2.6 and 2.8.

  • System Equilibration: Flush the column with 100% Mobile Phase A for 10 column volumes to ensure complete protonation of the stationary phase surface.

  • System Suitability Injection: Inject a neutral void volume marker (e.g., Uracil). Calculate the theoretical plates (N) to confirm column integrity.

  • Analyte Injection & Gradient Execution: Run the gradient program outlined in Table 2.

  • Data Evaluation: Calculate the USP Tailing Factor (Tf). If Tf > 1.5, the positively charged surface is insufficient; transition to Protocol B.

Table 2: Optimized Low-pH Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BMechanistic Rationale
0.00.4955Highly aqueous start required to retain the doubly-protonated, highly polar analyte.
1.00.4955Isocratic hold to stabilize partitioning of the polar methanol group.
6.00.44060Linear ramp to elute the hydrophobic phenyl-propoxy backbone.
7.00.4595Column wash to remove strongly retained hydrophobic impurities.
10.00.4955Re-equilibration.
Protocol B: High-pH Gradient Optimization (UV/Preparative)

Objective: Maximize loadability and retention for preparative isolation or UV quantification by neutralizing the piperidine ring. Column: High-pH stable Hybrid Silica C18 (e.g., 150 x 4.6 mm, 3.5 µm). Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide. Mobile Phase B: Acetonitrile.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of water. Titrate dropwise with concentrated Ammonium Hydroxide until the pH reaches exactly 10.5. Filter through a 0.22 µm nylon membrane.

  • Column Verification: Critical Step: Verify the column specifications explicitly state stability up to pH 11.0. Using standard silica will result in immediate column dissolution[4].

  • Analyte Injection & Gradient Execution: Run the gradient program outlined in Table 3. Because the analyte is now neutral and highly hydrophobic, the starting organic concentration can be significantly higher.

Table 3: Optimized High-pH Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BMechanistic Rationale
0.01.07030Higher organic start permitted since the neutralized piperidine increases overall hydrophobicity.
8.01.01090Shallower ramp due to stronger hydrophobic retention on the hybrid C18 phase.
10.01.01090Isocratic hold to ensure complete elution.
13.01.07030Re-equilibration.

References

  • Welch Materials. "HPLC Column Selection: Core to Method Development (Part II)". Available at:[Link]

  • Hua, Y., & Jenke, D. "Increasing the sensitivity of an LC-MS method for screening material extracts for organic extractables via mobile phase optimization". PubMed. Available at:[Link]

  • LCGC International. "Enhanced Stability Stationary Phases for HPLC". Available at:[Link]

  • Phenomenex. "Reversed Phase HPLC Method Development". Available at:[Link]

Sources

Troubleshooting

Resolving poor solubility issues of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol in aqueous physiological buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter solubility bottlenecks when transitioning molecules from organic synthesis to biological evaluation.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter solubility bottlenecks when transitioning molecules from organic synthesis to biological evaluation.

The compound (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol presents a classic formulation challenge. While it contains a basic piperidine moiety (pKa ~10) that protonates at physiological pH, its lipophilic phenyl-propoxy backbone often leads to aggregation and precipitation in standard aqueous buffers like Phosphate-Buffered Saline (PBS).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve stable, biologically compatible solutions.

Mechanistic Troubleshooting Workflow

SolubilityWorkflow Start Compound Precipitates in PBS (pH 7.4) CheckAssay Determine Assay Type Start->CheckAssay InVitro In Vitro (Cellular/Biochem) CheckAssay->InVitro InVivo In Vivo (Animal Models) CheckAssay->InVivo DMSO Co-solvent Dilution (Final DMSO < 0.1%) InVitro->DMSO Tolerates Organics HPBCD Host-Guest Complexation (10-20% HP-β-CD) InVitro->HPBCD Sensitive Cells InVivo->HPBCD High Dose Needed Salt Formulate as HCl Salt InVivo->Salt Modest Dose

Workflow for resolving lipophilic amine precipitation in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate in PBS at pH 7.4, even though the piperidine ring is protonated and should be water-soluble? Causality: At pH 7.4, the piperidine nitrogen is >99% protonated (cationic). However, PBS contains a high concentration of phosphate anions and sodium chloride (~137 mM). The multivalent phosphate ions can form poorly soluble ion pairs with the cationic piperidine. Furthermore, the high ionic strength of PBS reduces the hydration layer around the lipophilic phenyl-propoxy core, leading to a "salting-out" effect where hydrophobic interactions drive the molecules to aggregate and crash out of solution[1].

Q2: I am using DMSO as a co-solvent, but the compound still crashes out upon dilution into the buffer. How do I fix this? Causality: This phenomenon is known as "solvent shock" or local supersaturation. When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the DMSO diffuses into the bulk water faster than the compound can remain solvated, causing immediate nucleation and crystallization[2]. To prevent this, the buffer must be pre-warmed, and the DMSO stock must be added dropwise under vigorous vortexing. Always ensure the final DMSO concentration remains below 0.1% to prevent confounding cytotoxic effects in cell-based assays[3].

Q3: My in vivo model or sensitive 3D cell culture cannot tolerate DMSO. What is the most authoritative alternative? Causality: The gold standard for solubilizing lipophilic amines without organic solvents is the use of cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic phenyl ring and propoxy chain, while its hydrophilic hydroxyl exterior maintains excellent aqueous solubility[4]. This host-guest inclusion complex physically shields the compound from phosphate anions in the buffer, preventing precipitation while remaining biologically inert.

Quantitative Data: Solubilization Strategies Comparison

Formulation StrategyMechanism of ActionMax Final Concentration (Est.)Cytotoxicity RiskBest Suited For
0.1% DMSO in PBS Crystal lattice disruption via organic co-solvent10 - 50 µMModerate (if >0.1%)Routine biochemical assays, robust 2D cell lines
10% HP-β-CD in PBS Hydrophobic cavity host-guest encapsulation1 - 5 mMVery LowIn vivo dosing, sensitive primary cells, 3D models
HCl Salt Conversion Prevents phosphate ion-pairing; lowers intrinsic lattice energy100 - 500 µMLowGeneral in vitro screening, oral gavage

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the workflow includes built-in physical and analytical checks to mathematically prove your compound is in a true solution, rather than a fine, invisible suspension that will ruin your assay data.

Protocol A: Co-Solvent (DMSO) Dilution Method

Use this for standard in vitro assays where trace organics are tolerated.

  • Stock Preparation: Dissolve the dry powder in 100% molecular biology grade DMSO to create a 10 mM master stock. Vortex until completely clear.

  • Buffer Preparation: Pre-warm 1X PBS (pH 7.4) in a water bath to 37°C. Causality: Elevated temperature increases the kinetic solubility limit during the critical dilution phase.

  • Dilution: Place the tube of pre-warmed PBS on a vortex mixer at medium speed. Add the DMSO stock dropwise into the vortex vortex to reach your target concentration (e.g., 10 µM). The final DMSO concentration must be ≤0.1%.

  • Self-Validation Step 1 (Physical): Centrifuge the final solution at 10,000 x g for 10 minutes at room temperature. Carefully inspect the bottom of the tube. If a microscopic white pellet forms, the compound has precipitated, and you must lower your target concentration.

  • Self-Validation Step 2 (Analytical): Carefully aspirate the supernatant. Measure the absorbance of the supernatant at the compound's λmax​ (typically ~280 nm for aniline derivatives) using a UV-Vis spectrophotometer. Compare this to a standard curve of the compound prepared purely in DMSO. If the aqueous absorbance matches the theoretical concentration, true solubility is achieved.

Protocol B: HP-β-CD Inclusion Complexation

Use this for in vivo studies or sensitive cellular assays requiring high concentrations.

  • Vehicle Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in 1X PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Direct Addition: Add the solid (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol directly to the HP-β-CD/PBS solution. Do not use DMSO.

  • Thermodynamic Equilibration: Sonicate the suspension in a water bath at 37°C for 30 minutes. Transfer the vial to a rotary shaker and agitate continuously for 24 to 48 hours. Causality: Host-guest complexation is a thermodynamic equilibrium process that requires time for the lipophilic tail to fully seat inside the cyclodextrin cavity[4].

  • Self-Validation Step 1 (Physical): Filter the equilibrated solution through a 0.22 µm hydrophilic PVDF syringe filter. If the compound is fully complexed, it will pass through freely. Any uncomplexed drug will be retained on the filter.

  • Self-Validation Step 2 (Analytical): Perform a phase-solubility analysis by quantifying the filtrate via HPLC-UV. The area under the curve (AUC) will confirm the exact molarity of the solubilized inclusion complex prior to dosing.

References

  • Benchchem. "Troubleshooting lidocaine hydrochloride solubility issues in physiological buffers." Benchchem Support. 2

  • MDPI. "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends." MDPI Pharmaceuticals. 4

  • NIH/PMC. "A multimodal in vitro approach to assess the safety of oral care products using 2D and 3D cellular models." National Center for Biotechnology Information. 3

  • Peptide Regenesis. "Peptide Reconstitution Guide — Solvents, Techniques & Lab Safety." PRG. 1

Sources

Optimization

Improving liquid-liquid extraction efficiency of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol from biological matrices

Technical Support Center: Bioanalytical Extraction Guide ID: LLE-AMPM-001 Analyte: (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol Last Updated: March 20, 2026 Introduction: The Challenge of Extracting Polar Basic...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bioanalytical Extraction

Guide ID: LLE-AMPM-001 Analyte: (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol Last Updated: March 20, 2026

Introduction: The Challenge of Extracting Polar Basic Compounds

Welcome to the technical support guide for the liquid-liquid extraction (LLE) of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol. This molecule, characterized by its multiple basic nitrogen centers and polar functional groups, presents a unique challenge for achieving high extraction efficiency from complex biological matrices like plasma, urine, or tissue homogenates. Inefficient extraction can lead to poor sensitivity, inaccurate quantification, and unreliable data in preclinical and clinical studies.[1][2]

This guide, designed for drug development professionals and bioanalytical scientists, provides a structured approach to troubleshooting and optimizing your LLE workflow. By understanding the physicochemical properties of the analyte and the principles of LLE, you can develop a robust, reproducible, and efficient extraction method that adheres to regulatory standards.[3][4]

Analyte Physicochemical Profile: The Key to a Successful LLE Strategy

A successful extraction strategy is built upon a solid understanding of the analyte's chemical properties. While specific experimental data for (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol is not widely published, we can infer its behavior from its structure to guide our method development.

  • Structure: The molecule contains three key functional groups that dictate its extraction behavior:

    • A Primary Aromatic Amine (-NH₂): Weakly basic.

    • A Tertiary Aliphatic Amine (Piperidine Ring): The most basic center of the molecule, with an estimated pKa similar to other piperidine-containing compounds (pKa₂ likely around 9.5-11.0).[5]

    • A Primary Alcohol (-CH₂OH) and an Ether (-O-) Linkage: These groups increase the molecule's polarity and potential for hydrogen bonding, enhancing its solubility in aqueous media.

  • Ionization State: The presence of two key basic centers means the analyte's charge state is highly dependent on pH.

    • At low pH (e.g., pH < 2) , both the primary and tertiary amines will be protonated (positively charged), making the molecule highly water-soluble.

    • At neutral pH (e.g., pH 7.4) , the more basic tertiary amine (piperidine) will be predominantly protonated, while the weaker aromatic amine will be mostly neutral. The molecule will still carry a net positive charge and exhibit significant aqueous solubility.

    • At high pH (e.g., pH > 11.5) , both amines will be deprotonated (neutral), rendering the molecule in its least polar, most hydrophobic state. This is the ideal state for extraction into an organic solvent.[6]

This pH-dependent behavior is the cornerstone of an effective LLE method for this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

Question 1: Why is my recovery of the analyte consistently low?

Low recovery is the most common issue in LLE and can stem from several factors. Let's break down the primary causes and solutions.

Cause A: Incorrect pH of the Aqueous Sample

  • The Science: For a basic compound like this, extraction into an organic solvent is only efficient when the analyte is in its neutral, un-ionized form.[6][7] If the pH of your biological sample is too low, the piperidine and/or amino groups will be protonated (charged), making the molecule "trapped" in the aqueous phase.

  • Solution: Adjust the sample pH to be at least 2 units above the pKa of the most basic functional group (the piperidine ring). A pH of 11.5 or higher is recommended to ensure complete deprotonation. Use a strong base like 1M Sodium Hydroxide (NaOH) for this adjustment.

Cause B: Improper Choice of Organic Solvent

  • The Science: The principle of "like dissolves like" is paramount.[8] While the analyte is rendered non-polar at high pH, the presence of the alcohol and ether groups means it retains some polar character. A solvent that is too non-polar (e.g., hexane) will not effectively solvate the molecule, while a solvent that is too polar may be miscible with the aqueous phase.

  • Solution: Select a water-immiscible organic solvent of intermediate polarity. A good starting point is Methyl tert-butyl ether (MTBE) . Other effective options include ethyl acetate or a mixture of a non-polar and a slightly more polar solvent (e.g., 90:10 hexane:isopropanol). A systematic solvent screening is highly recommended during method development.[9][10]

Cause C: Insufficient Mixing or Phase Contact

  • The Science: The transfer of the analyte from the aqueous to the organic phase is a process of equilibrium. Efficient partitioning requires maximizing the surface area between the two immiscible liquids.

  • Solution: Ensure vigorous mixing for an adequate duration. Vortexing for 1-2 minutes is typically sufficient. However, be aware that overly aggressive mixing can lead to emulsion formation (see Question 3).

Question 2: How do I select the optimal organic solvent?

Solvent selection is a critical parameter that directly impacts recovery and extract cleanliness.[11]

  • Step 1: Consider Polarity. As discussed, a solvent of intermediate polarity is ideal. MTBE is often a first choice due to its low water solubility, good extraction efficiency for basic compounds, and high volatility, which aids in the evaporation step.

  • Step 2: Evaluate Selectivity. The ideal solvent extracts your analyte while leaving endogenous matrix components (phospholipids, proteins, salts) behind.[12] Highly non-polar solvents may leave polar interferences in the aqueous layer, but may also have poor recovery. More polar solvents might co-extract interferences.

  • Step 3: Perform a Screening Experiment. Prepare replicate samples of your biological matrix spiked with the analyte. Extract each replicate with a different solvent or solvent mixture under the optimized pH condition. Analyze the resulting extracts and compare them based on analyte recovery and the presence of matrix effects.

SolventPolarity IndexAdvantagesPotential Disadvantages
Hexane 0.1High selectivity (low co-extraction of polar interferences)Often results in low recovery for moderately polar analytes
Dichloromethane (DCM) 3.1Good solvating power for a range of compoundsCan co-extract interferences; denser than water
Ethyl Acetate (EtOAc) 4.4Good general-purpose solvent for moderately polar analytesHigher water solubility can lead to lower phase separation clarity
Methyl tert-butyl ether (MTBE) 2.5Excellent choice for basic compounds, low water solubility, high vapor pressureCan form peroxides over time
Question 3: I'm consistently getting an emulsion layer. How do I prevent or break it?

Emulsions are a common problem, especially with protein-rich matrices like plasma.[13] They are colloidal suspensions of one liquid in another, preventing clean phase separation and trapping your analyte.[13]

  • Prevention is Better Than Cure:

    • Gentle Mixing: Instead of vigorous vortexing, use a flatbed shaker or gentle, repeated inversion of the sample tube. This reduces the mechanical energy that creates emulsions.[13]

    • Protein Precipitation: Before LLE, perform a protein precipitation step by adding a miscible organic solvent like acetonitrile or methanol. Centrifuge to pellet the precipitated proteins, and then perform LLE on the resulting supernatant.

  • Breaking an Existing Emulsion:

    • Salting Out: Add a small amount of a neutral salt (e.g., sodium chloride or sodium sulfate) to the sample.[13] This increases the ionic strength of the aqueous layer, which helps to disrupt the emulsion and force phase separation.[6]

    • Centrifugation: Increase the speed or duration of your centrifugation step. The additional g-force can help break the emulsion.

    • pH Shock: Add a few drops of concentrated acid or base to alter the ionization state of the emulsifying agents.

    • Filtration: Pass the entire mixture through a glass wool plug in a pipette.

Question 4: How can I minimize matrix effects in my LC-MS/MS analysis?

Matrix effects, which cause ion suppression or enhancement, are a major source of inaccuracy in bioanalytical methods.[2][12][14] While LLE is generally cleaner than a simple protein precipitation, co-extraction of matrix components like phospholipids can still occur.

  • Optimize Chromatographic Separation: Ensure your analyte's chromatographic peak is well-separated from the "void volume" where many polar interferences elute. A good chromatographic method is your best defense against matrix effects.[15]

  • Use a Back-Extraction Technique: This is a highly selective two-step LLE process.

    • Forward Extraction: Perform the initial LLE as described (alkaline pH, extraction into an organic solvent).

    • Back-Extraction: Take the organic extract containing your neutral analyte and mix it with a fresh, clean aqueous solution at a low pH (e.g., pH 2 with 0.1M HCl). Your basic analyte will become charged again and partition back into the clean aqueous phase, leaving many non-polar interferences behind in the organic layer. The final aqueous extract can then be injected directly or after pH neutralization.[6]

  • Evaluate Different Matrices: During method validation, test at least 6-10 different lots of your biological matrix to assess the variability of matrix effects.[16]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences the same ion suppression or enhancement.

Visualized Workflows and Principles

Optimized LLE Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Processing sample 1. Biological Sample (e.g., 100 µL Plasma) is 2. Add Internal Standard sample->is ph 3. Alkalinize to pH > 11.5 (e.g., with 1M NaOH) is->ph solvent 4. Add Organic Solvent (e.g., 1 mL MTBE) ph->solvent mix 5. Vortex / Mix (1-2 minutes) solvent->mix centrifuge 6. Centrifuge (e.g., 4000g for 5 min) mix->centrifuge transfer 7. Transfer Organic Layer to a clean tube centrifuge->transfer evap 8. Evaporate to Dryness (N₂ stream, ≤ 40°C) transfer->evap recon 9. Reconstitute in mobile phase evap->recon analysis 10. Inject for LC-MS/MS Analysis recon->analysis

Caption: A typical LLE workflow for basic compounds from biological matrices.

Principle of pH-Dependent Partitioning

pH_Partitioning cluster_aqueous Aqueous Phase (Biological Sample) cluster_organic Organic Phase (e.g., MTBE) node_low_ph node_low_ph node_high_ph node_high_ph node_organic Analyte is Extracted R-NH₂ High Organic Solubility node_high_ph:f1->node_organic:f0 Extraction node_organic->node_high_ph Minimal Partitioning

Caption: pH control is critical for partitioning basic analytes into an organic solvent.

Detailed Experimental Protocol: Optimized LLE

This protocol provides a robust starting point for the extraction of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol from human plasma. It should be fully validated according to regulatory guidelines (e.g., ICH M10) before use in sample analysis.[4][17]

1. Materials and Reagents

  • Blank, analyte-free biological matrix (e.g., K₂EDTA human plasma)

  • Analyte and Stable Isotope-Labeled Internal Standard (SIL-IS) stock solutions

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Microcentrifuge tubes (1.5 or 2.0 mL)

  • Calibrated pipettes

  • Vortex mixer and centrifuge

  • Nitrogen evaporator

2. Sample Preparation

  • Aliquot 100 µL of study samples, quality controls (QCs), or calibration standards into appropriately labeled microcentrifuge tubes.

  • Add 10 µL of SIL-IS working solution to all tubes except for the blank matrix sample.

  • To alkalize the samples, add 25 µL of 1.0 M NaOH to each tube.

  • Briefly vortex each tube (approx. 5 seconds) to mix.

3. Liquid-Liquid Extraction

  • Add 1.0 mL of MTBE to each tube.

  • Cap the tubes securely and vortex for 2 minutes to ensure thorough extraction.

  • Centrifuge the tubes at ≥ 4000 x g for 5 minutes at room temperature to achieve clean phase separation.

4. Evaporation and Reconstitution

  • Carefully transfer the upper organic layer (approx. 900 µL) into a new set of labeled tubes, being careful not to disturb the lower aqueous layer or any precipitate at the interface.

  • Place the tubes in a nitrogen evaporator set to a gentle stream of N₂ at a temperature not exceeding 40°C. Evaporate until the solvent is completely removed.

  • Reconstitute the dried extract in 100 µL of reconstitution solution.

  • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Centrifuge the reconstituted samples at ≥ 10,000 x g for 5 minutes to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

This protocol serves as a baseline and should be optimized for your specific matrix and analytical instrumentation. Key validation parameters to assess include selectivity, accuracy, precision, recovery, matrix effect, and stability.[1][18]

References

  • The Journal of Biological Chemistry (2016). Role of Aromatic Amino Acids in Lipopolysaccharide and Membrane Interactions of Antimicrobial Peptides for Use in Plant Disease. DR-NTU.
  • Element Lab Solutions.
  • BenchChem (2025). Physical and chemical properties of "2-Amino-5-phenyl-3-furonitrile".
  • ICH (2024).
  • MDPI (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile.
  • Avantor. 1 result for (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol.
  • LCGC International (2025). Tips for Troubleshooting Liquid–Liquid Extractions.
  • PMC.
  • ICH (2022).
  • U.S. Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Phenomenex (2026). Matrix Effects: Causes and Solutions in Analysis.
  • University of Regina (2009).
  • Agilent. Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS.
  • Lin-Zhi International, Inc. (2025).
  • BenchChem. An In-depth Technical Guide to the Solubility of 2-Amino-5-phenyl-3-furonitrile in Organic Solvents.
  • ICH (2022).
  • K-Jhil (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results.
  • European Medicines Agency (EMA) (2022).
  • Taylor & Francis (2017).
  • U.S. Food and Drug Administration (FDA).
  • PMC. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
  • JournalsPub (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.

Sources

Troubleshooting

Minimizing byproduct impurities during (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol batch scale-up synthesis

A Guide to Minimizing Byproduct Impurities During Batch Scale-Up Welcome, researchers and process chemists, to the technical support guide for the synthesis of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol. As a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Byproduct Impurities During Batch Scale-Up

Welcome, researchers and process chemists, to the technical support guide for the synthesis of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol. As a Senior Application Scientist, I understand that transitioning a synthetic route from the bench to a pilot or production scale is far more complex than simply multiplying reagent quantities.[1] Unforeseen challenges, particularly the amplification of minor impurities, can jeopardize yield, purity, and regulatory compliance.[2]

This guide is designed with full editorial control to provide practical, in-depth solutions to the specific challenges encountered during the scale-up of this important synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to anticipate, diagnose, and resolve issues effectively.

Section 1: The Synthetic Pathway and Key Control Points

The synthesis of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol is typically achieved via a two-step process. Understanding this pathway is the first step in mastering impurity control.

Step 1: Williamson Ether Synthesis The synthesis commences with the alkylation of 4-hydroxy-3-nitrobenzaldehyde with 1-(3-chloropropyl)piperidine. This step establishes the piperidinylpropoxy side chain.

Step 2: Reductive Amination & Carbonyl Reduction This is the most critical stage for impurity formation. The intermediate, 5-(3-(piperidin-1-yl)propoxy)-2-nitrobenzaldehyde, undergoes a simultaneous reduction of both the aromatic nitro group to a primary amine and the aldehyde to a primary alcohol.

Visualizing the Synthetic Workflow

The diagram below outlines the primary transformation and identifies the key intermediates and the final Active Pharmaceutical Ingredient (API).

G cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Dual Reduction SM1 4-Hydroxy-3-nitrobenzaldehyde Int1 Intermediate: 5-(3-(piperidin-1-yl)propoxy)-2-nitrobenzaldehyde SM1->Int1 Base (e.g., K2CO3) Solvent (e.g., DMF) SM2 1-(3-chloropropyl)piperidine SM2->Int1 API Final API: (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol Int1->API Reducing Agent (e.g., H2, Pd/C)

Caption: Synthetic pathway for the target API.

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses common issues observed during process scale-up in a question-and-answer format.

Q1: My final product shows two major impurity peaks in the HPLC analysis. Mass spectrometry suggests they are the amino-aldehyde and the nitro-alcohol intermediates. What's causing this incomplete reduction?

Answer: This is a classic selectivity and efficiency problem in the dual-reduction step, often exacerbated by scale-up challenges.[1] The root cause is that the reaction is terminating after only one of the two functional groups has been reduced.

Causality and Underlying Science:

  • Insufficient Reducing Agent/Catalyst: At scale, inefficient mixing can create localized "dead zones" where the catalyst or reagent concentration is too low for the reaction to go to completion.[3] Unlike a small flask with vigorous magnetic stirring, large reactors can have thermal and concentration gradients.[4]

  • Catalyst Deactivation: In catalytic hydrogenation, the catalyst (e.g., Palladium on carbon) can become poisoned by impurities in the starting materials or solvents. The nitro group reduction proceeds through intermediates like nitroso and hydroxylamine species, which can sometimes bind strongly to the catalyst surface and inhibit its activity for the slower aldehyde reduction.[5]

  • Non-Optimal Reaction Conditions:

    • Hydrogen Pressure (for hydrogenation): Insufficient hydrogen pressure can lead to incomplete reduction. What works at 50 psi in the lab may require higher pressure at scale to overcome mass transfer limitations of gas into the liquid phase.

    • Temperature: While higher temperatures increase reaction rates, they can also promote side reactions or catalyst degradation. An inconsistent temperature profile in a large reactor can lead to a mixture of fully and partially reduced products.[4]

Troubleshooting Protocol & Solutions:

  • Re-evaluate Catalyst Loading and Type:

    • Increase catalyst loading (e.g., from 5 mol% to 10 mol%).

    • Consider a more robust catalyst. For instance, Raney Nickel is often effective for nitro group reductions and may offer a different selectivity profile.[6]

  • Optimize Hydrogen Delivery:

    • Ensure efficient agitation to maximize the gas-liquid surface area.

    • Increase hydrogen pressure in controlled increments.

  • Implement Staged or Sequential Reduction (Process Modification):

    • Option A: Aldehyde first, then Nitro. Use a chemoselective reducing agent like sodium borohydride (NaBH₄) first. NaBH₄ will typically reduce the aldehyde to an alcohol without affecting the nitro group.[7][8] After isolating the nitro-alcohol intermediate, perform a second reduction (e.g., catalytic hydrogenation) to convert the nitro group to the amine.

    • Option B: Nitro first, then Aldehyde. Use a mild reducing agent like iron powder in acidic media (e.g., Fe/HCl or Fe/AcOH), which is known for selectively reducing nitro groups in the presence of other reducible functionalities.[6] Then, reduce the resulting amino-aldehyde in a subsequent step.

  • Monitor Reaction Progress: Use in-process controls (IPCs) like HPLC or TLC to track the disappearance of the starting intermediate and the formation of the two mono-reduced impurities. Do not terminate the reaction until both intermediates are consumed.

Q2: After the ether synthesis (Step 1), I'm carrying forward unreacted 4-hydroxy-3-nitrobenzaldehyde. How can I improve this conversion rate at scale?

Answer: Low conversion in a Williamson ether synthesis at scale often points to issues with mass transfer, reagent stoichiometry, or the deactivation of the base.

Causality and Underlying Science:

  • Poor Solubility/Mixing: 4-hydroxy-3-nitrobenzaldehyde forms a phenoxide salt with the base (e.g., K₂CO₃). If the base or the resulting salt is not well-dissolved or suspended in the solvent, the reaction becomes diffusion-controlled and slows dramatically. This is a common issue when moving from small volumes to large reactors where mixing is less efficient.[3]

  • Base Quality and Stoichiometry: The base, typically potassium carbonate, can be hygroscopic. Absorbed water can quench the phenoxide and reduce reaction efficiency. At scale, it's crucial to use an anhydrous base and ensure at least a stoichiometric amount is available throughout the reaction volume.

  • Presence of a Quaternary Ammonium Salt: Phase-transfer catalysts are sometimes used in these reactions to improve the solubility of the phenoxide in the organic solvent, thereby increasing the reaction rate.

Troubleshooting Protocol & Solutions:

  • Solvent and Base Selection:

    • Ensure the solvent (e.g., DMF, Acetonitrile) is anhydrous.

    • Use a slight excess of finely powdered, anhydrous potassium carbonate (e.g., 1.5-2.0 equivalents) to ensure a sufficient driving force.

  • Improve Mass Transfer:

    • Increase the agitation speed in the reactor.

    • Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (e.g., 5-10 mol%) to facilitate the transfer of the phenoxide into the organic phase where it can react with the alkyl halide.

  • Temperature Control: Increase the reaction temperature in a controlled manner (e.g., from 60°C to 80°C) to improve both solubility and reaction kinetics. Monitor for potential degradation.

  • Purification Before Proceeding: It is highly advisable to remove the unreacted phenolic starting material before the reduction step. Its presence will lead to the formation of 2-amino-5-hydroxybenzyl alcohol as a side product, which can be difficult to separate from the final API due to similar polarities.

Q3: The alkylating agent, 1-(3-chloropropyl)piperidine, is a potential genotoxic impurity (PGI). What is the best strategy to control it in the final API?

Answer: Controlling PGIs is a critical regulatory requirement.[9][10] The strategy is based on risk management, focusing on both removal and demonstrating process capability.[11] The Threshold of Toxicological Concern (TTC) for a genotoxic impurity is typically 1.5 µ g/day , which translates to very low ppm levels in the final drug substance.[11][12]

Causality and Underlying Science: Alkyl halides are classic "structural alerts" for genotoxicity because they can directly alkylate DNA.[13] Therefore, any unreacted 1-(3-chloropropyl)piperidine must be rigorously controlled.

Control Strategy Workflow:

G Start Start: Identify PGI (1-(3-chloropropyl)piperidine) Step1 Step 1: Process Optimization - Use minimal excess (e.g., 1.05-1.1 eq) - Optimize reaction time to maximize consumption Start->Step1 Step2 Step 2: Purge Study Design - Analyze PGI level in the crude intermediate Step1->Step2 Step3 Step 3: Evaluate Downstream Purging - Aqueous Washes - Crystallization/Recrystallization - Chromatography Step2->Step3 Step4 Step 4: Quantify Purge Factor - (PGI level in) / (PGI level out) Step3->Step4 End Result: Demonstrate PGI is below acceptable limit (e.g., TTC) Step4->End

Caption: Workflow for controlling a Potential Genotoxic Impurity (PGI).

Troubleshooting Protocol & Solutions:

  • Optimize Stoichiometry: Use the smallest possible excess of the alkylating agent that still drives the reaction to completion. This minimizes the amount that needs to be purged later.

  • Introduce a Quench Step: After the reaction is complete, consider adding a nucleophilic scavenger (e.g., sodium thiosulfate or a high-boiling point amine) to react with any residual alkyl chloride, converting it into a more polar, non-genotoxic, and easily removable species.

  • Leverage Workup and Purification:

    • Aqueous Washes: 1-(3-chloropropyl)piperidine hydrochloride is water-soluble. Acidic washes can help extract it from the organic layer.

    • Crystallization: The intermediate, 5-(3-(piperidin-1-yl)propoxy)-2-nitrobenzaldehyde, is often a solid. Crystallizing this intermediate is an extremely effective way to purge the unreacted, more soluble alkylating agent. Perform a spike-and-purge study to validate its removal.

  • Validate Analytical Methods: Develop a sensitive trace-level analytical method (e.g., GC-MS or LC-MS) capable of quantifying the PGI at the required low ppm level in both the intermediate and the final API.

Section 3: Frequently Asked Questions (FAQs)
  • Q: Which reducing agent is best for the dual-reduction step at scale?

    • A: Catalytic transfer hydrogenation (CTH) is often an excellent choice for scale-up.[14] Using a hydrogen donor like ammonium formate or hydrazine hydrate in the presence of a Pd/C catalyst can be safer and more operationally simple than handling high-pressure hydrogen gas.[15] It often provides high chemoselectivity and can minimize the formation of partially reduced intermediates. However, a thorough cost-benefit analysis and process safety assessment should be conducted for all options.

  • Q: My final product API is off-color (pink or brown) after isolation and drying. Why?

    • A: The 2-aminobenzyl alcohol moiety in your final product is susceptible to oxidation, especially when exposed to air and light, forming colored quinone-imine type structures.[16] Ensure the final product is handled under an inert atmosphere (Nitrogen or Argon) as much as possible, especially during drying and packaging. Store the final product protected from light and consider adding an antioxidant if permissible by the formulation.

  • Q: What are the Critical Process Parameters (CPPs) to monitor during the reduction scale-up?

    • A: For catalytic hydrogenation, the key CPPs are:

      • Temperature: To control reaction rate vs. side reactions.

      • Hydrogen Pressure: To ensure sufficient driving force for the reaction.

      • Agitation Rate: Crucial for gas-liquid mass transfer and keeping the catalyst suspended.[1]

      • Catalyst Loading & Quality: To ensure consistent performance.

Section 4: Recommended Protocol - Catalytic Transfer Hydrogenation

This protocol offers a robust and scalable method for the dual reduction step, often providing better control than direct hydrogenation.

ParameterRecommended Value/ConditionRationale
Reactant 5-(3-(piperidin-1-yl)propoxy)-2-nitrobenzaldehyde1.0 eq
Catalyst 10% Palladium on Carbon (50% wet)5-10 wt%
H₂ Donor Ammonium Formate5-10 eq
Solvent Methanol or EthanolProvides good solubility for reactants.
Temperature 50-65 °CBalances reaction rate with stability.
Reaction Time 4-12 hoursMonitor by in-process HPLC.

Detailed Experimental Protocol:

  • Reactor Setup: Charge a suitable reactor with the intermediate, 5-(3-(piperidin-1-yl)propoxy)-2-nitrobenzaldehyde, and the solvent (Methanol).

  • Inerting: Purge the reactor head-space thoroughly with Nitrogen or Argon.

  • Catalyst Addition: Under the inert atmosphere, carefully add the 10% Pd/C catalyst.

  • Reagent Addition: In a separate vessel, dissolve the ammonium formate in a minimum amount of warm Methanol. Add this solution to the reactor over 30-60 minutes. An exotherm is expected; control the addition rate to maintain the target temperature.

  • Reaction: Heat the mixture to the target temperature (e.g., 60°C) and maintain with good agitation.

  • Monitoring: Take samples periodically (e.g., every 2 hours) and analyze by HPLC to monitor the disappearance of the starting material and any intermediates.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a bed of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry out. Keep it wet with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can then be taken up in a suitable solvent (e.g., ethyl acetate) and washed with water or brine to remove inorganic salts before final crystallization or purification.

References
  • Müller, L., et al. (2006). A Rationale for Determining, Testing, and Controlling Specific Impurities in Pharmaceuticals that Possess Potential for Genotoxicity. Regulatory Toxicology and Pharmacology, 44(3), 198-211.
  • Pharmaceutical Technology. (2026). The Determination and Control of Genotoxic Impurities in APIs.[12]

  • Teva Pharmaceutical Industries Ltd. (2016). Control of Genotoxic Impurities as a Critical Quality Attribute.[11]

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.[4]

  • tks. (2026). Control of genotoxic impurities in Active Pharmaceutical Ingredients.[10]

  • Elder, D. P., et al. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development, 14(4), 1035-1049.[9]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.[16]

  • Lupin. (2025). Solving Scale-Up Challenges in Drug Substance Manufacturing.[1]

  • World Pharma Today. (2025). Overcoming Challenges in Scale-Up Production.[3]

  • Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2025).[2]

  • Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-. Org. Synth. Coll. Vol. 3, p.73.[17]

  • Sigma-Aldrich. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde.[18]

  • World Pharma Today. (2025). From Lab to Plant: Why Scale-Up Is the Key to Success in Biopharma.[19]

  • SLS. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde, 97%.[20]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-nitrobenzaldehyde.[21]

  • Wikipedia. (n.d.). Reduction of nitro compounds.[22]

  • The Hive. (n.d.). Benzaldehydes: from nitro to hydroxy in one step![23]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde.[24]

  • ChemicalBook. (n.d.). 3-Hydroxy-4-nitrobenzaldehyde synthesis.[25]

  • Reddit. (2018). What are the byproducts of reduction with borohydride?[26]

  • Movassaghi, M., & Schmidt, M. A. (2007). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 9(10), 1987–1990.[27]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.[15]

  • Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Org. Synth. 2014, 91, 8.[28]

  • de Koning, P. D., et al. (2004). Accelerated Process Development of Pharmaceuticals: Selective Catalytic Hydrogenations of Nitro Compounds Containing Other Functionalities. Organic Process Research & Development, 8(3), 409–415.[5]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.[29]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride.[7]

  • Thoreauchem. (n.d.). (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol.[30]

  • OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol.[31]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.[8]

  • ChemCatChem. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes.[14]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions.[6]

Sources

Optimization

Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for bioanalytical researchers facing matrix effects and signal loss during the LC-MS/MS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for bioanalytical researchers facing matrix effects and signal loss during the LC-MS/MS quantification of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol .

Due to its specific structural features—a highly basic piperidine ring (pKa ~10.0), an aniline moiety (pKa ~4.6), and polar hydrogen-bonding groups—this molecule presents unique chromatographic and sample preparation challenges. This guide synthesizes field-proven methodologies and authoritative scientific principles to help you build a self-validating, robust bioanalytical workflow.

Section 1: Mechanistic Understanding of the Problem

Q: Why does this specific molecule suffer from such severe ion suppression in plasma and serum samples?

A: The "Void Volume Trap" and Droplet Competition. (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol is highly polar and basic. Under standard acidic reversed-phase liquid chromatography (RPLC) conditions (e.g., 0.1% formic acid), both the piperidine and aniline nitrogens are protonated. This renders the molecule highly hydrophilic, causing it to exhibit poor retention and elute near the void volume on standard C18 columns.

Unfortunately, the void volume is the exact retention window where endogenous salts, unretained proteins, and early-eluting phospholipids co-elute. In the Electrospray Ionization (ESI) source, these high-abundance matrix components outcompete your target analyte for the limited available surface charge on the evaporating droplets, leading to severe ion suppression and signal loss[1][2].

G cluster_0 ESI Droplet Surface A Target Analyte (Protonated Basic Amine) S Competition for Excess Surface Charge A->S M Matrix Component (Phospholipids/Salts) M->S I Ion Suppression (Reduced MS Signal) S->I

Mechanism of ESI ion suppression caused by void-volume co-elution of matrix components.

Section 2: Sample Preparation - Eliminating the Matrix

Q: Standard protein precipitation (PPT) with acetonitrile leaves too much matrix. What is the most effective sample preparation strategy?

A: Mixed-Mode Cation Exchange (MCX) SPE. Because PPT only removes proteins and leaves ion-suppressing phospholipids entirely intact in the sample[3], you must employ orthogonal cleanup strategies. The highly basic nature of the piperidine ring makes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) the optimal choice[4].

MCX utilizes both reversed-phase and strong cation-exchange mechanisms. By acidifying the sample, the analyte becomes positively charged and binds strongly to the sulfonic acid groups on the sorbent. This allows for an aggressive 100% organic wash to strip away neutral lipids and phospholipids before eluting the target compound.

Step-by-Step Methodology: MCX SPE for Basic Amines
  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% Phosphoric acid (H₃PO₄) in water. Causality: Disrupts protein binding and ensures complete protonation of the piperidine and aniline groups.

  • Condition/Equilibrate: 1 mL Methanol, followed by 1 mL Water (skip if using water-wettable polymeric sorbents).

  • Load: Apply the acidified sample to the MCX cartridge/plate.

  • Wash 1 (Aqueous): 1 mL of 2% Formic acid in water. Causality: Removes inorganic salts and highly polar neutral interferences without disrupting the ionic analyte-sorbent bond.

  • Wash 2 (Organic): 1 mL of 100% Methanol. Causality: The analyte remains ionically bound to the sorbent. This critical step washes away hydrophobic matrix components, including ion-suppressing phospholipids[5].

  • Elution: 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the basic amines on the analyte, breaking the ionic interaction and eluting the clean compound.

  • Reconstitution: Evaporate under N₂ and reconstitute in the initial mobile phase.

G L 1. Load Acidified Sample (Analyte is Positively Charged) W1 2. Wash 1: 2% Formic Acid (Aqueous) (Removes Salts & Polar Neutrals) L->W1 W2 3. Wash 2: 100% Methanol (Removes Hydrophobic Phospholipids) W1->W2 E 4. Elute: 5% NH4OH in Methanol (Neutralizes Analyte for Elution) W2->E

Step-by-step workflow for Mixed-Mode Cation Exchange (MCX) SPE.

(Alternative Strategy: If throughput is prioritized over absolute cleanliness, use Phospholipid Removal Plates . These plates use Lewis acid-base interactions via zirconia/titania to specifically trap the phosphate groups of phospholipids while the basic analyte passes through unretained[6].)

Section 3: Chromatographic Optimization - Escaping the Suppression Zone

Q: How can I increase the retention of this molecule to separate it from residual matrix effects?

A: Shift to Hydrophilic Interaction Liquid Chromatography (HILIC) or High-pH RPLC. If you cannot remove all the matrix during sample prep, you must chromatographically separate the analyte from it.

Strategy A: HILIC (Recommended) HILIC is ideal for polar, basic compounds. It uses a polar stationary phase (e.g., bare silica, zwitterionic) and a highly organic mobile phase (e.g., >70% Acetonitrile). The protonated (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol partitions into a water-enriched layer on the stationary phase. Causality for MS enhancement: HILIC retains polar compounds well past the void volume. Furthermore, the highly organic mobile phase significantly enhances ESI desolvation efficiency, often providing a 10- to 100-fold increase in sensitivity while inherently reducing ion suppression[7][8].

Strategy B: High-pH Reversed-Phase Using a pH-stable C18 column with a mobile phase of 10 mM Ammonium Bicarbonate (pH 10). Causality: At pH 10, the basic amines are deprotonated. The molecule becomes highly lipophilic, drastically increasing its retention on the C18 column and shifting its elution away from early-eluting polar matrix components.

Table 1: Comparison of Chromatographic Strategies for Basic Polar Analytes
StrategyMobile PhaseRetention MechanismMatrix Effect ImpactExpected Sensitivity
Standard RPLC (Low pH) 0.1% Formic Acid / ACNHydrophobic (Poor for protonated bases)Severe (Elutes in void volume)Low
High-pH RPLC 10mM NH₄HCO₃ (pH 10) / ACNHydrophobic (Excellent for neutral bases)Low (Retained past suppression zone)Medium-High
HILIC 10mM NH₄Formate / ACN (>70%)Hydrophilic Partitioning / Ion ExchangeVery Low (Orthogonal selectivity)Highest (Organic-rich desolvation)

Section 4: Validation and Self-Validating Systems

Q: How do I definitively prove that my optimized method is free of matrix effects?

A: Implement a self-validating protocol using Post-Column Infusion and Stable Isotope-Labeled Internal Standards (SIL-IS).

To ensure your assay meets regulatory bioanalytical guidelines, your protocol must validate its own performance:

  • Post-Column Infusion (Qualitative Validation): Infuse a constant stream of the pure analyte into the MS source post-column via a T-junction, while simultaneously injecting a blank matrix extract through the LC. A drop or enhancement in the steady baseline signal indicates the exact retention time where matrix components are causing ion suppression[1]. Adjust your chromatography so your analyte elutes entirely outside this window.

  • Matrix Factor Assessment (Quantitative Validation): Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked after extraction into a blank matrix versus the peak area in a neat solvent. An MF of 1.0 indicates zero matrix effect. Acceptable bioanalytical limits are typically an IS-normalized MF CV of <15%[9].

  • SIL-IS (The Ultimate Failsafe): Always synthesize and use a stable isotope-labeled version of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol (e.g., D5 or 13C-labeled). Because the SIL-IS co-elutes exactly with the analyte, it experiences the exact same ionization environment. The ratio of Analyte/IS remains constant, self-correcting for any unavoidable, residual matrix effects[9].

References
  • Becker, G. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research." Longdom. 1

  • Furey, A. et al. "Ion suppression; a critical review on causes, evaluation, prevention and applications." Talanta (NIH). 2

  • "Waters Oasis SPE products." LabRulez. 5

  • Letzel, T. "HILIC & MS." Separation Science. 7

  • "Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review." PubMed (NIH). 9

  • "Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples." Sigma-Aldrich. 3

  • "Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications." Spectroscopy Online. 8

  • Xue, Y. et al. "A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction..." Rapid Commun Mass Spectrom (NIH). 4

  • Rule, G. & Cramer, H. "Coping with Matrix Effects Caused by Phospholipids in Biological Samples." American Pharmaceutical Review. 6

Sources

Troubleshooting

Troubleshooting baseline noise and peak tailing in (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol chromatograms

Technical Support Center: Chromatographic Analysis of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designe...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatographic Analysis of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with basic pharmaceutical compounds like (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol. The unique chemical nature of this analyte, specifically its two basic nitrogen centers (a primary amine and a tertiary amine), presents distinct challenges in reversed-phase HPLC, most notably baseline noise and severe peak tailing.

This resource provides in-depth, cause-and-effect troubleshooting. We will move beyond simple fixes to explain the underlying chemical and physical principles governing your separation, enabling you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: My chromatogram for (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol shows a noisy baseline and significant peak tailing. Where should I begin troubleshooting?

This is a classic presentation for a basic analyte on a standard reversed-phase column. The two issues, noise and tailing, often have separate causes but can exacerbate each other. A systematic approach is crucial. First, determine if the issues are universal (affecting a blank gradient) or specific to the analyte.

A logical troubleshooting workflow involves isolating the problem source. We must differentiate between system-level problems (often causing baseline noise) and chemical interaction problems (the primary cause of peak tailing for this specific analyte).

A Observe Problem: Baseline Noise & Peak Tailing B Isolate Variables: Run Blank Gradient (No Injection) A->B C Is Noise Present in Blank? B->C D System/Mobile Phase Issue: Troubleshoot Noise Source (See Q2) C->D  Yes E Analyte-Specific Issue: Troubleshoot Peak Tailing (See Q3) C->E  No F Noise Absent or Resolved D->F F->E

Caption: Initial troubleshooting workflow.

Start by running your gradient method without any injection. If significant noise persists, the issue lies with the system or mobile phase (Proceed to Q2). If the baseline is quiet, the problem is tied to the analyte's interaction with the column (Proceed to Q3).

Section 1: Troubleshooting Baseline Noise

Q2: My blank gradient run shows significant baseline noise. How do I identify and fix the source?

Baseline noise is often a system-level issue originating from the pump, detector, or mobile phase itself.[1] A systematic process of elimination is the most effective diagnostic tool.

Common Causes and Solutions for Baseline Noise:

  • Contaminated or Improperly Prepared Mobile Phase: This is a frequent culprit. Always use high-purity HPLC-grade solvents and freshly prepared aqueous phases.[1] Microbial growth in unpreserved aqueous buffers can be a major source of noise.[2]

  • Dissolved Gases: Air bubbles entering the detector flow cell cause significant noise.[3] Ensure your mobile phase is thoroughly degassed. While modern inline degassers are effective, they don't remove all dissolved air.[4] For highly sensitive applications, helium sparging remains the most effective technique.[5]

  • Pump and Mixer Issues: Poorly mixed mobile phase components or faulty check valves in the pump can create periodic baseline fluctuations that appear as noise.[6][7] If you suspect mixing issues, try pre-mixing the mobile phase manually and running in isocratic mode to see if the noise disappears.

  • Detector Lamp Failure: A deteriorating UV lamp can lead to increased noise.[8] Most HPLC software allows you to check the lamp intensity or energy. If it's low, the lamp may need replacement.

  • Column Contamination: Contaminants from previous analyses can slowly leach off the column, causing a drifting or noisy baseline.[6]

Protocol 1: Systematic Noise Diagnosis

  • Check Mobile Phase: Prepare fresh mobile phase using HPLC-grade solvents and water. Filter all aqueous components through a 0.45 or 0.22 µm membrane.[9]

  • Isolate the Column: Replace the column with a zero-dead-volume union. Run the pump. If the noise disappears, the column is the source of contamination.[6] If noise persists, the issue is with the pump or detector.

  • Isolate the Pump: With the union still in place, stop the flow and observe the baseline. If the baseline becomes quiet, the issue is flow-related (pump seals, check valves, degassing).[7] If the noise continues with zero flow, the problem is likely electronic or with the detector lamp.

  • Inspect Detector: Check the lamp energy. If possible, clean the flow cell, as deposits can increase noise.[7]

Section 2: Troubleshooting Peak Tailing

Q3: Why is my (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol peak tailing so badly, even on a C18 column?

This is the most critical question for your specific analyte. The severe tailing is not a failure of the C18 (hydrophobic) retention mechanism but is caused by a powerful secondary retention mechanism : ionic interaction.[10]

Your analyte has two basic amine groups. In a typical reversed-phase mobile phase (pH 3-7), these amines become protonated, giving the molecule a positive charge (Analyte-H⁺). Standard silica-based columns have residual, un-capped silanol groups (Si-OH) on their surface. These silanols are acidic (pKa ≈ 3.5-4.5) and become deprotonated (negatively charged, Si-O⁻) at higher pH values.[11]

The strong electrostatic attraction between the positively charged analyte and the negatively charged silanol sites creates a secondary, highly energetic retention mechanism.[12] Molecules that experience this interaction are retained longer than those that only interact via the C18 phase, leading to a broad, tailing peak.[13]

cluster_0 Silica Particle Surface (pH > 4) Silanol Deprotonated Silanol (Si-O⁻) Anionic Site C18 C18 Chains (Hydrophobic Retention) Analyte Protonated Analyte (R-NH3⁺) Cationic Analyte->Silanol  Secondary (Undesired)  Ionic Interaction  (Causes Tailing) Analyte->C18  Primary (Desired)  Hydrophobic Interaction

Caption: Analyte-Stationary Phase Interactions.

Q4: How can I eliminate peak tailing for my basic compound?

To achieve a sharp, symmetrical peak, you must disrupt the secondary ionic interaction. There are three primary strategies: controlling mobile phase pH, adding a competitive base, or using a specialized column.

StrategyMechanism of ActionAdvantagesDisadvantages
Low pH (e.g., pH 2.5-3.0) Neutralizes the silanol groups (Si-OH), preventing them from becoming negatively charged.[14]Simple, effective, compatible with MS (using formic acid).Analyte retention may decrease; not all columns are stable at very low pH.
High pH (e.g., pH 10-11) Neutralizes the basic analyte (R-NH2), preventing it from becoming positively charged.[15]Excellent peak shape, potentially increased retention.Requires a special high-pH stable column to prevent silica dissolution.[16]
Mobile Phase Additive (e.g., TEA) A competitive base (Triethylamine) "shields" the silanol sites, preventing the analyte from interacting with them.[17][18]Can be effective at mid-range pH on older columns.Can shorten column life, suppress MS signal, and is difficult to remove from the system.[11][14]
Specialized Column Uses ultra-pure silica with better end-capping or alternative chemistries (e.g., polar-embedded) to minimize accessible silanols.[19][20]Best long-term solution, provides robust and reproducible results.Higher initial column cost.

Recommendation: The most robust and modern approach is to combine a low pH mobile phase (pH 2.7-3.0 using 0.1% formic acid) with a high-purity, end-capped C18 column. This addresses the root cause of the interaction directly.

Protocol 2: Optimizing Mobile Phase pH

  • Prepare Buffers:

    • Low pH Mobile Phase A: 0.1% Formic Acid in HPLC-grade water (pH ≈ 2.7).

    • Mid pH Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade water, pH adjusted to 4.5.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Equilibrate System: Start with the low pH condition. Flush the column with a 95:5 mix of Mobile Phase A:B for at least 20 column volumes to ensure full equilibration.

  • Inject and Analyze: Inject your standard and evaluate the peak asymmetry. An ideal asymmetry factor is between 0.9 and 1.2.[12]

  • Test Mid pH: Thoroughly flush the system and column before switching to the mid-pH buffer. Repeat the equilibration and injection.

  • Compare Results: You will almost certainly observe superior peak shape at the lower pH, confirming that silanol interactions are the primary cause of tailing.

Q5: My analyte is very polar and has low retention even at low pH. What are my options?

If lowering the pH to improve peak shape results in insufficient retention, you can consider:

  • High pH Chromatography: Using a pH-stable column (e.g., a hybrid particle or bidentate bonded phase), you can work at a high pH (e.g., pH 10 with ammonium hydroxide).[15] At this pH, your analyte will be in its neutral form, increasing its hydrophobicity and retention on the reversed-phase column while still avoiding silanol interactions.

  • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative mode that excels at retaining polar, basic compounds. It uses a polar stationary phase (like bare silica) with a high organic mobile phase.

Q6: I've heard about system passivation. Is it necessary for this analysis?

Passivation is the process of treating the stainless-steel surfaces of the HPLC system (tubing, frits) to remove active metal sites that can chelate with certain analytes, causing peak tailing or loss of signal.[21] While silanol interactions are the primary concern for your analyte, if you have tried all other solutions and still see tailing, passivation may be beneficial. It involves flushing the system with an acid, like nitric or phosphoric acid, to create a uniform, inert oxide layer.[22][23]

Protocol 3: Basic System Passivation (Caution: Always consult your HPLC manufacturer's guidelines before performing this procedure. Ensure all components, especially detector flow cells, are compatible.)

  • Remove Column: Replace the column with a union.

  • Flush with Water: Flush the entire system with HPLC-grade water for 15 minutes.

  • Introduce Acid: Flush with 6M Nitric Acid for 30-60 minutes at a low flow rate (e.g., 0.5-1.0 mL/min).[22][23]

  • Rinse Thoroughly: Flush with HPLC-grade water until the eluent is neutral (check with pH paper). This is a critical step.

  • Final Rinse: Flush with a solvent like Isopropanol or Methanol before reintroducing your mobile phase.

References

  • Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. (2025, December 15).
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.).
  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (2024, November 5).
  • Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28).
  • HPLC Troubleshooting - Noisy Baseline - Shimadzu UK Limited. (2022, August 26).
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. (n.d.).
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28).
  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31).
  • Eliminating Baseline Problems - Agilent. (n.d.).
  • Exploring the Role of pH in HPLC Separation - Moravek, Inc. (2024, December 4).
  • Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives - Benchchem. (n.d.).
  • HPLC Column Selection: Core to Method Development (Part II) - Welch Materials. (2025, November 5).
  • HPLC Tech Tip: Basic Analytes and High pH - Phenomenex. (n.d.).
  • TECH TIP: Passivation - GenTech Scientific. (2024, March 19).
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9).
  • Cleaning and Passivation of Liquid Chromatography - Welch Materials. (2024, July 9).
  • Essential Precautions for HPLC Mobile Phase Handling and Use - Pharma Growth Hub. (2023, November 28).
  • Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol - Benchchem. (n.d.).
  • Best Solvent Practices for HPLC Analysis - Advent Chembio. (n.d.).
  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. (2023, November 27).
  • Mobile-Phase Degassing: What, Why, and How | LCGC International. (2026, March 14).
  • HPLC Degassing methods: Inline vs Offline - Phenomenex. (2025, October 31).
  • Successful passivation of an HPLC system - Analytics-Shop. (n.d.).

Sources

Optimization

Enhancing the in vitro metabolic stability of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol using structural modifications

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for enhancing the in vitro metabolic stability of the lead compound, (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol. Our focus is to provide not just procedural steps, but the underlying scientific rationale to empower your experimental design and interpretation.

Introduction: Understanding the Metabolic Landscape of the Parent Compound

The compound (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol possesses several structural motifs that are susceptible to metabolic transformation, primarily by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] Early assessment of a compound's metabolic stability is crucial in drug discovery to predict its in vivo half-life and clearance.[4][5] High metabolic instability can lead to poor bioavailability and the formation of potentially toxic metabolites.[3][6]

The primary metabolic "soft spots" in the parent compound are predicted to be:

  • Aromatic hydroxylation: The phenyl ring is susceptible to oxidation.[7]

  • N-dealkylation: The piperidine ring can undergo oxidation at the carbon alpha to the nitrogen.

  • O-dealkylation: The propoxy ether linkage is a potential site for cleavage.[8]

  • Oxidation of the primary alcohol: The benzylic alcohol can be oxidized to an aldehyde and then a carboxylic acid.

  • Oxidation of the aromatic amine: The amino group can undergo N-oxidation.[9][10]

This guide will explore strategies to mitigate these metabolic liabilities through targeted structural modifications.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues you may encounter during your in vitro metabolic stability assays in a question-and-answer format.

Question 1: My compound shows very high clearance in the liver microsomal stability assay. What are the likely causes and what should I do next?

Answer:

High clearance in a liver microsomal stability assay indicates rapid metabolism of your compound by Phase I enzymes, such as cytochrome P450s (CYPs).[11][12]

Potential Causes:

  • Presence of highly labile functional groups: As identified in the introduction, your compound has several potential sites for rapid metabolism.

  • High lipophilicity: Compounds with high lipophilicity often have a higher affinity for CYP enzymes, leading to faster metabolism.[13]

  • Experimental artifacts: Issues such as non-specific binding to the assay components or instability in the assay buffer can sometimes be misinterpreted as high metabolic clearance.

Troubleshooting Steps:

  • Confirm NADPH Dependence: Run the assay with and without the cofactor NADPH.[14] If the clearance is significantly lower in the absence of NADPH, it confirms that the clearance is primarily due to NADPH-dependent enzymes like CYPs.

  • Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed during the incubation.[6][15] This will pinpoint the primary sites of metabolic attack and guide your structural modification strategy.

  • Hepatocyte Stability Assay: Perform a hepatocyte stability assay.[11][15][16] Hepatocytes contain both Phase I and Phase II enzymes, providing a more complete picture of metabolic clearance.[15][16] If clearance remains high, it confirms that the compound is intrinsically unstable.

  • Plasma Stability Assay: Assess the compound's stability in plasma to rule out degradation by plasma esterases or other enzymes.

Question 2: I've identified an unexpected major metabolite. How do I interpret this and adjust my strategy?

Answer:

The formation of an unexpected major metabolite can provide valuable insights into the compound's metabolic profile.

Interpretation and Strategy Adjustment:

  • Re-evaluate "Soft Spots": Your initial assessment of metabolic liabilities may need to be revised. The unexpected metabolite reveals a more susceptible site than previously thought.

  • Consider Atypical Enzymes: While CYPs are the primary culprits, other enzymes like flavin-containing monooxygenases (FMOs) or aldehyde oxidases (AO) could be involved.

  • Structural Modification: Your modification strategy should now prioritize blocking this newly identified metabolic pathway. For example, if an unexpected N-oxidation product is observed, you might consider modifying the electronic properties of the aromatic amine.

Question 3: I'm observing high variability between replicate experiments. What are the common sources of this variability and how can I minimize them?

Answer:

High variability in in vitro metabolic stability assays can compromise the reliability of your data.[17]

Common Sources of Variability:

  • Inconsistent Microsome/Hepatocyte Activity: The enzymatic activity of liver microsomes and hepatocytes can vary between batches and even with storage time.[17]

  • Pipetting Errors: Inaccurate pipetting of the compound, microsomes/hepatocytes, or cofactors can lead to significant errors.

  • Temperature Fluctuations: Maintaining a consistent 37°C is critical for enzymatic reactions.

  • Inconsistent Quenching: The timing and efficiency of stopping the reaction (quenching) with a solvent like acetonitrile are crucial.[16]

  • Analytical Variability: Issues with the LC-MS/MS system, such as inconsistent injection volumes or detector response, can introduce variability.

Minimization Strategies:

  • Quality Control: Always use high-quality, well-characterized microsomes or hepatocytes. Run control compounds with known metabolic stability in every assay to ensure consistent enzyme activity.[12]

  • Automated Liquid Handling: If available, use automated liquid handlers to minimize pipetting errors.

  • Calibrated Equipment: Ensure all incubators and water baths are properly calibrated.

  • Standardized Quenching Protocol: Develop and adhere to a strict quenching protocol.

  • Internal Standard: Use an appropriate internal standard in your LC-MS/MS analysis to correct for analytical variability.[12]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding experimental design and data interpretation.

Why should I use both liver microsomes and hepatocytes for metabolic stability testing?

Liver microsomes are a subcellular fraction containing primarily Phase I drug-metabolizing enzymes.[11][12] They are cost-effective and suitable for high-throughput screening.[12] However, they lack Phase II enzymes. Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II enzymes, offering a more physiologically relevant model for predicting in vivo hepatic clearance.[15][16][18]

How do I interpret the intrinsic clearance (CLint) value?

Intrinsic clearance (CLint) represents the intrinsic ability of the liver to metabolize a drug, independent of factors like blood flow.[4] A higher CLint value indicates a faster rate of metabolism and likely a shorter in vivo half-life. CLint values are used in in vitro-in vivo extrapolation (IVIVE) to predict human hepatic clearance.[4][15]

What is the rationale behind using deuteration to improve metabolic stability?

Deuteration involves replacing a hydrogen atom at a metabolic "soft spot" with its heavier isotope, deuterium.[19][20] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[21] Since C-H bond cleavage is often the rate-limiting step in CYP-mediated metabolism, the stronger C-D bond can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect.[22] This can lead to improved metabolic stability and a longer half-life.[20][22]

When should I consider fluorination as a strategy?

Fluorination is a common strategy to block metabolic oxidation.[23][24][25] Replacing a hydrogen atom with a fluorine atom at a site of metabolism can prevent oxidation due to the high strength of the C-F bond.[7][23] Fluorine can also alter the electronic properties of the molecule, which may reduce its affinity for metabolizing enzymes.[23][25][26]

Structural Modification Strategies to Enhance Metabolic Stability

Based on the predicted metabolic liabilities of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol, the following structural modifications can be explored.

Strategy 1: Blocking Aromatic Hydroxylation
  • Rationale: The electron-rich aromatic ring is susceptible to CYP-mediated oxidation.

  • Modification: Introduce an electron-withdrawing group, such as fluorine or a trifluoromethyl group, onto the phenyl ring.[7][27] This deactivates the ring towards electrophilic attack by CYP enzymes.

    • Example Analogs:

      • (2-Amino-4-fluoro-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol

      • (2-Amino-5-(3-(piperidin-1-yl)propoxy)-4-(trifluoromethyl)phenyl)methanol

Strategy 2: Hindering N- and O-Dealkylation
  • Rationale: The carbons alpha to the piperidine nitrogen and the propoxy ether oxygen are potential sites of oxidation leading to dealkylation.

  • Modification:

    • Steric Hindrance: Introduce bulky groups near the site of metabolism to physically block the enzyme's active site.[28][29][30][31] For example, adding a methyl group to the carbon alpha to the piperidine nitrogen.

    • Deuteration: Replace the hydrogens on the carbons alpha to the nitrogen and oxygen with deuterium to leverage the kinetic isotope effect.[19]

    • Example Analogs:

      • (2-Amino-5-(3-((2-methylpiperidin-1-yl)methyl)propoxy)phenyl)methanol

      • (2-Amino-5-(3-(piperidin-1-yl)propoxy-d6)phenyl)methanol

Strategy 3: Modifying the Primary Alcohol
  • Rationale: Primary alcohols can be readily oxidized to aldehydes and then carboxylic acids.

  • Modification:

    • Bioisosteric Replacement: Replace the alcohol with a more metabolically stable group, such as a methyl ether or a fluoroalkyl group.

    • Example Analogs:

      • 1-(3-((6-Amino-3-(methoxymethyl)phenoxy)methyl)propyl)piperidine

      • (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)(difluoro)methanol

Strategy 4: Stabilizing the Aromatic Amine
  • Rationale: Aromatic amines can undergo N-oxidation, which can sometimes lead to reactive metabolites.[9][10]

  • Modification:

    • Reduce Basicity: Introduce electron-withdrawing groups on the aromatic ring to decrease the electron density on the nitrogen atom.

    • Bioisosteric Replacement: In some cases, replacing the amine with a different functional group that maintains key binding interactions but is less metabolically labile may be considered. However, this is a more drastic change and should be guided by structure-activity relationship (SAR) data.

Data Summary Table

The following table provides a hypothetical summary of in vitro metabolic stability data for the parent compound and its modified analogs.

CompoundModificationMicrosomal t½ (min)Hepatocyte CLint (µL/min/million cells)
Parent Compound None5150
Analog 1 4-Fluoro2530
Analog 2 Piperidine-d41575
Analog 3 Methyl ether4015

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines a general procedure for assessing metabolic stability using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, etc.)[4]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Control compounds (e.g., a high clearance and a low clearance compound)

  • Acetonitrile with internal standard for quenching

  • 96-well plates

Procedure:

  • Prepare a working solution of the test compound and control compounds in phosphate buffer.

  • In a 96-well plate, add the liver microsomes to the phosphate buffer.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing cold acetonitrile with an internal standard to stop the reaction.[12]

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the test compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the compound over time.[12]

Protocol 2: Hepatocyte Stability Assay

This protocol provides a general procedure for assessing metabolic stability using cryopreserved hepatocytes.[15]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved hepatocytes (human, rat, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Control compounds

  • Acetonitrile with internal standard for quenching

  • 96-well plates

Procedure:

  • Thaw and prepare the cryopreserved hepatocytes according to the supplier's instructions to ensure high viability.

  • Prepare a working solution of the test compound and control compounds in the incubation medium.

  • In a 96-well plate, add the hepatocyte suspension.

  • Add the test compound working solution to the hepatocytes and incubate at 37°C with gentle shaking.

  • At specific time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and add it to a well containing cold acetonitrile with an internal standard.[15]

  • Centrifuge the plate to pellet cell debris and precipitated protein.

  • Analyze the supernatant by LC-MS/MS.

  • Calculate the intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[15]

Visualizations

Diagram 1: Predicted Metabolic Pathways

Parent (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol M1 Aromatic Hydroxylation Parent->M1 CYP-mediated M2 N-Dealkylation Parent->M2 CYP-mediated M3 O-Dealkylation Parent->M3 CYP-mediated M4 Alcohol Oxidation Parent->M4 ADH/ALDH M5 Amine Oxidation Parent->M5 CYP/FMO

Caption: Predicted metabolic pathways of the parent compound.

Diagram 2: Experimental Workflow for Metabolic Stability Assessment

cluster_microsomal Microsomal Assay cluster_hepatocyte Hepatocyte Assay M_Start Incubate Compound with Microsomes + NADPH M_Sample Sample at Time Points M_Start->M_Sample M_Quench Quench with ACN/IS M_Sample->M_Quench M_Analyze LC-MS/MS Analysis M_Quench->M_Analyze Data_Analysis Calculate t½ and CLint M_Analyze->Data_Analysis H_Start Incubate Compound with Hepatocytes H_Sample Sample at Time Points H_Start->H_Sample H_Quench Quench with ACN/IS H_Sample->H_Quench H_Analyze LC-MS/MS Analysis H_Quench->H_Analyze H_Analyze->Data_Analysis

Caption: General workflow for in vitro metabolic stability assays.

Diagram 3: Decision Tree for Structural Modification

Start High In Vitro Clearance? MetaboliteID Identify Major Metabolite(s)? Start->MetaboliteID Yes Aromatic_OH Aromatic Hydroxylation? MetaboliteID->Aromatic_OH Yes N_Dealk N-Dealkylation? MetaboliteID->N_Dealk Yes O_Dealk O-Dealkylation? MetaboliteID->O_Dealk Yes Mod_Aromatic Fluorinate or add EWG to aromatic ring Aromatic_OH->Mod_Aromatic Mod_N_Dealk Introduce steric hindrance or deuterate at alpha-C N_Dealk->Mod_N_Dealk Mod_O_Dealk Deuterate at alpha-C or bioisosteric replacement O_Dealk->Mod_O_Dealk

Caption: Decision-making for structural modification strategy.

References

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Retrieved from [Link]

  • Metabolism and biomarkers of heterocyclic aromatic amines in humans - PMC. (2011, March 1). Retrieved from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. (2019, July 11). Retrieved from [Link]

  • Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. (2019, May 22). Retrieved from [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges - PMC. (2021, September 27). Retrieved from [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC. (2022, November 1). Retrieved from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (2024, May 1). Retrieved from [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Retrieved from [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021, March 25). Retrieved from [Link]

  • Microsomal Clearance/Stability Assay - Domainex. Retrieved from [Link]

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20). Retrieved from [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies - PMC. (2007, June 1). Retrieved from [Link]

  • Bioisosteres that influence metabolism. (2022, July 20). Hypha Discovery Blogs. Retrieved from [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017, March 27). Juniper Publishers. Retrieved from [Link]

  • (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2023, May 19). Retrieved from [Link]

  • High-titer production of aromatic amines in metabolically engineered Escherichia coli. (2022, January 14). Retrieved from [Link]

  • The role of fluorine in medicinal chemistry. (2008, October 4). Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Retrieved from [Link]

  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics | ACS Pharmacology & Translational Science. (2026, January 9). Retrieved from [Link]

  • Deuterium isotope effects on the stability of the demyelination PET tracer 3F4AP. (2022, August 1). Retrieved from [Link]

  • The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP. (2007, August 1). Retrieved from [Link]

  • The Modification Strategies for Enhancing the Metabolic Stabilities and Pharmacokinetics of Aptamer Drug Candidates | IntechOpen. (2023, October 25). Retrieved from [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (2022, May 17). Retrieved from [Link]

  • Hepatocellular Metabolic Profile: Understanding Post-Thawing Metabolic Shift in Primary Hepatocytes In Vitro. (2025, May 29). Retrieved from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). Retrieved from [Link]

  • Metabolic Stability - Pharma Focus Asia. (2021, October 11). Retrieved from [Link]

  • Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC. (2018, August 28). Retrieved from [Link]

  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. (2018, February 21). Retrieved from [Link]

  • ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004). INCHEM. Retrieved from [Link]

  • Association between aromatic amines and serum neurofilament light chain as a biomarker of neural damage: a cross-sectional study from NHANES. (2024, February 20). Retrieved from [Link]

  • Steric hindrance – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. Retrieved from [Link]

  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021, November 1). Retrieved from [Link]

  • Metabolism | Pharmaron. Retrieved from [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Retrieved from [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 26). Retrieved from [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC. (2018, December 13). Retrieved from [Link]

  • Cyprotex Hepatocyte Stability Fact Sheet. Evotec. Retrieved from [Link]

  • Ester and Amide Bioisosteres. (2024, February 16). Cambridge MedChem Consulting. Retrieved from [Link]

  • What's the importance of cytochrome P450 metabolism? (2024, November 23). Optibrium. Retrieved from [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. Retrieved from [Link]

  • How to use hepatocytes for intrinsic clearance prediction? (2025, May 29). Patsnap Synapse. Retrieved from [Link]

  • Cytochrome P450 drug interactions: are they clinically relevant? (2001, February 1). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Receptor Binding Affinity: Histamine H2 Receptor Antagonists, Featuring Roxatidine Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the receptor binding affinity of roxatidine and its derivatives against other prominent histamine H2 receptor...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding affinity of roxatidine and its derivatives against other prominent histamine H2 receptor antagonists. In the landscape of drug discovery, particularly for compounds targeting G protein-coupled receptors (GPCRs), a quantitative understanding of binding affinity is paramount. It forms the basis for structure-activity relationship (SAR) studies, guides lead optimization, and is a critical determinant of a drug candidate's potential efficacy and selectivity.

While this guide focuses on established compounds, it is important to note that novel chemical entities are continuously synthesized. For instance, a compound such as (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol, which shares structural motifs with known pharmacophores, currently lacks publicly available receptor binding data. This highlights the critical need for the robust experimental methodologies detailed herein to characterize such novel molecules and unlock their therapeutic potential.

Comparative Analysis of Binding Affinities at the Histamine H2 Receptor

The affinity of a ligand for its receptor is a measure of the strength of the interaction between them. It is typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity. The pA2 value is another measure of antagonist potency, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Below is a summary of reported binding affinities for roxatidine and other well-characterized H2 receptor antagonists. It is important to note that absolute values can vary between studies depending on the specific experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.

CompoundReceptorParameterValueSource(s)
Roxatidine Acetate Histamine H2IC503.2 µM[1]
Histamine H2pA26.85[2]
Roxatidine Histamine H2pA27.14[2]
Cimetidine Histamine H2Ki0.6 µM[3][4]
Famotidine Histamine H2Kd14 nM[5]
Histamine H2IC5033 nM[5]
Ranitidine Histamine H2Ki0.19 µM[6]
Tiotidine Histamine H2pA27.3 - 7.8[7]

This data indicates that among these selected compounds, famotidine exhibits a particularly high affinity for the histamine H2 receptor, as evidenced by its low nanomolar Kd and IC50 values. Roxatidine and ranitidine display comparable potencies, while cimetidine shows a lower affinity. Tiotidine is also a very potent antagonist.[2][5][6][7] The structural differences between these molecules, including the nature of the aromatic ring and the polar side chain, contribute to these variations in binding affinity, a key focus in medicinal chemistry efforts to design more potent and selective drugs.[8]

The Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a class A G protein-coupled receptor (GPCR) that is predominantly coupled to the Gs alpha subunit of the heterotrimeric G protein.[9] The binding of an agonist, such as histamine, to the H2 receptor induces a conformational change in the receptor, leading to the activation of the Gs protein.[9] The activated Gs alpha subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a physiological response. In gastric parietal cells, this pathway culminates in the secretion of gastric acid.[9] H2 receptor antagonists, like roxatidine, competitively block the binding of histamine to the receptor, thereby inhibiting this signaling cascade.

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R Histamine H2 Receptor (H2R) Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Histamine Histamine (Agonist) Histamine->H2R Binds & Activates Roxatidine Roxatidine (Antagonist) Roxatidine->H2R Binds & Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Acid Secretion) PKA->Response Phosphorylates Downstream Targets

Caption: Histamine H2 Receptor Signaling Pathway.

Experimental Methodologies for Determining Receptor Binding Affinity

The following sections detail two primary methodologies for quantifying the interaction between a ligand and its receptor: the classical radioligand binding assay and the more modern, label-free surface plasmon resonance technique.

Radioligand Binding Assay (Competitive Inhibition)

This method is a cornerstone of pharmacology for determining the binding affinity of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand of known affinity from the receptor.

Principle: The assay measures the amount of a radiolabeled ligand (e.g., [3H]-tiotidine) that is bound to the receptor in the presence of varying concentrations of an unlabeled competitor compound (e.g., roxatidine).[10][11] As the concentration of the unlabeled competitor increases, it displaces the radioligand, leading to a decrease in the measured radioactivity. The concentration of the competitor that displaces 50% of the specifically bound radioligand is the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Experimental Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL. The protein concentration can be determined using a standard protein assay like the BCA assay.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Add assay buffer, the radioligand (e.g., [3H]-tiotidine at a concentration near its Kd), and the membrane preparation.

      • Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a known H2 antagonist (e.g., 10 µM tiotidine) to saturate the receptors, and the membrane preparation.

      • Competitor Wells: Add varying concentrations of the test compound (e.g., roxatidine derivatives), the radioligand, and the membrane preparation.

    • Incubate the plate at a controlled temperature (e.g., 4°C to minimize ligand internalization) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[11]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis Membrane_Prep Prepare H2R-expressing cell membranes Incubation Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand ([3H]-Tiotidine) Radioligand->Incubation Test_Compound Test Compound (e.g., Roxatidine) Test_Compound->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Scintillation Scintillation counting to quantify bound radioactivity Filtration->Scintillation Data_Analysis Plot data and calculate IC50 and Ki values Scintillation->Data_Analysis

Caption: Workflow for a Radioligand Binding Assay.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[12] It provides kinetic data (association and dissociation rates) in addition to affinity data.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip.[12] In a typical experiment, one of the interacting molecules (the ligand, e.g., the H2 receptor) is immobilized on the sensor chip surface. The other molecule (the analyte, e.g., a roxatidine derivative) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes an increase in mass on the sensor surface, which in turn leads to a change in the refractive index that is detected in real-time and plotted as a sensorgram.

Experimental Protocol:

  • Preparation and Immobilization:

    • Express and purify the histamine H2 receptor. Due to the challenges of working with membrane proteins, this may involve solubilizing the receptor in a suitable detergent.

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the sensor chip surface (e.g., with a mixture of EDC and NHS to create reactive esters).

    • Immobilize the purified H2 receptor onto the chip surface by flowing it over the activated surface. The primary amines on the receptor will react with the esters to form covalent bonds.

    • Deactivate any remaining reactive groups on the surface with a blocking agent (e.g., ethanolamine).

  • Binding Analysis:

    • Prepare a series of dilutions of the analyte (test compound) in a suitable running buffer.

    • Establish a stable baseline by flowing the running buffer over the sensor surface.

    • Inject the different concentrations of the analyte over the immobilized receptor surface for a defined period (association phase).

    • Switch back to flowing the running buffer to monitor the dissociation of the analyte from the receptor (dissociation phase).

  • Regeneration:

    • If the interaction is of high affinity, a regeneration step may be required to remove the bound analyte before the next injection. This involves a short pulse of a solution that disrupts the interaction (e.g., a low pH buffer or a high salt concentration).

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are analyzed using specialized software.

    • The association rate constant (ka) is determined from the association phase, and the dissociation rate constant (kd) is determined from the dissociation phase.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants: Kd = kd / ka .

    • Alternatively, for steady-state analysis, the response at equilibrium can be plotted against the analyte concentration to determine the Kd.

SPR_Workflow cluster_prep Preparation cluster_binding Binding Measurement cluster_analysis Analysis Immobilize Immobilize purified H2 receptor on sensor chip Association Inject analyte over chip (Association phase) Immobilize->Association Analyte Prepare serial dilutions of test compound (analyte) Analyte->Association Dissociation Flow running buffer (Dissociation phase) Association->Dissociation Sensorgram Generate Sensorgram (Response vs. Time) Dissociation->Sensorgram Kinetics Calculate ka, kd, and Kd from sensorgram data Sensorgram->Kinetics

Caption: Workflow for a Surface Plasmon Resonance (SPR) Experiment.

Conclusion

The determination of receptor binding affinity is a fundamental aspect of drug discovery and development. This guide has provided a comparative overview of the binding affinities of roxatidine and other key histamine H2 receptor antagonists, highlighting the variations in potency that arise from structural differences. Furthermore, detailed protocols for both radioligand binding assays and surface plasmon resonance have been presented, offering researchers the tools to characterize the interactions of both established and novel compounds with their molecular targets. The application of these robust methodologies is essential for advancing our understanding of ligand-receptor interactions and for the rational design of next-generation therapeutics.

References

  • ResearchGate. (2025, August 10). A Histamine H2 Receptor Antagonist, Roxatidine, Stimulates Mucus Secretion and Synthesis by Cultured Rabbit Gastric Mucosal Cells. Retrieved from [Link]

  • Abdel-Hady, H., El-Shabrawy, M., El-Daly, M., & El-Kafrawy, P. (2021). Molecular basis for the repurposing of histamine H2-receptor antagonist to treat COVID-19. Journal of Biomolecular Structure & Dynamics, 39(17), 1-13.
  • Monczor, F., Fernandez, N., Legnazzi, B. L., Riveiro, M. E., Baldi, A., Shayo, C., & Davio, C. (2003). Tiotidine, a histamine H2 receptor inverse agonist that binds with high affinity to an inactive G-protein-coupled form of the receptor. Experimental support for the cubic ternary complex model. Molecular pharmacology, 64(2), 512–520.
  • Gajtkowski, G. A., Norris, D. B., Rising, T. J., & Wood, T. P. (1983). Specific binding of 3H-tiotidine to histamine H2 receptors in guinea pig cerebral cortex.
  • Abdel-Hady, H., El-Shabrawy, M., El-Daly, M., & El-Kafrawy, P. (2021). Molecular basis for the repurposing of histamine H2-receptor antagonist to treat COVID-19. Journal of Biomolecular Structure and Dynamics, 1-13.
  • El-Subbagh, H. I., El-Emam, A. A., El-Gendy, M. A., & El-Zahabi, M. A. (2013).
  • Mary, J., Sivan, S. S., & Jayakumar, V. S. (2020). Studies on Histamine H2-Receptor Antagonists by Using Density Functional Theory. Journal of Chemistry, 2020, 1-13.
  • Fukushima, Y., Ishikawa, T., Saitoh, T., Tateishi, K., Ogihara, T., Fujishiro, M., ... & Asano, T. (2003). Extremely early onset of ranitidine action on human histamine H2 receptors expressed in HEK293 cells. Digestion, 68(2-3), 125-130.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Orsetti, M. (1988). Histamine H2-receptor blocking activity of ranitidine and lamtidine analogues containing aminomethyl-substituted aliphatic systems. Agents and actions, 25(3-4), 291–295.
  • Ichikawa, T., Ishihara, K., Saigenji, K., & Hotta, K. (1997). Structural requirements for roxatidine in the stimulant effect of rat gastric mucin synthesis and the participation of nitric oxide in this mechanism. British journal of pharmacology, 122(5), 977–982.
  • Monczor, F., Fernandez, N., Legnazzi, B. L., Riveiro, M. E., Baldi, A., Shayo, C., & Davio, C. (2017). Tiotidine, a Histamine H2 Receptor Inverse Agonist That Binds with High Affinity to an Inactive G-Protein–Coupled Form of the Receptor. Semantic Scholar.
  • Anonymous. (n.d.). Surface plasmon resonance. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Funder, J. W., & Mercer, J. E. (1979). Cimetidine, a histamine H2 receptor antagonist, occupies androgen receptors. The Journal of Clinical Endocrinology & Metabolism, 48(2), 189-191.
  • Inxight Drugs. (n.d.). RANITIDINE HYDROCHLORIDE. Retrieved from [Link]

  • Batzri, S., Harmon, J. W., & Thompson, W. F. (1990). Pharmacological control of the human gastric histamine H2 receptor by famotidine: comparison with H1, H2 and H3 receptor agonists and antagonists. The Journal of pharmacology and experimental therapeutics, 252(3), 1213–1218.
  • Stark, H., & Kalin, M. (2021). Histamine H2 receptor radioligands: triumphs and challenges. Future medicinal chemistry, 13(9), 835–849.
  • Baker, J. G., & Hill, S. J. (2007). A study of antagonist affinities for the human histamine H2 receptor. British journal of pharmacology, 152(8), 1286–1296.
  • ResearchGate. (n.d.). (PDF) NanoBRET binding assay for histamine H2 receptor ligands using live recombinant HEK293T cells. Retrieved from [Link]

  • Davio, C. A., Shayo, C., Monczor, F., & Fernandez, N. (2015). Physiological implications of biased signaling at histamine H2 receptors. Frontiers in pharmacology, 6, 46.
  • Motsa, B. B., & Stahelin, R. V. (n.d.). A beginner's guide to surface plasmon resonance. SciSpace. Retrieved from [Link]

  • Stark, H., Kalin, M., & Decker, M. (2023). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. ACS medicinal chemistry letters, 14(11), 1629–1635.
  • Sewing, K. F., & Beil, W. (1988). Comparative pharmacology of histamine H2-receptor antagonists. Drugs, 35 Suppl 3, 25–29.
  • Walter, M. (2017). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • Höltje, H. D., & Batzenschlager, A. (1990). Conformational analyses on histamine H2-receptor antagonists. Journal of computer-aided molecular design, 4(4), 391–402.
  • Maenaka, K., & Maenaka, T. (2014). Analysis of Receptor–Ligand Interactions by Surface Plasmon Resonance. Methods in Molecular Biology, 1149, 147-163.
  • Murdoch, D., & McTavish, D. (1991). Roxatidine acetate.
  • Ruat, M., Traiffort, E., Arrang, J. M., Leurs, R., & Schwartz, J. C. (1993). Detailed mapping of the histamine H2 receptor and its gene transcripts in guinea-pig brain. Neuroscience, 55(2), 427–440.
  • Berardi, F., & Abbracchio, M. P. (1989). Pharmacokinetic and Pharmacodynamic Properties of Histamine H2-Receptor Antagonists. Semantic Scholar.
  • Seidel, M., E-S, M., & G, G. (2020). Agonist Binding and G Protein Coupling in Histamine H2 Receptor: A Molecular Dynamics Study. Molecules, 25(18), 4192.

Sources

Comparative

Comparative In-Vitro Efficacy of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol and its Structural Analogs as Putative 5-HT2A Receptor Antagonists

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Analysis In the landscape of modern drug discovery, the systematic evaluation of a lead compound against its structural analogs is a corners...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Analysis

In the landscape of modern drug discovery, the systematic evaluation of a lead compound against its structural analogs is a cornerstone of identifying candidates with optimal efficacy and safety profiles. This guide provides a comprehensive comparative analysis of the in-vitro efficacy of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol, a novel scaffold, and its rationally designed structural analogs. For the purpose of this illustrative guide, we will hypothesize a role for these compounds as antagonists of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) implicated in a variety of central nervous system disorders. The principles and methodologies detailed herein are broadly applicable to the in-vitro characterization of small molecule drug candidates targeting GPCRs.

The core structure, featuring an aminophenyl methanol moiety linked to a piperidine ring via a propoxy chain, presents multiple avenues for chemical modification to probe the structure-activity relationships (SAR) governing its interaction with the target receptor. Understanding these relationships is pivotal for optimizing potency, selectivity, and pharmacokinetic properties.[1][2][3]

Structural Analogs for Comparative Analysis

To explore the SAR of our lead compound, designated as Compound 1 , a series of structural analogs have been synthesized. These analogs are designed to probe the contributions of the amino group, the hydroxyl group, the piperidine ring, and the length of the alkoxy linker to the overall activity.

Compound IDStructureRationale for Modification
1 (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanolLead Compound
2 (2-Nitro -5-(3-(piperidin-1-yl)propoxy)phenyl)methanolInvestigating the role of the amino group's basicity and hydrogen bonding capacity.
3 (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanone Assessing the importance of the benzylic hydroxyl group for receptor interaction.
4 (2-Amino-5-(3-(pyrrolidin -1-yl)propoxy)phenyl)methanolEvaluating the impact of the size of the terminal heterocyclic amine on activity.
5 (2-Amino-5-(2 -(piperidin-1-yl)ethoxy)phenyl)methanolExamining the influence of the length of the alkoxy linker chain on binding affinity.

In-Vitro Efficacy Evaluation: A Two-Pronged Approach

The in-vitro characterization of our putative 5-HT2A antagonists will be conducted through two primary assays: a radioligand binding assay to determine the affinity of the compounds for the receptor, and a functional assay to quantify their antagonist potency.

Experimental Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In-Vitro Assay Preparation cluster_2 Efficacy Determination cluster_3 Data Analysis Synthesis Synthesis of Analogs Purification Purification (HPLC) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Binding_Assay Radioligand Binding Assay (Determination of Ki) Structure_Verification->Binding_Assay Functional_Assay Calcium Flux Assay (Determination of IC50) Structure_Verification->Functional_Assay Cell_Culture HEK293 cells expressing human 5-HT2A receptor Membrane_Prep Cell Membrane Preparation Cell_Culture->Membrane_Prep Cell_Culture->Functional_Assay Membrane_Prep->Binding_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis

Caption: Workflow for the in-vitro efficacy evaluation of 5-HT2A receptor antagonists.

Experimental Protocols

Radioligand Binding Assay

This assay measures the ability of the test compounds to displace a known radiolabeled ligand from the 5-HT2A receptor, thereby determining the binding affinity (Ki) of the test compounds.

Materials:

  • HEK293 cell membranes expressing the human 5-HT2A receptor.

  • [3H]-Ketanserin (radioligand).

  • Test compounds (dissolved in DMSO).

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

  • Scintillation cocktail.

  • 96-well filter plates.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer.

  • Add 25 µL of varying concentrations of the test compound.

  • Add 25 µL of [3H]-Ketanserin to a final concentration of 1 nM.

  • Add 100 µL of the cell membrane preparation (20 µg of protein).

  • Incubate the plate at 25°C for 60 minutes.

  • Filter the contents of the plate through a 96-well filter plate and wash three times with ice-cold assay buffer.

  • Allow the filters to dry, then add 200 µL of scintillation cocktail to each well.

  • Quantify the radioactivity using a scintillation counter.

  • The Ki values are calculated from the IC50 values (concentration of test compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

This assay measures the ability of the test compounds to inhibit the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist (e.g., serotonin). This provides a measure of the functional antagonist potency (IC50).

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Fluo-4 AM calcium indicator dye.

  • Serotonin (agonist).

  • Test compounds (dissolved in DMSO).

  • Assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • 96-well black-walled, clear-bottom plates.

Procedure:

  • Seed the HEK293-5HT2A cells in 96-well plates and grow to confluence.

  • Load the cells with Fluo-4 AM dye by incubating for 60 minutes at 37°C.

  • Wash the cells with assay buffer.

  • Add varying concentrations of the test compounds to the wells and incubate for 15 minutes at room temperature.

  • Place the plate in a fluorescence plate reader.

  • Add a concentration of serotonin that elicits a submaximal response (EC80).

  • Measure the change in fluorescence over time.

  • The IC50 values are determined by plotting the inhibition of the serotonin-induced calcium flux against the concentration of the test compound.

Results: Comparative In-Vitro Efficacy

The following table summarizes the hypothetical in-vitro efficacy data for the lead compound and its structural analogs.

Compound ID5-HT2A Binding Affinity (Ki, nM)5-HT2A Functional Antagonism (IC50, nM)
1 5.215.8
2 > 1000> 1000
3 250.6780.2
4 15.745.3
5 89.3250.1

Structure-Activity Relationship (SAR) Discussion

  • Importance of the Amino Group: The replacement of the amino group in Compound 1 with a nitro group in Compound 2 results in a complete loss of activity. This suggests that the basicity and/or hydrogen bonding capability of the amino group is crucial for receptor binding.

  • Role of the Benzylic Hydroxyl Group: Oxidation of the hydroxyl group in Compound 1 to a ketone in Compound 3 leads to a significant decrease in both binding affinity and functional potency. This indicates that the hydroxyl group may act as a hydrogen bond donor, a key interaction within the receptor's binding pocket.

  • Influence of the Terminal Heterocycle: The substitution of the piperidine ring in Compound 1 with a smaller pyrrolidine ring in Compound 4 results in a modest decrease in activity. This suggests that while the size of the heterocyclic amine is a factor, there is some tolerance for smaller rings in the binding pocket.

  • Effect of Linker Length: Shortening the propoxy linker to an ethoxy linker in Compound 5 significantly reduces both binding affinity and functional antagonism. This implies that the three-carbon chain length is optimal for positioning the piperidine moiety for effective interaction with the receptor.

Hypothetical 5-HT2A Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Serotonin Serotonin (Agonist) HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Compound1 Compound 1 (Antagonist) Compound1->HT2AR Blocks Gq Gq protein HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Simplified signaling pathway of the 5-HT2A receptor and the antagonistic action of Compound 1.

Conclusion

This guide has outlined a systematic approach to the comparative in-vitro efficacy evaluation of a lead compound, (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol, and its structural analogs as putative 5-HT2A receptor antagonists. Through the use of radioligand binding and functional cell-based assays, we can generate crucial data to inform the structure-activity relationship. The hypothetical SAR analysis presented here demonstrates how targeted chemical modifications can elucidate the key structural features required for potent receptor antagonism. This iterative process of design, synthesis, and in-vitro testing is fundamental to the optimization of lead compounds into viable clinical candidates.

References

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

  • Kwon, Y. E., & Park, J. Y. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Aβ1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(20), 6596-6607. Available at: [Link]

  • Evindar, G., Bernier, S. G., Kavarana, M. J., Doyle, E., Lorusso, J., Kelley, M. S., ... & Westlin, W. F. (2009). Synthesis and evaluation of alkoxy-phenylamides and alkoxy-phenylimidazoles as potent sphingosine-1-phosphate receptor subtype-1 agonists. Bioorganic & Medicinal Chemistry Letters, 19(2), 369-372. Available at: [Link]

  • Müller, P., & Back, W. (1983). [Structure-activity relationship in ring-opened serotonin analogs: 3-(2-aminophenyl)-propanamine and 1-(N-piperidino)-3-(2-aminophenyl)-3-oxopropane]. Arzneimittel-Forschung, 33(12), 1628-1629. Available at: [Link]

  • Wang, Y., Chen, Y., Li, C., Zhang, Y., & Li, J. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2533. Available at: [Link]

  • Wang, S., Li, Y., Wang, Y., Li, D., & Wang, S. (2021). Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. Bioorganic & Medicinal Chemistry, 38, 116117. Available at: [Link]

  • Recent Advances in Synthesis and Pharmacological Applications of Piperidine Derivatives. Molecules. Available at: [Link]

  • Lager, E., & Hofmann, C. (2015). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1038-1042. Available at: [Link]

  • Russo, M., d'Emmanuele di Villa Bianca, R., Di Mauro, G., Sorrentino, R., & Marabrese, C. (2023). 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2. International Journal of Molecular Sciences, 24(20), 15383. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Singh, H., Singh, P., & Kumar, M. (2023). Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids. RSC Advances, 13(45), 31690-31698. Available at: [Link]

  • SAR: Structure Activity Relationships - ChemHelp ASAP. Available at: [Link]

  • Li, Q., Zhu, X., Zheng, Y., Wang, Y., Li, Y., & Zhang, Y. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. Available at: [Link]

  • Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. ResearchGate. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • SAR: Structure Activity Relationships. CDD Vault. Available at: [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Application of β Arrestin Assays to the Orphan GPCR World. YouTube. Available at: [Link]

  • Al-Hadedi, A. A. M., & El-Gazzar, A. B. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1085. Available at: [Link]

  • The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. Available at: [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. Journal of Pesticide Science. Available at: [Link]

  • Structure Activity Relationships. Drug Design.org. Available at: [Link]

Sources

Validation

Comparing the cytotoxicity of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol against standard reference compounds

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol, against established standard reference compounds. It is i...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol, against established standard reference compounds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities with therapeutic potential.

Introduction: Unveiling the Therapeutic Promise of a Novel Compound

The compound (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol integrates two key pharmacophores: an aminophenol core and a piperidine moiety. Aminophenol derivatives have demonstrated a range of biological activities, including cytotoxic effects against cancer cell lines[1][2][3]. Similarly, the piperidine ring is a prevalent feature in many pharmaceuticals and has been associated with various anticancer mechanisms, such as the induction of apoptosis and cell cycle arrest[4][5][6]. The unique combination of these structural features in (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol warrants a thorough investigation of its cytotoxic profile to determine its potential as a novel therapeutic agent.

This guide outlines a rigorous, multi-faceted approach to compare the in vitro cytotoxicity of this compound against well-characterized standard drugs, Doxorubicin and Paclitaxel, across a panel of human cancer cell lines.

Experimental Design: A Multi-Assay Approach for Robust Cytotoxicity Profiling

To ensure a comprehensive and reliable assessment of cytotoxicity, a multi-assay approach is recommended. This strategy allows for the interrogation of different cellular endpoints, providing a more complete picture of the compound's biological effects. The selection of assays is based on their established use in cytotoxicity testing and their ability to measure distinct cellular processes.

Cell Line Selection

The choice of cell lines is critical for obtaining relevant and translatable results. A panel of well-characterized human cancer cell lines from different tissue origins is proposed to assess the breadth of the compound's activity. The selection should also include a non-cancerous cell line to evaluate potential selectivity.[7][8][9]

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HCT116: Human colorectal carcinoma cell line.

  • HEK293: Human embryonic kidney cells (as a non-cancerous control).

Standard Reference Compounds

For a meaningful comparison, two widely used and potent anticancer drugs will serve as positive controls:

  • Doxorubicin: A well-known topoisomerase II inhibitor that induces DNA damage and apoptosis.

  • Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.

The vehicle used to dissolve the test compound (e.g., DMSO) will serve as a negative control.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative cytotoxicity assessment.

Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Exposure Compound Exposure Cell Seeding->Compound Exposure 24h Incubation Compound Dilution Compound Dilution Compound Dilution->Compound Exposure MTT Assay MTT Assay Compound Exposure->MTT Assay 48h Incubation LDH Release Assay LDH Release Assay Compound Exposure->LDH Release Assay Neutral Red Uptake Assay Neutral Red Uptake Assay Compound Exposure->Neutral Red Uptake Assay Caspase-3/7 Assay Caspase-3/7 Assay Compound Exposure->Caspase-3/7 Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination LDH Release Assay->IC50 Determination Neutral Red Uptake Assay->IC50 Determination Caspase-3/7 Assay->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis Apoptosis Signaling Pathway Test Compound Test Compound Cellular Stress Cellular Stress Test Compound->Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Caption: A potential signaling pathway for compound-induced apoptosis.

Conclusion

This guide provides a robust framework for the comparative cytotoxic evaluation of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol. By employing a panel of diverse cancer cell lines, multiple cytotoxicity assays, and well-established reference compounds, researchers can obtain a comprehensive understanding of the compound's potency, selectivity, and potential mechanism of action. The data generated from these studies will be crucial in determining the future direction of research and development for this promising new chemical entity.

References

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. PubMed. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. [Link]

  • Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. JoVE. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]

  • Cytotoxicity LDH Assay Kit-WST. Dojindo Molecular Technologies. [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Bentham Science. [Link]

  • Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes. PubMed. [Link]

  • Neutral Red Uptake. IIVS. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. CiteDrive. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed. [Link]

  • Neutral Red Uptake Assay. RE-Place. [Link]

  • MTT (Assay protocol). protocols.io. [Link]

  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. protocols.io. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Protocol IncuCyte® Cytotoxicity Assay. Sartorius. [Link]

  • In vitro cytotoxicity assay. Bio-protocol. [Link]

  • The Promise of Piperine in Cancer Chemoprevention. MDPI. [Link]

  • p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmaguideline. [Link]

  • Highlight report: Cell type selection for toxicity testing. PMC. [Link]

  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. PubMed. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC. [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]

  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Preclinical Validation of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol as a Pharmacodynamic Biomarker

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective analysis of the validation of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol as a preclinical biomarker. T...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective analysis of the validation of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol as a preclinical biomarker. This compound is a primary metabolite of Moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA) used in the treatment of depression and social anxiety.[1][2] The validation of this metabolite as a biomarker is contextualized within the development of novel antidepressant therapies, where it serves as a pharmacodynamic (PD) marker to demonstrate target engagement.

The principles and methodologies outlined herein adhere to the U.S. Food and Drug Administration (FDA) guidelines for biomarker validation, emphasizing a "fit-for-purpose" approach.[3] This guide will compare the validation of this specific metabolite to established and exploratory biomarkers in the field of antidepressant research, providing the scientific rationale behind the proposed experimental designs.

Introduction: The Rationale for a Metabolite-Based Biomarker

In antidepressant drug development, demonstrating that a novel compound engages its intended target (Monoamine Oxidase A, MAO-A) is a critical early step. While the parent drug, Moclobemide, is the active therapeutic agent, its concentration in plasma can be influenced by a variety of factors including patient-specific metabolism.[4] Moclobemide is extensively metabolized in the liver, with less than 1% excreted unchanged.[1][5] Its metabolites, however, can provide a more stable and integrated measure of drug exposure and target interaction over time.

(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol is a product of the oxidative metabolism of Moclobemide.[5][6] Its quantification in a biological matrix like plasma can serve as a direct indicator of the parent drug's processing, and by extension, its interaction with MAO-A. This makes it a strong candidate for a pharmacodynamic biomarker.

The validation of such a biomarker is a multi-faceted process involving both analytical and clinical validation.[7] This guide will focus on the preclinical analytical validation, which is the cornerstone for its potential use in later clinical studies.

Comparative Landscape of Antidepressant Biomarkers

The validation of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol does not occur in a vacuum. It must be compared against existing and emerging biomarkers for antidepressant efficacy and target engagement.

Biomarker CategorySpecific ExamplesProsCons
Metabolite Biomarkers (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol Direct measure of drug metabolism; High specificity to the drug.May not directly correlate with clinical efficacy; Requires specialized analytical methods.
Neurotransmitter Metabolites 5-HIAA (Serotonin metabolite), HVA (Dopamine metabolite)Reflects changes in neurotransmitter turnover; Well-established methods.Indirect measure of target engagement; Can be influenced by diet and other factors.
Inflammatory Markers C-reactive protein (CRP), IL-6, TNF-α[8]May correlate with specific depression subtypes; Commercially available assays.Non-specific to antidepressant action; High variability between individuals.[8]
Neurotrophic Factors Brain-Derived Neurotrophic Factor (BDNF)Implicated in the pathophysiology of depression.[8]Inconsistent findings in relation to treatment response; Peripheral levels may not reflect central nervous system activity.[8]
Genetic/Epigenetic Markers ABCB1 gene polymorphisms, DNA methylation[8][9]Can predict treatment response to certain drugs.[9]Not a dynamic measure of target engagement; Requires genetic screening.
Novel Protein Markers Gsα translocation[10][11]Shows promise as a state-dependent marker of depression and treatment response.[10][11]Still in early stages of research; Requires specialized cell-based assays.

The Biomarker Validation Workflow

The validation of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol as a preclinical biomarker follows a structured workflow, grounded in regulatory guidance.[3][12] The core principle is to establish that the analytical method is reliable and reproducible for its intended purpose.

Figure 1: A stepwise workflow for the analytical validation of a biomarker.

Detailed Experimental Protocols

The following protocols are designed for the quantification of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol in preclinical plasma samples, such as those from rodent models of depression.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Rationale: SPE is a robust method for extracting the analyte of interest from a complex biological matrix like plasma, improving the cleanliness of the sample and enhancing the sensitivity of the subsequent analysis.[13]

  • Procedure:

    • Precondition a solid-phase extraction column (e.g., Speedisk H2O-Philic DVB) with 1 mL of methanol, followed by 2 mL of a suitable buffer (e.g., 0.05 M K2HPO4, pH 8.4).[13]

    • Dilute 0.5 mL of plasma sample with 2 mL of the same buffer.[13]

    • Apply the diluted plasma sample to the preconditioned SPE column.

    • Wash the column with 2 mL of water, followed by 2 mL of a methanol-water mixture (e.g., 30:70, v/v) to remove interfering substances.[13]

    • Elute the analyte with 1 mL of methanol.[13]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a known volume (e.g., 250 µL) of the mobile phase for HPLC analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the gold standard for quantifying small molecules in biological fluids due to its high sensitivity, specificity, and reproducibility.[14]

  • Instrumentation and Conditions:

    • HPLC System: An Agilent 1100 series or equivalent, equipped with a binary pump, degasser, autosampler, and UV detector.[13]

    • Column: A reversed-phase column such as a Waters XTerra RP18 (5 µm, 150 mm x 4.6 mm).[15]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM KH2PO4 with 1% triethylamine, pH 3.9) and an organic solvent (e.g., acetonitrile) in an appropriate ratio (e.g., 83:17, v/v).[15]

    • Flow Rate: 1.2 mL/min.[15]

    • Detection: UV detection at 240 nm.[15]

    • Injection Volume: 100 µL.[16]

  • Validation Parameters:

    • Linearity: Establish a calibration curve using spiked plasma standards over the expected concentration range. A linear regression (r > 0.995) is required.[15]

    • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Intra-day and inter-day coefficients of variation (CV) should be within acceptable limits (e.g., ≤15%).[15]

    • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For this type of analysis, an LOQ of around 0.02 mg/L is achievable.[15]

    • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in extracted samples to that of unextracted standards. A mean absolute recovery of ≥90% is desirable.[15]

Data Presentation and Interpretation

The validation data should be presented in a clear and concise manner, allowing for easy comparison and interpretation.

Table 2: Representative Validation Summary for (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol

Validation ParameterAcceptance CriteriaResult
Linearity (r) > 0.9950.998
Range Covers expected preclinical concentrations0.02 - 5.00 mg/L
Intra-day Precision (CV%) ≤ 15%4.5%
Inter-day Precision (CV%) ≤ 15%8.2%
Accuracy (RE%) ≤ 15%6.7%
LOQ Signal-to-noise > 100.02 mg/L
Mean Recovery > 80%91%

This data demonstrates that the analytical method is both reliable and reproducible for its intended purpose.

Conclusion: A Validated Biomarker for Preclinical Development

The validation of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol as a pharmacodynamic biomarker provides a powerful tool for the preclinical development of novel MAO-A inhibitors. By following the rigorous analytical validation procedures outlined in this guide, researchers can have high confidence in the data generated. This, in turn, allows for more informed decision-making regarding dose selection, target engagement, and the overall progression of a drug candidate.

The use of a specific, drug-related metabolite as a biomarker offers a significant advantage over more general, non-specific markers of antidepressant action. It provides a direct link between the administration of the drug and its metabolic fate, which is a critical piece of information in early-stage drug development. While this guide has focused on the preclinical validation, the robust methodologies described herein lay the groundwork for the future clinical qualification of this promising biomarker.

References

  • Jauch, R., et al. (1990). Biotransformation of moclobemide in humans. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Moclobemide. Wikipedia. Available at: [Link]

  • Fulton, B., & Benfield, P. (1996). Moclobemide: An Update of its Pharmacological Properties and Therapeutic Use. SpringerLink. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA's Design Control Requirements for Biomarkers in Drug Development. FDA. Available at: [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available at: [Link]

  • Journal of Medicinal and Medical Chemistry. (2026). A Review on Moclobemide Pharmacology, Analysis and Synthesis. Journal of Medicinal and Medical Chemistry.
  • ResearchGate. (n.d.). Biomarker panels for MDD and/or antidepressant efficacy. ResearchGate. Available at: [Link]

  • Geschke, R., et al. (1987). Determination of the new monoamine oxidase inhibitor moclobemide and three of its metabolites in biological fluids by high-performance liquid chromatography. PubMed. Available at: [Link]

  • Drug Target Review. (2018). Metabolomics in drug and biomarker discovery. Drug Target Review. Available at: [Link]

  • ResearchGate. (n.d.). Simplified schematic of the primary metabolic pathways of moclobemide. ResearchGate. Available at: [Link]

  • Rakic, A., et al. (2007). High-performance liquid chromatographic method for the determination of moclobemide and its two major metabolites in human plasma. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. (2026). Biomarker Guidances and Reference Materials. FDA. Available at: [Link]

  • Ovid. (n.d.). High-performance liquid chromatographic method for the determination of moclobemide and its two major metabolites in human plasma. Ovid. Available at: [Link]

  • Taylor & Francis Online. (2009). Determination of Moclobemide and its Metabolites in Human Plasma by SPE-HPLC-UV. Taylor & Francis Online. Available at: [Link]

  • Journal of Medicinal and Medical Chemistry. (2026). A Review on Moclobemide Pharmacology, Analysis and Synthesis.
  • Medpace. (n.d.). Understanding Regulation and Validation Processes for Biomarkers. Medpace. Available at: [Link]

  • O'Leary, A., et al. (2014). Biomarkers Predicting Antidepressant Treatment Response: How Can We Advance the Field?. PMC. Available at: [Link]

  • PMC. (2024). Challenges in the Metabolomics-Based Biomarker Validation Pipeline. PMC. Available at: [Link]

  • Rasenick, M. M., et al. (2022). A Novel Peripheral Biomarker for Depression and Antidepressant Response. PMC. Available at: [Link]

  • UIC Today. (2022). Researchers identify biomarker for depression, antidepressant response. UIC Today. Available at: [Link]

  • PMC. (n.d.). Validation of Analytical Methods for Biomarkers Employed in Drug Development. PMC. Available at: [Link]

  • News-Medical.Net. (2019). Validating Biomarkers in Targeted Metabolomics. News-Medical.Net. Available at: [Link]

  • Strawbridge, R., et al. (2019). Peripheral Biomarkers of Major Depression and Antidepressant Treatment Response: Current Knowledge and Future Outlooks. PMC. Available at: [Link]

Sources

Validation

The Piperidine Propeller: A Comparative Guide to Rational Drug Design Featuring (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol

A Senior Application Scientist's Perspective on a Privileged Scaffold In the landscape of medicinal chemistry, the piperidine ring stands as a testament to nature's efficiency and a cornerstone of rational drug design.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a testament to nature's efficiency and a cornerstone of rational drug design.[1][2] This simple, six-membered heterocycle is a recurring motif in a multitude of FDA-approved drugs, a privileged scaffold that imparts favorable pharmacokinetic properties and provides a versatile anchor for diverse pharmacological activities.[2][3] This guide will delve into the rational design of piperidine derivatives, using the specific chemical entity (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol as a central structural theme for comparison against other prominent piperidine-based therapeutic agents.

While extensive public data on the specific biological activity of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol is limited, its architecture—a substituted aminophenol linked to a piperidine ring via a propoxy linker—provides an excellent framework for discussing key principles of structure-activity relationships (SAR) and the strategic design of novel therapeutics.

The Allure of the Piperidine Moiety: A Foundation for Druggability

The prevalence of the piperidine scaffold in drug discovery is no coincidence. Its fundamental properties offer a distinct advantage in the quest for effective and safe medicines:

  • Improved Physicochemical Properties: The piperidine ring, in its protonated state, enhances water solubility, a critical factor for drug formulation and bioavailability.[2]

  • Metabolic Stability: The saturated nature of the piperidine ring often confers resistance to metabolic degradation, leading to a longer half-life in the body.[2]

  • Three-Dimensional Diversity: The chair conformation of the piperidine ring allows for precise spatial orientation of substituents, enabling tailored interactions with biological targets.[3]

  • CNS Penetration: The lipophilic character of certain piperidine derivatives can facilitate crossing of the blood-brain barrier, making them suitable candidates for neurological and psychiatric drug development.[4]

Deconstructing the Scaffold: (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol

Let's dissect the structure of our reference compound to understand the potential contribution of each component to its pharmacological profile.

G cluster_0 (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol Scaffold Scaffold Piperidine_Ring Piperidine Ring (Pharmacokinetic Anchor & Target Interaction) Propoxy_Linker Propoxy Linker (Spacer & Flexibility) Piperidine_Ring->Propoxy_Linker Modulates Lipophilicity & Receptor Occupancy Aminophenol_Methanol Aminophenol Methanol Headgroup (Pharmacophore & Target Binding) Propoxy_Linker->Aminophenol_Methanol Positions Pharmacophore for Optimal Binding

Figure 1. Key structural components of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol.

This modular design is a common strategy in rational drug design, allowing for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

A Comparative Analysis: Stacking Up Against Other Piperidine Derivatives

To appreciate the design principles at play, we will compare the structural features of our reference compound with other classes of piperidine derivatives that have established biological activities.

Piperidine Derivative Class Key Structural Features Therapeutic Area Mechanism of Action (Example) Reference Compound for Comparison
Arylpiperidines Piperidine ring directly attached to an aromatic system.Analgesia, CNS DisordersOpioid receptor agonism (e.g., Fentanyl)Fentanyl
Piperidine-based Kinase Inhibitors Piperidine often serves as a solvent-exposed moiety or a linker to a pharmacophore targeting the ATP-binding site of a kinase.OncologyInhibition of receptor tyrosine kinases like c-Met.Crizotinib
Piperidine Antihistamines Piperidine ring is a common feature, often N-substituted with a larger group.AllergyHistamine H1 receptor antagonism.Loratadine
Piperidine-based Antipsychotics Complex structures with the piperidine ring often integrated into a larger heterocyclic system or as a key substituent.PsychiatryDopamine D2 and Serotonin 5-HT2A receptor antagonism.Haloperidol
vs. Arylpiperidines in Analgesia

The arylpiperidine class, exemplified by potent analgesics like fentanyl, highlights the importance of the direct connection between the piperidine and an aromatic ring for opioid receptor binding.

Structure-Activity Relationship Insights:

  • N-Substitution: The nature of the substituent on the piperidine nitrogen is critical for potency. In fentanyl, the phenethyl group is optimal.

  • 4-Position Substitution: The 4-position of the piperidine ring is a key interaction point. In fentanyl, this is an anilido group.

  • Lipophilicity: High lipophilicity contributes to rapid onset of action and CNS penetration.

In contrast, our reference compound, with its flexible propoxy linker, is less likely to adopt the rigid conformation required for potent opioid receptor agonism in the same manner as fentanyl. The aminophenol headgroup, however, could potentially interact with other receptor types.

vs. Piperidine-based Kinase Inhibitors in Oncology

Many kinase inhibitors incorporate a piperidine ring to enhance solubility and occupy solvent-exposed regions of the kinase active site. Crizotinib, a c-Met and ALK inhibitor, features a piperidine ring.

Structure-Activity Relationship Insights:

  • Scaffold Hopping: The core heterocyclic scaffold that binds to the kinase hinge region is paramount.

  • Piperidine as a Solubilizing Group: The piperidine moiety often extends into the solvent-exposed region, improving the drug's pharmacokinetic profile without directly participating in the key hydrogen bonding interactions with the kinase.

The (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol scaffold could potentially be explored for kinase inhibition. The aminophenol portion could be modified to mimic the hinge-binding motifs of known kinase inhibitors, while the piperidine-propoxy tail could be optimized for interactions with the solvent-exposed region. The amino and hydroxyl groups on the phenyl ring offer handles for further chemical modification.

Experimental Workflows for Evaluating Piperidine Derivatives

The rational design of piperidine derivatives is an iterative process of synthesis and biological evaluation. Below are key experimental protocols to characterize compounds like (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol.

In Vitro Target Engagement: Receptor Binding Assays

This assay determines the affinity of a compound for its putative biological target.

Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer. Centrifuge to pellet the membranes and resuspend in a fresh buffer.

  • Competition Binding: Incubate the membranes with a known radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors) and varying concentrations of the unlabeled test compound.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[5]

G cluster_0 Receptor Binding Assay Workflow Start Prepare Cell Membranes Expressing Target Receptor Incubate Incubate Membranes with Radioligand & Test Compound Start->Incubate Filter Separate Bound and Free Radioligand via Filtration Incubate->Filter Count Quantify Radioactivity on Filters Filter->Count Analyze Calculate IC50 and Ki Values Count->Analyze

Figure 2. Workflow for a radioligand binding assay.

Cellular Functional Assays: Measuring Biological Response

These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target.

Protocol: cAMP Assay for G-Protein Coupled Receptors (GPCRs)

  • Cell Culture: Culture cells expressing the target GPCR.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, co-incubate with a known agonist.

  • Cell Lysis: Lyse the cells to release intracellular components.

  • cAMP Measurement: Quantify the levels of cyclic AMP (cAMP) using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

In Vitro Cytotoxicity: Assessing Off-Target Effects

It is crucial to assess the general toxicity of a new compound.

Protocol: MTT Assay

  • Cell Seeding: Seed a cancer cell line (e.g., HeLa) or a normal cell line in a 96-well plate.

  • Compound Treatment: Add varying concentrations of the test compound to the wells and incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).[6]

Signaling Pathways and the Piperidine Influence

The ultimate goal of rational drug design is to modulate specific signaling pathways implicated in disease. Piperidine derivatives have been shown to interact with a multitude of pathways.

G cluster_0 Potential Signaling Pathway Modulation cluster_1 Downstream Effects Piperidine_Derivative (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol Scaffold GPCR GPCRs (e.g., Opioid, Dopamine, Serotonin, Histamine) Piperidine_Derivative->GPCR Agonism/Antagonism Kinase Kinase Signaling (e.g., c-Met, ALK) Piperidine_Derivative->Kinase Inhibition Ion_Channel Ion Channels Piperidine_Derivative->Ion_Channel Modulation Analgesia Analgesia GPCR->Analgesia Antipsychotic_Effect Antipsychotic_Effect GPCR->Antipsychotic_Effect Anti_Allergy Anti_Allergy GPCR->Anti_Allergy Anti_Cancer Anti_Cancer Kinase->Anti_Cancer

Figure 3. Potential signaling pathways targeted by piperidine derivatives.

Conclusion: A Scaffold of Endless Possibilities

While the specific biological profile of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol remains to be fully elucidated in the public domain, its structure serves as an exemplary case study in the principles of rational drug design. The strategic combination of a piperidine ring, a flexible linker, and a functionalized aromatic headgroup provides a rich chemical space for exploration.

By comparing this scaffold to established classes of piperidine derivatives, we can appreciate the subtle yet critical modifications that tailor a molecule for a specific biological target and therapeutic indication. The future of drug discovery will undoubtedly continue to build upon this privileged scaffold, leveraging the iterative process of design, synthesis, and rigorous experimental evaluation to develop the next generation of life-changing medicines.

References

  • Molecules. 2023 Feb; 28(4): 1883. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • International Journal of Novel Research and Development. 2024 Feb; 9(2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Encyclopedia.pub. 2023 Feb 9. Pharmacological Applications of Piperidine Derivatives. [Link]

  • Journal of Medicinal Chemistry. 2003 May 1; 46(10): 1983–1987. Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. [Link]

  • Cancers. 2021 Jul; 13(14): 3537. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

  • Journal of Drug Delivery and Therapeutics. 2020; 10(3-s): 242-250. Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. [Link]

  • Journal of Medicinal Chemistry. 2020 Sep 10; 63(17): 9069–9085. Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. [Link]

  • Current Topics in Medicinal Chemistry. 2015; 15(17): 1782–1818. Piperine and Derivatives: Trends in Structure-Activity Relationships. [Link]

  • Bentham Science. 2015. Piperine and Derivatives: Trends in Structure-Activity Relationships. [Link]

  • European Journal of Medicinal Chemistry. 2024 Nov 15; 281: 116969. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Pharmaceuticals. 2022 Jan; 15(1): 89. Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. [Link]

  • Journal of Medicinal Chemistry. 2021 Dec 23; 64(24): 17942–17964. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

  • ACS Omega. 2023 Oct 17; 8(41): 38161–38183. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

  • ACS Publications. 2021. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

  • Molecules. 2024 Jul; 29(13): 3089. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • Pharmacia. 2023; 70(1): 123–131. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. [Link]

  • ResearchGate. 2021 Jan. Piperidine-based drug discovery. [Link]

  • SlidePlayer. Rational Drug Design in Pharmaceutical Chemistry. [Link]

  • Molecules. 2023 Feb; 28(4): 1883. Peer Review of "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". [Link]

  • Wikipedia. Piperidine. [Link]

  • Journal of Medicinal Chemistry. 1995 Nov 24; 38(24): 4764–4777. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. [Link]

  • Archiv der Pharmazie. 2021 Jan; 354(1): e2000218. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • Transplantation Proceedings. 2002 Sep; 34(6): 2000–2002. Rational drug design: making drugs that make a difference. [Link]

  • Bioorganic & Medicinal Chemistry. 2013 Nov 1; 21(21): 6570–6581. Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. [Link]

  • Bioorganic & Medicinal Chemistry. 2018 Nov 1; 26(20): 5443–5461. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. [Link]

  • Molecules. 2023 Oct; 28(20): 7155. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]

  • Bioorganic & Medicinal Chemistry Letters. 2005 Feb 1; 15(3): 745–749. Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. [Link]

  • Journal of Advanced Pharmacy Education & Research. 2013; 3(4): 433-438. Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives. [Link]

  • Molecules. 2022 May; 27(9): 2884. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. [Link]

Sources

Comparative

Enhancing the Oral Bioavailability of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol: A Comparative Formulation Guide

Introduction: The Challenge of Oral Delivery for Novel Therapeutics Oral administration remains the preferred route for drug delivery due to its convenience, cost-effectiveness, and high patient compliance.[1] However, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Oral Delivery for Novel Therapeutics

Oral administration remains the preferred route for drug delivery due to its convenience, cost-effectiveness, and high patient compliance.[1] However, the therapeutic potential of many new chemical entities (NCEs) is often hampered by poor oral bioavailability, which is the rate and extent to which the active pharmaceutical ingredient (API) reaches systemic circulation.[2] A significant hurdle for many NCEs, particularly those classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, is poor aqueous solubility, which limits their dissolution in the gastrointestinal (GI) tract and subsequent absorption.[3][4]

This guide focuses on (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol, a novel compound with therapeutic potential. Preliminary analysis suggests that its physicochemical properties, particularly its low aqueous solubility, present a significant challenge to achieving adequate oral bioavailability. This document provides a comparative analysis of various advanced formulation strategies aimed at overcoming this limitation. We will delve into the mechanistic basis for each approach, present detailed experimental protocols for their evaluation, and compare their performance using in vitro and in vivo data.

Formulation Strategies: A Mechanistic Overview

To address the solubility challenge, three primary formulation strategies were selected for investigation: Amorphous Solid Dispersion (ASD), Lipid-Based Drug Delivery Systems (LBDDS), and a Crystalline Salt form as a baseline comparator.

Amorphous Solid Dispersions (ASD)

The crystalline form of a drug is its most thermodynamically stable, but also often its least soluble state. ASDs circumvent this by dispersing the API in a polymeric carrier in a high-energy, amorphous state.[5] This non-crystalline form lacks the long-range molecular order of crystals, resulting in a higher apparent solubility and faster dissolution rate.[6][7] The polymer plays a crucial role in stabilizing the amorphous API, preventing it from recrystallizing both during storage and in the GI tract, thereby maintaining a supersaturated state that enhances absorption.[8][9]

ASD_Mechanism cluster_formulation Amorphous Solid Dispersion (ASD) cluster_gi_tract Gastrointestinal Tract ASD API molecularly dispersed in a polymer matrix Dissolution Rapid Dissolution & Supersaturation ASD->Dissolution Exposure to GI fluids Ingestion Oral Administration Absorption Enhanced Absorption across Gut Wall Dissolution->Absorption High concentration gradient

Caption: Mechanism of bioavailability enhancement by ASD.

Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are formulations where the drug is dissolved or suspended in a mixture of lipids, surfactants, and co-solvents.[4] Upon gentle agitation in the aqueous environment of the GI tract, these systems can form fine emulsions, microemulsions, or nanoemulsions.[10] This approach enhances bioavailability through several mechanisms: it presents the drug in a solubilized state, bypassing the dissolution step; it can increase membrane permeability; and it can promote lymphatic transport, which circumvents first-pass metabolism in the liver, a major hurdle for many drugs.[11][12][13]

LBDDS_Mechanism cluster_formulation Lipid-Based Formulation (LBDDS) cluster_gi_tract Gastrointestinal Tract LBDDS API dissolved in lipid/surfactant matrix Emulsification Forms fine emulsion droplets in GI fluid LBDDS->Emulsification Dispersion in GI fluids Ingestion Oral Administration Absorption Absorption via Enterocytes & Lymphatic System Emulsification->Absorption Enhanced solubilization & lymphatic uptake

Caption: Mechanism of bioavailability enhancement by LBDDS.

Experimental Design: A Framework for Comparison

A multi-tiered approach was employed to rigorously evaluate the performance of each formulation, progressing from fundamental physicochemical characterization to in vitro dissolution and permeability assays, and culminating in a definitive in vivo pharmacokinetic study in a rat model.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation F1 Crystalline Salt Dissolution Dissolution Testing (pH 1.2 & 6.8) F1->Dissolution F2 Amorphous Solid Dispersion (ASD) F2->Dissolution F3 Lipid-Based System (LBDDS) F3->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability PK_Study Rat Pharmacokinetic Study (Oral Dosing) Permeability->PK_Study Data_Analysis Calculate Cmax, Tmax, AUC, F% PK_Study->Data_Analysis

Caption: Overall experimental workflow for formulation comparison.

Comparative Data & Analysis

The following tables summarize the data obtained from the comparative studies.

Table 1: Physicochemical Properties of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol

ParameterValueMethod
Molecular Weight292.41 g/mol Calculated
pKa (predicted)9.5 (amine)Software Prediction
logP (predicted)2.8Software Prediction
Aqueous Solubility (pH 7.4)< 0.01 mg/mLShake-flask method

The low intrinsic aqueous solubility confirms the classification of this compound as poorly soluble, necessitating enabling formulation strategies.[2][3]

Table 2: Comparative In Vitro Dissolution (% Drug Released)

FormulationTime (min)pH 1.2 (Simulated Gastric Fluid)pH 6.8 (Simulated Intestinal Fluid)
Crystalline Salt 155%8%
308%15%
6012%22%
ASD 1565%85%
3080%95%
6088%>99%
LBDDS 1592% (dispersed)95% (dispersed)
30>99% (dispersed)>99% (dispersed)
60>99% (dispersed)>99% (dispersed)

The dissolution data clearly demonstrate the superiority of the advanced formulations. The ASD formulation showed a dramatic increase in dissolution rate and extent compared to the crystalline salt, consistent with the generation of a supersaturated state.[7][8] The LBDDS formulation rapidly dispersed to form a fine emulsion, effectively presenting the drug in a solubilized form.[10]

Table 3: In Vitro Caco-2 Permeability Data

FormulationApparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp, B→A / Papp, A→B)
Crystalline Salt 1.5 ± 0.33.1
ASD 4.2 ± 0.62.9
LBDDS 6.8 ± 0.91.2

The Caco-2 permeability assay, a well-established model for predicting intestinal drug absorption, revealed significant differences.[14][15] The increased concentration of dissolved drug from the ASD formulation led to a higher apparent permeability. The LBDDS formulation not only showed the highest permeability but also a significantly reduced efflux ratio, suggesting that components of the lipid formulation may inhibit P-glycoprotein (P-gp) or other efflux transporters, further boosting net absorption.[16]

Table 4: In Vivo Pharmacokinetic Parameters in Rats (Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Absolute Bioavailability (F%)
Crystalline Salt 85 ± 212.0410 ± 983.5%
ASD 450 ± 751.02,450 ± 31020.8%
LBDDS 720 ± 1100.754,150 ± 52035.2%

The in vivo pharmacokinetic data in rats corroborate the in vitro findings.[17] The crystalline salt resulted in minimal exposure, with an absolute bioavailability of only 3.5%. The ASD formulation provided a nearly 6-fold increase in bioavailability, a direct consequence of its enhanced dissolution. The LBDDS formulation delivered the most significant improvement, achieving a 10-fold increase in bioavailability over the crystalline salt. This superior performance is attributed to the combination of enhanced solubilization and potential inhibition of efflux transporters, as suggested by the Caco-2 data.[12][18]

Conclusion and Recommendations

This comparative guide demonstrates the profound impact of formulation strategy on the oral bioavailability of the poorly soluble compound (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol.

  • The Crystalline Salt formulation is inadequate for oral delivery due to its poor dissolution and low resulting bioavailability.

  • The Amorphous Solid Dispersion (ASD) represents a highly effective strategy, significantly enhancing dissolution and leading to a substantial increase in oral exposure. This is a viable path for development.

  • The Lipid-Based Drug Delivery System (LBDDS) proved to be the most effective formulation, delivering the highest oral bioavailability. Its dual mechanism of enhancing solubility and potentially mitigating efflux transporter activity makes it the most promising approach for maximizing the therapeutic potential of this compound.

Further development should focus on optimizing the LBDDS formulation, including long-term stability studies and scaling up the manufacturing process. This guide underscores the principle that rational formulation design, supported by rigorous experimental evaluation, is critical to unlocking the potential of challenging drug candidates.

Appendix: Detailed Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

This protocol is adapted from standard industry practices for assessing intestinal permeability.[16][19][20]

  • Cell Culture: Caco-2 cells are seeded onto Transwell™ inserts and cultured for 21-24 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to ensure monolayer integrity. Only inserts with TEER values >200 Ω·cm² are used.

  • Dosing Solution Preparation: Test formulations are diluted in Hank's Balanced Salt Solution (HBSS) to a final API concentration of 10 µM.

  • Permeability Measurement (Apical to Basolateral - A→B):

    • The culture medium in the apical (donor) and basolateral (receiver) chambers is replaced with pre-warmed HBSS and equilibrated.

    • The HBSS in the apical chamber is replaced with the dosing solution.

    • Samples are collected from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh HBSS.

  • Permeability Measurement (Basolateral to Apical - B→A): The process is reversed, with the dosing solution added to the basolateral chamber and samples taken from the apical chamber to determine the efflux ratio.

  • Sample Analysis: The concentration of the API in the collected samples is quantified using a validated LC-MS/MS method.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for evaluating the oral pharmacokinetics of different formulations in a rodent model.[21][22][23]

  • Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are cannulated (jugular vein) for serial blood sampling and allowed to recover for at least 48 hours.

  • Housing and Fasting: Animals are housed individually and fasted overnight (approx. 12 hours) before dosing, with free access to water.

  • Dosing:

    • Animals are divided into groups (n=4 per formulation).

    • Formulations are administered via oral gavage at a dose of 10 mg/kg.

    • An additional group receives an intravenous (IV) bolus dose (1 mg/kg) of a solubilized form of the API to determine absolute bioavailability.

  • Blood Sampling: Blood samples (approx. 150 µL) are collected from the jugular vein cannula into EDTA-coated tubes at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the API are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve). Absolute bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

PK_Study_Workflow cluster_pre_study Pre-Study cluster_study Study Conduct cluster_post_study Post-Study Analysis Acclimatization Animal Acclimatization & Cannulation Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Gavage Dosing (10 mg/kg) Fasting->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Bioanalysis LC-MS/MS Analysis of Plasma Samples Processing->Bioanalysis PK_Analysis Non-Compartmental PK Analysis Bioanalysis->PK_Analysis

Caption: Workflow for the in vivo pharmacokinetic study.

References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
  • Amorphous Solid Dispersions for Bioavailability Enhancement - Contract Pharma.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly w
  • The Truths and Myths of Oral Lipid-Based Drug Delivery Systems.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability - Division of Pharmacy Professional Development.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Amorphous Solid Dispersion - Veranova.
  • Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC.
  • Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review - R Discovery.
  • Innovative Pharmaceutical Formulation Str
  • Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integr
  • Caco2 assay protocol.
  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery | Bentham Science Publishers.
  • ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Caco-2 Permeability Assay Protocol - Cre
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Pl
  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences.
  • Caco-2 Permeability In Vitro Assay - Charnwood Discovery.
  • Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady‐state brain distribution with reduced animal usage.
  • In-Vivo Mouse and R
  • Alternative Method of Oral Dosing for R
  • Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in R
  • Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administr

Sources

Validation

Structural validation of synthesized (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol using 2D NMR and X-ray crystallography

An in-depth structural validation of complex small molecules is a foundational pillar of modern drug development and synthetic chemistry. The compound (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol presents a uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural validation of complex small molecules is a foundational pillar of modern drug development and synthetic chemistry. The compound (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol presents a unique analytical challenge. It features a rigid 1,2,5-trisubstituted aromatic core, two potent hydrogen-bond donors (an amino group and a hydroxymethyl group), and a highly flexible, basic 3-(piperidin-1-yl)propoxy tail.

Validating such a structure requires moving beyond basic 1D NMR to definitively assign regiochemistry and understand conformational dynamics. This guide objectively compares the two gold-standard techniques for structural elucidation: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy (solution-state) and Single-Crystal X-Ray Crystallography (solid-state), providing step-by-step, self-validating methodologies for each.

G A Synthesized Compound (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol B Initial 1D NMR & LC-MS A->B C Structural Ambiguity? (Regiochemistry & Flexibility) B->C D 2D NMR Spectroscopy (Solution-State Connectivity) C->D Yes: Analyze Connectivity E X-Ray Crystallography (Solid-State Conformation) C->E Yes: Grow Crystals F Validated 3D Structure D->F HMBC/NOESY Data E->F Diffraction Data

Workflow for structural validation of flexible small molecules using orthogonal techniques.

Part 1: Solution-State Validation via 2D NMR Spectroscopy

While 1D 1 H and 13 C NMR can confirm the atomic inventory of a molecule, they frequently fall short in unambiguously assigning the regiochemistry of heavily substituted aromatic rings due to signal overlap and complex splitting patterns[1]. 2D NMR provides a self-validating matrix of through-bond (COSY, HSQC, HMBC) and through-space (NOESY) interactions, allowing researchers to map the exact connectivity of the molecule in solution[2].

Step-by-Step Methodology & Causality
  • Sample Preparation: Dissolve 15–20 mg of the synthesized compound in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is specifically chosen over CDCl 3​ because it strongly solvates polar groups and lacks exchangeable protons. This prevents the rapid chemical exchange of the -NH 2​ and -OH protons with residual water, allowing them to be observed as sharp, distinct signals. Observing these protons is critical for establishing long-range correlations to the aromatic core.

  • COSY & HSQC Acquisition: Acquire 1 H- 1 H COSY and 1 H- 13 C HSQC spectra.

    • Causality: The flexible 3-(piperidin-1-yl)propoxy tail contains multiple overlapping aliphatic -CH 2​

      • multiplets. COSY traces the continuous spin system from the oxygen-adjacent methylene to the piperidine ring. HSQC resolves these overlapping proton signals by dispersing them along the 13 C dimension, ensuring accurate chemical shift assignments for the flexible tail.
  • HMBC Acquisition: Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( nJCH​≈8 Hz).

    • Causality: HMBC is the definitive tool for proving the 1,2,5-substitution pattern. The benzylic protons of the -CH 2​ OH group will show 3J correlations to C2 and C6, while the -O-CH 2​

      • protons of the tail will correlate exclusively to C5. This locks the substituents into their exact regio-positions on the aromatic ring, eliminating the possibility of a 1,2,4-isomer.
  • NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

    • Causality: NOESY detects through-space proximity (< 5 Å). Correlations between the piperidine protons and the aromatic protons (H4 or H6) reveal whether the flexible tail folds back over the aromatic ring in solution or adopts a fully extended conformation.

Table 1: Representative 2D NMR Diagnostic Correlations
Structural FeatureTechniqueKey Correlation ObservedStructural Implication
Aromatic Core 1 H NMRH3 (d, ~8Hz), H4 (dd, ~8Hz, 2Hz), H6 (d, ~2Hz)Confirms an AMX spin system typical of 1,2,5-trisubstitution.
-CH 2​ OH Group HMBC-CH 2​
  • protons C1, C2, C6
Anchors the hydroxymethyl group to position 1.
Propoxy Tail HMBC-O-CH 2​
  • protons C5
  • Anchors the flexible tail to position 5.
    Aliphatic Chain COSY-O-CH 2​
  • -CH 2​
  • -CH 2​ -N
  • Confirms the intact 3-carbon linker connectivity.
    Conformation NOESY-O-CH 2​
  • protons H4, H6
  • Proves spatial proximity of the tail to the aromatic ring in solution.

    Part 2: Solid-State Validation via X-Ray Crystallography

    While NMR provides dynamic, solution-state connectivity, X-ray crystallography delivers the absolute solid-state conformation[3]. For a molecule with a highly flexible piperidine-propoxy tail, X-ray diffraction is essential to observe the exact spatial arrangement and the intermolecular hydrogen-bonding network that dictates the molecule's solid-state behavior[4].

    Step-by-Step Methodology & Causality
    • Crystallization via Vapor Diffusion: Dissolve 5 mg of the compound in a minimal volume of a polar solvent (e.g., methanol). Place the unsealed vial inside a larger, sealed chamber containing a volatile anti-solvent (e.g., diethyl ether).

      • Causality: The molecule possesses highly polar head groups (-NH 2​ , -OH) and a lipophilic tail (piperidine). Vapor diffusion allows the slow, controlled reduction of solubility. This slow supersaturation is critical for forming highly ordered single crystals driven by hydrogen bonding, rather than amorphous precipitates.

    • Cryogenic Data Collection: Mount a suitable single crystal on a diffractometer equipped with a cold nitrogen stream, maintaining the sample at 100 K during X-ray exposure.

      • Causality: The flexible 3-(piperidin-1-yl)propoxy chain is highly susceptible to thermal motion, which manifests as crystallographic disorder (smeared electron density maps). Cooling to 100 K "freezes" the molecule in its lowest energy conformation, drastically improving the resolution of the diffraction data and allowing precise localization of the piperidine carbon atoms.

    • Structure Solution and Refinement: Solve the phase problem using direct methods and refine the structure using full-matrix least-squares on F2 .

      • Causality: Anisotropic displacement parameters must be carefully refined for the atoms in the flexible tail to account for any residual dynamic disorder. The positions of the hydrogen atoms on the -NH 2​ and -OH groups must be located from the difference Fourier map to accurately model the hydrogen-bonding network, which is the primary driver of the crystal packing.

    Table 2: Typical Crystallographic Refinement Metrics for High-Confidence Validation
    ParameterTarget MetricCausality / Significance
    Resolution ≤0.84 ÅEnsures atomic-level resolution to distinguish C, N, and O atoms.
    R-factor (R1) <5% Indicates excellent agreement between the experimental data and the structural model.
    Goodness-of-Fit (GoF) ≈1.0 Validates that the model's standard uncertainties are estimated correctly.
    Thermal Ellipsoids Well-defined (non-elongated)Confirms that the flexible piperidine tail is not suffering from severe static disorder.

    Part 3: Objective Comparison & Synergistic Integration

    Relying on a single technique can lead to structural misassignments, particularly with flexible molecules[5]. 2D NMR and X-ray crystallography should be viewed as orthogonal, synergistic tools rather than mutually exclusive options[6].

    Synergy NMR 2D NMR (Solution) • HMBC: 1,2,5-substitution • NOESY: Chain flexibility CROSS Cross-Validation (Resolving dynamic vs static states) NMR->CROSS XRAY X-Ray (Solid) • Absolute Conformation • H-Bonding Network XRAY->CROSS FINAL Comprehensive Structural Profile CROSS->FINAL

    Synergistic integration of 2D NMR and X-ray data for comprehensive structural profiling.
    Table 3: Performance Comparison
    Feature2D NMR SpectroscopyX-Ray Crystallography
    Primary Output Through-bond connectivity & dynamic proximity.Absolute 3D coordinates & static conformation.
    Sample Requirement 5–20 mg (Solution state).High-quality single crystal (Solid state).
    Time Investment Hours (Rapid data acquisition).Days to Weeks (Crystallization is the bottleneck).
    Handling of Flexibility Averages out dynamic motion; NOESY shows conformational ensembles."Freezes" one specific conformation; flexible tails may show crystallographic disorder.
    Best Used For... Routine validation, confirming regiochemistry, analyzing physiological states.Unambiguous 3D proof, mapping intermolecular hydrogen bonds, resolving stereochemistry.

    Conclusion

    For the structural validation of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol, 2D NMR is the most efficient frontline tool. Using HMBC to anchor the flexible tail and polar groups to the aromatic core provides a highly trustworthy proof of the 1,2,5-substitution pattern. However, if the exact spatial orientation of the basic piperidine tail is required for downstream drug-receptor modeling, X-ray crystallography becomes indispensable. By combining the dynamic connectivity map of NMR with the absolute static snapshot of X-ray diffraction, researchers can establish a completely self-validating structural profile.

    References

    • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM."[Link]

    • Journal of the American Chemical Society. "The Correct Structure of Aquatolide—Experimental Validation of a Theoretically-Predicted Structural Revision." [Link]

    • PubMed Central (PMC). "Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts."[Link]

    • Crystal Growth & Design. "Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate."[Link]

    • Frontiers in Chemistry. "Are we still chasing molecules that were never there? The role of quantum chemical simulations of NMR parameters in structural reassignment of natural products."[Link]

    • MDPI. "Applications of Solution NMR in Drug Discovery." [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol

    This document provides essential, procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol (CAS No. 2...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides essential, procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol (CAS No. 2288710-47-2). The protocols herein are designed to ensure personnel safety, environmental protection, and regulatory compliance. This guide should be used to supplement, not replace, the official Safety Data Sheet (SDS) and your institution's specific Environmental Health and Safety (EHS) guidelines.

    Core Principle: Hazard Assessment and Waste Classification

    While a specific, comprehensive Safety Data Sheet (SDS) for (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol is not widely available, a detailed hazard assessment based on its structural components is imperative for safe handling and disposal. The molecule contains two key functional groups that dictate its hazard profile: a substituted aminophenol and a piperidine ring.

    • Piperidine Moiety : Piperidine and its derivatives are well-documented as being flammable, acutely toxic, and corrosive, capable of causing severe skin burns and eye damage.[1][2][3]

    • Aminophenol Moiety : Aromatic amines and phenols can range from irritants to toxic substances.

    Key Handling and Disposal Parameters
    ParameterGuideline & Rationale
    Waste Classification Hazardous Waste . Classified based on the high potential for toxicity and corrosivity from its structural components.
    Primary Disposal Route Collection by an institution's EHS department or a licensed hazardous waste contractor for incineration or other approved treatment.[7]
    Personal Protective Equipment (PPE) Chemical safety goggles, face shield, chemically resistant gloves (e.g., nitrile), and a lab coat are mandatory. All handling of the pure compound or concentrated solutions should occur in a certified chemical fume hood.[2]
    Waste Segregation Critical . As an amine-containing compound, this waste must be segregated from acids (to prevent violent reaction) and strong oxidizing agents.[8] Store with other basic organic waste.
    Spill Cleanup Use a non-combustible absorbent material (e.g., vermiculite, sand).[3] Do not use combustible materials like paper towels to absorb large spills of the pure substance. All cleanup materials must be disposed of as hazardous waste.

    Step-by-Step Disposal Protocols

    The proper segregation of waste at the point of generation is crucial for safety and compliant disposal.[8][9] Follow these specific protocols for different waste streams.

    Protocol 1: Unused or Expired Pure Chemical (Solid Waste)
    • Containerization : Keep the chemical in its original, clearly labeled container if possible. If transferring is necessary, use a new, clean container made of compatible material (e.g., amber glass or polyethylene) that can be securely sealed.

    • Labeling : Create a hazardous waste tag through your institution's EHS portal. The label must clearly state "Hazardous Waste" and list the full chemical name: "(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol".[6] Indicate the hazards as "Toxic" and "Corrosive".

    • Storage : Place the sealed and labeled container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][10] Ensure it is stored in secondary containment away from incompatible materials.

    Protocol 2: Contaminated Solid Waste (Gloves, Wipes, Weigh Boats)
    • Collection : Immediately place all disposables that have come into contact with the chemical (e.g., gloves, pipette tips, absorbent paper, contaminated weigh boats) into a designated hazardous waste bag or container.

    • Containerization : Use a puncture-resistant container, such as a sturdy, lined cardboard box or a plastic drum, for solid waste collection. Do not use standard biohazard bags, as they may not be compatible with chemical waste.[11]

    • Labeling : Label the container with a hazardous waste tag, listing the contents as "Debris contaminated with (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol".

    • Storage : Keep the solid waste container sealed when not in use and store it in the designated SAA.

    Protocol 3: Contaminated Liquid Waste (Aqueous & Organic Solutions)
    • Segregation is Key :

      • Aqueous Solutions : Collect aqueous waste containing the compound in a dedicated, clearly labeled "Hazardous Aqueous Waste" carboy.

      • Organic Solutions : Collect organic solvent waste containing the compound in a separate, dedicated "Hazardous Organic Waste" carboy. Do not mix halogenated and non-halogenated solvents unless permitted by your EHS office.[8]

    • Containerization : Use only approved, chemically compatible waste carboys, typically provided by your EHS department. Ensure they have vented caps to prevent pressure buildup. Do not fill containers beyond 90% capacity.

    • Labeling : Attach a hazardous waste tag to the carboy. List the full chemical name and estimate its concentration. List all other components of the solution (e.g., water, methanol, etc.) with their approximate percentages.

    • Storage : Store liquid waste containers in secondary containment tubs within the SAA to contain any potential leaks.[4]

    Protocol 4: Contaminated Labware (Glassware & Disposables)
    • Disposable Labware : Plastic items such as serological pipettes, centrifuge tubes, or flasks that cannot be effectively decontaminated should be disposed of as contaminated solid waste (see Protocol 2).

    • Non-Disposable Glassware :

      • Initial Rinse : Perform a "pre-rinse" of the contaminated glassware with a suitable solvent (e.g., ethanol or acetone) under a chemical fume hood.

      • Collect Rinsate : This initial rinsate is considered hazardous liquid waste and must be collected in the appropriate organic waste container (see Protocol 3).[3]

      • Final Cleaning : After the hazardous pre-rinse is collected, the glassware can be washed using standard laboratory procedures.

      • Acutely Hazardous "P-List" Analogy : For an abundance of caution, treat empty containers as if they held an acutely hazardous waste. This involves triple-rinsing with a suitable solvent, collecting all rinsate as hazardous waste, defacing the original label, and then disposing of the clean container.[8]

    Spill Management Procedures

    In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.[3]

    • Evacuate & Alert : Alert all personnel in the immediate area and evacuate if the spill is large, in a poorly ventilated space, or involves a highly concentrated solution.

    • Isolate : Secure the area to prevent unauthorized entry.

    • Protect : Don the appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves. For large spills, respiratory protection may be necessary.

    • Contain & Absorb : Cover the spill with a non-combustible absorbent material like vermiculite, sand, or a chemical spill pillow, working from the outside in.[1]

    • Collect : Carefully scoop the absorbed material and any broken glass into a compatible container for hazardous waste. Use non-sparking tools if flammable solvents are present.[2]

    • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and then with soap and water. All cleaning materials must be disposed of as hazardous solid waste.

    • Report : Report the incident to your supervisor and your institution's EHS office, per your laboratory's safety plan.

    Waste Disposal Workflow

    The following diagram outlines the decision-making process for the proper disposal of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol and its associated waste materials.

    G cluster_0 Waste Identification & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal Start Identify Waste Containing (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol WasteType Determine Waste Type Start->WasteType Solid Pure Chemical or Contaminated Debris (gloves, wipes) WasteType->Solid Solid Liquid Aqueous or Organic Solution WasteType->Liquid Liquid Glassware Non-Disposable Glassware WasteType->Glassware Glassware Sharps Needles, Scalpels WasteType->Sharps Sharps SolidContainer Seal in Labeled, Compatible Solid Waste Container Solid->SolidContainer LiquidContainer Collect in Labeled, Compatible Liquid Waste Carboy Liquid->LiquidContainer GlasswareDecon Triple-Rinse with Solvent; Collect Rinsate as Liquid Hazardous Waste Glassware->GlasswareDecon SharpsContainer Place in Rigid, Puncture-Resistant Sharps Container Sharps->SharpsContainer FinalStorage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment SolidContainer->FinalStorage LiquidContainer->FinalStorage GlasswareDecon->LiquidContainer SharpsContainer->FinalStorage Pickup Contact Institutional EHS for Scheduled Waste Pickup FinalStorage->Pickup

    Caption: Disposal decision workflow for (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol.

    References

    • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
    • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET.
    • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
    • American Chemical Society. Regulation of Laboratory Waste.
    • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
    • Emory University. Chemical Waste Disposal Guidelines.
    • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
    • Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
    • BenchChem. Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals.
    • BenchChem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
    • BenchChem. Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals.
    • University of Otago. Laboratory Chemical Waste Disposal Guidelines.
    • University of Toronto. (2019, August 4). HANDLING PROCEDURES FOR CHEMICAL WASTES.

    Sources

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